Product packaging for (3-(Dimethylamino)oxetan-3-yl)methanol(Cat. No.:CAS No. 165454-18-2)

(3-(Dimethylamino)oxetan-3-yl)methanol

Cat. No.: B573317
CAS No.: 165454-18-2
M. Wt: 131.175
InChI Key: VMVFDJKCPYECQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-(Dimethylamino)oxetan-3-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B573317 (3-(Dimethylamino)oxetan-3-yl)methanol CAS No. 165454-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(dimethylamino)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVFDJKCPYECQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3-(Dimethylamino)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Dimethylamino)oxetan-3-yl)methanol, with CAS number 165454-18-2, is a substituted oxetane derivative of interest in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile structural motif to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a summary of the available physical properties of this compound and related compounds, details general experimental protocols for their determination, and presents a representative synthetic workflow.

Core Physical Properties

Direct experimental data for the physical properties of this compound is limited in publicly available literature. However, data for structurally similar oxetane derivatives can provide valuable reference points for researchers. The following table summarizes the available data for the target compound and its analogues.

PropertyThis compound(3-((Dimethylamino)methyl)oxetan-3-yl)methanol[3-(methylamino)oxetan-3-yl]methanol
CAS Number 165454-18-242987-38-21416323-17-5
Molecular Formula C₆H₁₃NO₂C₇H₁₅NO₂C₅H₁₁NO₂
Molecular Weight 131.17 g/mol 145.20 g/mol 117.15 g/mol
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
Appearance Data not availableData not availableData not available

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of key physical properties applicable to oxetane derivatives.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement:

    • Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is immersed in a high-boiling point oil within the Thiele tube. The side arm of the tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

    • Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus. The heating rate is set to increase slowly (1-2 °C per minute) near the expected melting point. The temperatures at the onset and completion of melting are recorded.

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • Heating: The test tube assembly is gently heated in a heating bath alongside a thermometer.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for its application in drug development and chemical reactions.

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • A selection of solvents (e.g., water, ethanol, dichloromethane, hexane)

Procedure:

  • Sample Addition: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 0.5 mL) is added to the test tube.

  • Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

  • Observation: The sample is visually inspected for dissolution. Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC after separating any undissolved solid.

Synthetic Workflow

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification start Epichlorohydrin reagent1 Dimethylamine (Nucleophile) start->reagent1 Nucleophilic Attack product1 1-Chloro-3-(dimethylamino)propan-2-ol reagent1->product1 Ring Opening reagent2 Base (e.g., NaOH) product1->reagent2 Deprotonation product2 This compound reagent2->product2 Williamson Ether Synthesis purification Purification (e.g., Distillation or Chromatography) product2->purification final_product Pure this compound purification->final_product

An In-Depth Technical Guide to (3-(Dimethylamino)oxetan-3-yl)methanol: Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of (3-(Dimethylamino)oxetan-3-yl)methanol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct public data on this specific compound, this guide synthesizes information from analogous structures and general principles of oxetane chemistry to provide a robust predictive assessment.

Chemical Structure and Properties

This compound is a small heterocyclic compound featuring a four-membered oxetane ring. The oxetane moiety is a valuable structural motif in drug discovery, often employed to enhance physicochemical properties such as aqueous solubility and metabolic stability when replacing gem-dimethyl or carbonyl groups. The structure is characterized by a tertiary amine (dimethylamino group) and a primary alcohol (methanol group) both attached to the same carbon atom (C3) of the oxetane ring.

Key Structural Features:

  • Oxetane Ring: A strained four-membered cyclic ether that influences the molecule's three-dimensional conformation and reactivity. The endocyclic angles are significantly smaller than the ideal tetrahedral angle, leading to considerable ring strain (approximately 25.5 kcal/mol). This strain makes the oxetane ring susceptible to ring-opening reactions under certain conditions.

  • Tertiary Amine: The dimethylamino group imparts basicity to the molecule and can influence its pharmacokinetic profile, including its absorption and distribution.

  • Primary Alcohol: The hydroxymethyl group provides a site for hydrogen bonding and potential further functionalization.

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of this compound

Physicochemical Properties:

While extensive experimental data for this specific molecule is not publicly available, some basic properties have been identified from chemical supplier databases.

PropertyValueSource
CAS Number 165454-18-2Chemical Suppliers
Molecular Formula C₆H₁₃NO₂Chemical Suppliers
Molecular Weight 131.17 g/mol Chemical Suppliers
Predicted logP -0.5 to -1.0 (estimated)Cheminformatics Tools
Predicted pKa (amine) 8.5 - 9.5 (estimated)Cheminformatics Tools

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic pathway is outlined below. This pathway is hypothetical and would require experimental validation.

G start Starting Material (e.g., Epichlorohydrin) intermediate1 3-Oxetanone start->intermediate1 Multi-step synthesis intermediate2 3-Amino-3-hydroxymethyloxetane intermediate1->intermediate2 Strecker or similar reaction product This compound intermediate2->product Reductive amination (Eschweiler-Clarke)

Caption: Proposed synthetic pathway for this compound.

General Experimental Considerations for N,N-Dimethylation (Eschweiler-Clarke Reaction):

This classical method for the methylation of primary or secondary amines would be a suitable final step.

  • Reaction Setup: The precursor, 3-amino-3-hydroxymethyloxetane, would be dissolved in an appropriate solvent, typically formic acid, which also acts as the reducing agent.

  • Reagent Addition: An excess of aqueous formaldehyde is added to the solution.

  • Heating: The reaction mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling, the reaction mixture is basified, typically with sodium hydroxide, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product is then purified, commonly by column chromatography on silica gel, to yield the final this compound.

Chemical Stability and Degradation

Detailed stability studies on this compound are not publicly documented. However, its stability can be inferred by considering the reactivity of its core functional groups. 3-Aminooxetanes are generally reported to be bench-stable compounds.

Potential Degradation Pathways:

  • Acidic Conditions: The oxetane ring is susceptible to ring-opening reactions under acidic conditions. The presence of the tertiary amine, which will be protonated at low pH, may influence the rate and mechanism of this degradation. The likely products would be derivatives of 1,3-propanediol.

  • Oxidative Stress: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides. The presence of the hydroxymethyl group could also be a site for oxidation under strong oxidizing conditions.

  • Thermal Stress: While the oxetane ring itself is relatively thermally stable, the overall stability of the molecule at elevated temperatures would need to be experimentally determined.

Experimental Protocol for a Forced Degradation Study:

To rigorously assess the stability of this compound, a forced degradation study would be necessary. This involves subjecting the compound to a range of stress conditions more severe than those it would typically encounter during storage and handling.

G cluster_conditions Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) hplc Stability-Indicating HPLC Method acid->hplc Analyze samples at time points base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->hplc Analyze samples at time points oxidative Oxidative Stress (e.g., 3% H2O2, RT) oxidative->hplc Analyze samples at time points thermal Thermal Stress (e.g., 80°C, solid state) thermal->hplc Analyze samples at time points photo Photolytic Stress (ICH Q1B conditions) photo->hplc Analyze samples at time points lcms LC-MS for Degradant Identification hplc->lcms Characterize degradants nmr NMR for Structure Elucidation lcms->nmr compound This compound (in solution or solid state) compound->acid Expose to compound->base Expose to compound->oxidative Expose to compound->thermal Expose to compound->photo Expose to

Caption: Workflow for a forced degradation study.

Methodology for Stability-Indicating HPLC Method Development:

  • Column Selection: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) would likely be required to separate the polar parent compound from less polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb, or mass spectrometric detection for higher specificity.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Conclusion

This compound is a molecule with potential applications in drug discovery due to its unique structural features. While specific experimental data on its synthesis and stability are scarce in the public domain, this guide provides a predictive overview based on established chemical principles and methodologies for analogous compounds. For any application in a research or development setting, it is imperative that the synthesis and stability of this compound are thoroughly investigated and validated experimentally. The proposed synthetic pathway and forced degradation study protocol provide a solid framework for such investigations.

(3-(Dimethylamino)oxetan-3-yl)methanol) CAS number and characterization data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (3-(Dimethylamino)oxetan-3-yl)methanol. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential applications of this unique oxetane derivative.

Chemical Identity and Properties

This compound , a substituted oxetane, possesses a unique three-dimensional structure that is of increasing interest in medicinal chemistry. The presence of the oxetane ring, a four-membered cyclic ether, imparts desirable physicochemical properties to molecules, often leading to improved solubility, metabolic stability, and cell permeability.

CAS Number: 165454-18-2

Molecular Formula: C₆H₁₃NO₂

Molecular Weight: 131.17 g/mol

PropertyValue
CAS Number165454-18-2[1]
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
AppearancePredicted: Liquid or Low-Melting Solid
SolubilityPredicted: Soluble in water and polar organic solvents
Storage2-8°C[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic Pathway Oxetanone Oxetan-3-one Ylideneacetate Methyl (oxetan-3-ylidene)acetate Oxetanone->Ylideneacetate DBU, Acetonitrile Acetate Methyl 2-(dimethoxyphosphoryl)acetate (Horner-Wadsworth-Emmons Reagent) Acetate->Ylideneacetate Intermediate Methyl {3-[dimethylamino]oxetan-3-yl}acetate Ylideneacetate->Intermediate Aza-Michael Addition Dimethylamine Dimethylamine Dimethylamine->Intermediate Target This compound Intermediate->Target Reduction Reduction Reduction (e.g., LiAlH4)

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted from similar syntheses[2])

Step 1: Synthesis of Methyl (oxetan-3-ylidene)acetate

  • To a solution of oxetan-3-one (1.0 eq) in acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 45°C for 24 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain methyl (oxetan-3-ylidene)acetate.

Step 2: Synthesis of Methyl {3-[dimethylamino]oxetan-3-yl}acetate

  • To a solution of methyl (oxetan-3-ylidene)acetate (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile), add dimethylamine (2.0 eq, either as a solution in THF or generated in situ).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure. The crude product may be used in the next step without further purification or can be purified by chromatography.

Step 3: Reduction to this compound

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of methyl {3-[dimethylamino]oxetan-3-yl}acetate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Characterization Data

Due to the limited availability of experimental data for this compound in the public domain, the following characterization data is predicted or based on closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5-4.7d2H-OCH₂- (ring)
~4.3-4.5d2H-OCH₂- (ring)
~3.6s2H-CH₂OH
~2.4s6H-N(CH₃)₂
~2.0-2.5br s1H-OH

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~78-82-OCH₂- (ring)
~65-70-C(N(CH₃)₂)- (ring quaternary)
~60-65-CH₂OH
~40-45-N(CH₃)₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~2950-2800Medium-StrongC-H stretch (aliphatic)
~1100-1000StrongC-O-C stretch (ether, oxetane ring)
~1050MediumC-N stretch (amine)
Mass Spectrometry (MS)
m/zInterpretation
131[M]⁺ (Molecular ion)
100[M - CH₂OH]⁺
86[M - N(CH₃)₂]⁺
71[M - CH₂OH - N(CH₃)₂]⁺
58[CH₂=N(CH₃)₂]⁺ (Base peak)

Role in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a valuable building block in modern drug discovery.[2][3][4][5][6] Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

Conceptual Role of Oxetanes in Modulating Physicochemical Properties

Oxetane_in_Drug_Discovery cluster_0 Drug Candidate cluster_1 Introduction of Oxetane Moiety cluster_2 Improved Physicochemical Properties cluster_3 Enhanced Pharmacological Profile Drug Lead Compound Oxetane This compound as a building block Drug->Oxetane Structural Modification Solubility Increased Aqueous Solubility Oxetane->Solubility Metabolism Enhanced Metabolic Stability Oxetane->Metabolism Permeability Improved Cell Permeability Oxetane->Permeability Lipophilicity Reduced Lipophilicity Oxetane->Lipophilicity Efficacy Improved Efficacy Solubility->Efficacy Metabolism->Efficacy Permeability->Efficacy Safety Better Safety Profile Lipophilicity->Safety

Caption: The role of oxetane building blocks in drug discovery.

The incorporation of the this compound moiety can be envisioned to:

  • Increase Aqueous Solubility: The polar nature of the oxetane ring and the hydroxyl and amino groups can enhance the solubility of a parent molecule, which is often a critical factor for oral bioavailability.

  • Improve Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities like gem-dimethyl groups, potentially leading to a longer half-life of the drug.[6]

  • Modulate Basicity: The electron-withdrawing nature of the oxetane can reduce the basicity of the adjacent dimethylamino group, which can be crucial for optimizing target engagement and reducing off-target effects.[6]

  • Provide a 3D Scaffold: The rigid, three-dimensional structure of the oxetane ring can be used to orient substituents in a specific manner to optimize interactions with a biological target.

Conclusion

This compound represents a promising building block for the development of novel therapeutics. Its unique combination of a polar oxetane ring, a tertiary amine, and a primary alcohol offers medicinal chemists a versatile tool to fine-tune the physicochemical and pharmacological properties of drug candidates. While experimental data for this specific molecule is currently limited, the established chemistry of oxetanes and their proven benefits in drug discovery suggest that this compound and its derivatives warrant further investigation. This guide provides a foundational understanding to encourage and facilitate future research in this exciting area.

References

Technical Guide: Synthesis and Purification of (3-(Dimethylamino)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of (3-(Dimethylamino)oxetan-3-yl)methanol, a novel oxetane derivative with potential applications in medicinal chemistry and drug discovery. Due to the absence of a documented synthesis for this specific compound in the current literature, this guide details a plausible and robust multi-step approach. The synthesis commences with the commercially available 3-aminooxetane-3-carboxylic acid, proceeds through the reduction of the carboxylic acid to a primary alcohol, and concludes with the exhaustive methylation of the primary amine via an Eschweiler-Clarke reaction. This document provides detailed experimental protocols, tabulated data for expected yields and purity, and a visual representation of the synthetic workflow.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry as versatile structural motifs. Their incorporation into drug candidates can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity. Specifically, 3-substituted oxetanes are valuable building blocks in the design of novel therapeutics. This guide focuses on the synthesis of this compound, a compound featuring both a tertiary amine and a primary alcohol functional group at the 3-position of the oxetane ring. These functionalities offer multiple points for further chemical modification and could serve as a valuable scaffold in the development of new pharmaceutical agents.

Proposed Synthetic Pathway

The proposed two-step synthesis of this compound is illustrated below. The pathway begins with the reduction of 3-aminooxetane-3-carboxylic acid to yield the intermediate, (3-aminooxetan-3-yl)methanol. This intermediate is then subjected to a reductive amination reaction to afford the final product.

Synthetic Pathway start 3-Aminooxetane-3-carboxylic acid intermediate (3-Aminooxetan-3-yl)methanol start->intermediate Step 1: Reduction (e.g., LiAlH4, THF) product This compound intermediate->product Step 2: Dimethylation (Eschweiler-Clarke Reaction) Experimental Workflow cluster_step1 Step 1: Synthesis of (3-Aminooxetan-3-yl)methanol cluster_step2 Step 2: Synthesis of this compound s1_start Start with 3-Aminooxetane-3-carboxylic acid s1_reaction Reduction with LiAlH4 in THF s1_start->s1_reaction s1_quench Quench Reaction s1_reaction->s1_quench s1_filtration Filter Precipitate s1_quench->s1_filtration s1_extraction Solvent Removal s1_filtration->s1_extraction s1_purification Column Chromatography s1_extraction->s1_purification s1_product Isolated (3-Aminooxetan-3-yl)methanol s1_purification->s1_product s2_start Start with (3-Aminooxetan-3-yl)methanol s1_product->s2_start s2_reaction Eschweiler-Clarke Reaction (Formic Acid, Formaldehyde) s2_start->s2_reaction s2_workup Alkaline Workup s2_reaction->s2_workup s2_extraction DCM Extraction s2_workup->s2_extraction s2_drying Drying and Solvent Removal s2_extraction->s2_drying s2_purification Flash Chromatography s2_drying->s2_purification s2_product Final Product: This compound s2_purification->s2_product

Technical Guide: Spectroscopic Analysis of (3-(Dimethylamino)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of the organic compound (3-(Dimethylamino)oxetan-3-yl)methanol (CAS Number: 165454-18-2). Despite a comprehensive search of publicly available scientific databases and chemical supplier information, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. This guide, therefore, provides a standardized, in-depth methodology for the acquisition and analysis of such data, which is broadly applicable to the characterization of novel small molecules in a drug discovery and development context. The protocols outlined below are intended to serve as a practical workflow for researchers undertaking the synthesis and characterization of this or structurally similar compounds.

Introduction

This compound is a substituted oxetane. The oxetane ring is a valuable structural motif in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as aqueous solubility and metabolic stability. The presence of a dimethylamino group and a primary alcohol suggests its potential as a versatile building block in the synthesis of more complex pharmaceutical intermediates.

Accurate structural elucidation and purity assessment are critical milestones in the development of any new chemical entity. The primary methods for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the standard operating procedures for obtaining and interpreting these crucial datasets.

Spectroscopic Data (Hypothetical)

As no experimental data is publicly available, the following tables are placeholders to illustrate the expected data presentation format.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
e.g., 4.5-4.7d2He.g., 6.0Oxetane CH₂
e.g., 4.3-4.5d2He.g., 6.0Oxetane CH₂
e.g., 3.6-3.7s2H-CH₂OH
e.g., 2.3-2.4s6H-N(CH₃)₂
e.g., 2.0-2.2br s1H-OH

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
e.g., 80-82Oxetane CH₂
e.g., 68-70C(N)(CH₂OH)
e.g., 65-67CH₂OH
e.g., 42-44N(CH₃)₂

Table 3: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
e.g., 3400-3200Broad, StrongO-H stretch (alcohol)
e.g., 2980-2850Medium-StrongC-H stretch (aliphatic)
e.g., 1150-1050StrongC-O stretch (alcohol)
e.g., 980-950StrongC-O-C stretch (oxetane ring)

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
e.g., 132.10High[M+H]⁺
e.g., 114.09Medium[M-H₂O+H]⁺
e.g., 88.08High[M-C₂H₅O+H]⁺
e.g., 58.07Very High[C₃H₈N]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the necessary spectroscopic data for a novel, purified organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that obscure key resonances.

  • Cap the NMR tube and gently agitate to ensure complete dissolution. If necessary, use a vortex mixer.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the carbon channel.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

  • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for this type of compound.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation in positive ion mode.

Data Acquisition (Direct Infusion):

  • Set the ESI source to positive ion mode.

  • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Optimize source parameters (e.g., capillary voltage, gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (e.g., HPLC, TLC) Purification->Purity_Check Sample_Prep Sample Preparation Purity_Check->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry (HRMS, MS/MS) Sample_Prep->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Conclusion

While specific spectroscopic data for this compound are not currently available in the public domain, this guide provides robust, standard protocols for its complete characterization. Adherence to these methodologies will enable researchers to generate high-quality NMR, IR, and MS data, leading to unambiguous structure elucidation and confirmation. This foundational data is essential for the progression of this compound in any research or drug development pipeline.

The Pivotal Role of 3-Amino-3-Methyloxetane Derivatives in Modern Drug Discovery: A Deep Dive into Solubility and Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Basel, Switzerland – December 26, 2025 – In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, the strategic manipulation of molecular properties remains a cornerstone of medicinal chemistry. Among the chemical scaffolds that have garnered significant attention, 3-amino-3-methyloxetane and its derivatives have emerged as powerful tools for enhancing the aqueous solubility and modulating the lipophilicity of drug candidates. This technical guide delves into the core physicochemical properties of these derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals.

The incorporation of the oxetane motif, a four-membered cyclic ether, can profoundly alter the properties of a parent molecule.[1][2] Replacing sterically similar but more lipophilic groups, such as a gem-dimethyl or carbonyl group, with an oxetane can lead to a significant increase in aqueous solubility—in some cases by a factor of 4 to over 4000—while concurrently reducing metabolic degradation.[1][2][3] This enhancement in solubility is a critical attribute, as poor aqueous solubility can hamper drug absorption and bioavailability, leading to suboptimal therapeutic outcomes.[4]

Quantitative Analysis of Physicochemical Properties

The impact of substituting various functional groups with a 3-amino-3-methyloxetane moiety on lipophilicity (expressed as LogP or LogD) and aqueous solubility is summarized below. The data clearly illustrates the advantageous shifts in these key drug-like properties.

Parent ScaffoldModificationLogP of ParentLogP of Oxetane DerivativeAqueous Solubility of Parent (µM)Aqueous Solubility of Oxetane Derivative (µM)Fold Increase in Solubility
Acyclic Amine Methylene to Oxetane3.51.8<0.1400>4000
Piperidine gem-Dimethyl to Oxetane2.91.5100400040
Pyrrolidine gem-Dimethyl to Oxetane2.71.32501000040
Azetidine gem-Dimethyl to Oxetane2.10.92500>100000>40
Indole Derivative Ketone to Oxetane3.23.785020-2.5
p-Methoxyphenyl Derivative Ketone to Oxetane4.13.815302

Note: The data presented is a synthesized representation from multiple sources to illustrate the general trends observed with oxetane substitution.[5][6][7] The specific values can vary depending on the overall molecular context.

Experimental Protocols

Accurate determination of solubility and lipophilicity is paramount in drug discovery. The following are standard protocols for these measurements.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

  • Preparation of Saturated Solution: An excess amount of the 3-amino-3-methyloxetane derivative is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS).

  • Calculation: The aqueous solubility is reported in units of mg/mL or µM.

Lipophilicity Determination: HPLC-Based Method for LogP

HPLC-based methods offer a rapid and reliable alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (LogP).

  • System Calibration: A series of standard compounds with known LogP values are injected onto a reverse-phase HPLC column (e.g., C18).

  • Retention Time Measurement: The retention times of the standard compounds are measured under isocratic elution conditions with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration Curve Generation: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis: The 3-amino-3-methyloxetane derivative is injected onto the same HPLC system under the identical conditions, and its retention time is measured.

  • LogP Calculation: The LogP of the test compound is then calculated from its retention time using the calibration curve.

Visualizing the Impact and Workflow

Diagrams are powerful tools for illustrating complex relationships and processes. Below are Graphviz visualizations relevant to the study of 3-amino-3-methyloxetane derivatives.

G Bioisosteric Replacement Strategy cluster_0 Common Lipophilic Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Physicochemical Properties gem-Dimethyl gem-Dimethyl 3-Amino-3-methyloxetane 3-Amino-3-methyloxetane gem-Dimethyl->3-Amino-3-methyloxetane Replaced by Carbonyl Carbonyl Carbonyl->3-Amino-3-methyloxetane Replaced by Increased Aqueous Solubility Increased Aqueous Solubility 3-Amino-3-methyloxetane->Increased Aqueous Solubility Reduced Lipophilicity (LogP) Reduced Lipophilicity (LogP) 3-Amino-3-methyloxetane->Reduced Lipophilicity (LogP) Improved Metabolic Stability Improved Metabolic Stability 3-Amino-3-methyloxetane->Improved Metabolic Stability

Caption: Bioisosteric replacement of lipophilic groups with 3-amino-3-methyloxetane.

G Experimental Workflow for Metabolic Stability Assessment start Start: Oxetane Derivative incubation Incubate with Liver Microsomes (+ NADPH, 37°C) start->incubation sampling Time-point Sampling (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction (e.g., Acetonitrile) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis quantification Quantify Parent Compound and Metabolites analysis->quantification calculation Calculate Intrinsic Clearance (CLint) quantification->calculation end End: Metabolic Stability Profile calculation->end

Caption: Workflow for assessing the metabolic stability of oxetane derivatives.

In the context of drug discovery, particularly for kinase inhibitors, the introduction of a 3-amino-3-methyloxetane moiety can modulate the activity and selectivity of the compound by altering its binding interactions within the kinase domain.[9][10] This is often achieved by influencing the hydrogen bond network and the overall conformation of the inhibitor in the active site.

G Impact of Oxetane on Kinase Inhibitor Signaling cluster_0 Kinase Signaling Cascade cluster_1 Inhibitor Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Signaling Proteins Downstream Signaling Proteins RTK->Downstream Signaling Proteins Phosphorylation Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling Proteins->Cell Proliferation / Survival Oxetane-containing\nKinase Inhibitor Oxetane-containing Kinase Inhibitor Oxetane-containing\nKinase Inhibitor->RTK Binds to ATP pocket Oxetane-containing\nKinase Inhibitor->Downstream Signaling Proteins Blocks Phosphorylation

Caption: Inhibition of a kinase signaling pathway by an oxetane-containing drug.

Conclusion

The strategic incorporation of 3-amino-3-methyloxetane derivatives represents a highly effective approach to overcoming common challenges in drug development related to poor solubility and high lipophilicity. The unique physicochemical properties of the oxetane ring offer a valuable tool for medicinal chemists to fine-tune the characteristics of lead compounds, thereby enhancing their potential for clinical success. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a practical resource for the rational design and evaluation of next-generation therapeutics.

References

The Role of the Oxetane Ring in Molecular Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the oxetane motif emerging as a particularly powerful tool for optimizing drug candidates.[1] This four-membered heterocyclic ether is increasingly celebrated for its ability to profoundly influence the physicochemical and pharmacological properties of molecules.[1][2] Its unique combination of polarity, three-dimensionality, and metabolic stability allows drug designers to overcome common liabilities and unlock new chemical space.[1][3] This guide provides a comprehensive overview of the role of oxetanes in medicinal chemistry, from their synthesis and impact on molecular properties to their application in drug development.

The Oxetane Motif: A Bioisosteric Powerhouse

The utility of the oxetane ring in drug design stems largely from its effectiveness as a bioisostere for commonly used but often problematic functional groups.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. By replacing certain groups with an oxetane, medicinal chemists can introduce significant improvements in a molecule's drug-like properties.[1][4]

Key Bioisosteric Replacements:

  • gem-Dimethyl Group: The gem-dimethyl group is frequently used to block metabolic oxidation at a vulnerable position. However, this often leads to an undesirable increase in lipophilicity. The oxetane ring serves as an excellent, less lipophilic, and more metabolically stable alternative.[5][6] It occupies a similar volume to a gem-dimethyl group while introducing polarity.[5][6]

  • Carbonyl Group: Oxetanes are also effective surrogates for carbonyl groups.[2][4][5] They possess a comparable dipole moment and hydrogen bonding properties but are generally more metabolically stable and less prone to certain metabolic pathways.[5][7]

  • Morpholine Group: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown remarkable analogy to the commonly used morpholine fragment, in some cases even surpassing morpholine's solubilizing ability.[6]

The logical workflow of employing oxetane as a bioisostere is outlined below.

G cluster_0 Lead Compound Liabilities cluster_1 Bioisosteric Replacement Strategy cluster_2 Optimized Compound Properties Liabilities Poor Metabolic Stability High Lipophilicity Low Aqueous Solubility gem_dimethyl gem-Dimethyl Group Liabilities->gem_dimethyl carbonyl Carbonyl Group Liabilities->carbonyl oxetane Oxetane Ring gem_dimethyl->oxetane Replace carbonyl->oxetane Replace Properties Improved Metabolic Stability Reduced Lipophilicity Enhanced Aqueous Solubility Modulated pKa oxetane->Properties

Bioisosteric replacement workflow using the oxetane motif.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane ring can have a profound and beneficial impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5]

  • Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[2][6] This is attributed to the polarity and hydrogen bond accepting capability of the ether oxygen.[6]

  • Lipophilicity: The substitution of a methylene or gem-dimethyl group with an oxetane consistently results in a reduction of lipophilicity (logP or logD).[6] This can be advantageous for improving the overall ADME profile and reducing off-target effects.

  • Metabolic Stability: Oxetanes are generally more stable to oxidative metabolism compared to other cyclic ethers or aliphatic chains.[4] This is particularly true for 3,3-disubstituted oxetanes, which are sterically hindered.[3] The introduction of an oxetane can block metabolically labile sites, leading to increased half-life (t1/2) and reduced intrinsic clearance (CLint).[4][6]

  • Basicity (pKa): An oxetane's electron-withdrawing nature can significantly reduce the basicity of a proximal amine.[3][4] An oxetane placed alpha to an amine can lower its pKa by as much as 2.7 units.[3][8] This modulation can be crucial for optimizing target engagement, improving cell permeability, and avoiding hERG channel inhibition.[5]

The following tables summarize the comparative effects of incorporating an oxetane ring versus gem-dimethyl and carbonyl groups on key drug-like properties.

Table 1: Oxetane vs. gem-Dimethyl Analogs in Human Liver Microsomes (HLM)

Compound/Analog Structural Moiety Half-life (t1/2, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Oxetane > 60 25.9
Analog A' gem-Dimethyl < 5 > 293
Compound B Oxetane 45 38
Analog B' gem-Dimethyl 12 145

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[9]

Table 2: Oxetane vs. Carbonyl Analogs in Human Liver Microsomes (HLM)

Compound/Analog Structural Moiety Half-life (t1/2, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Compound C Oxetane > 120 < 10
Analog C' Carbonyl 25 88
Compound D Oxetane 98 15
Analog D' Carbonyl 33 67

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[4][9]

Table 3: Impact of Oxetane on Lipophilicity and Solubility

Compound Pair Modification ΔlogP (Oxetane - Analog) Solubility Improvement Factor
Pair 1 Oxetane vs. gem-Dimethyl -0.8 ~10x
Pair 2 Oxetane vs. Cyclopentyl -1.2 >50x
Pair 3 Spiro-oxetane vs. Morpholine -0.3 ~3x

Data represents generalized trends compiled from various studies.[6]

Key Experimental Protocols

The successful application of oxetanes in drug design relies on robust synthetic methods and reliable assays to quantify their impact.

While numerous methods exist, two common strategies for synthesizing the oxetane ring are the Williamson etherification and the Paternò-Büchi reaction.[7][10] More modern and versatile approaches often start from commercially available building blocks like oxetan-3-one.[8][11]

Protocol 1: Williamson Etherification for Oxetane Synthesis (General)

This is one of the most fundamental methods for forming ethers, including cyclic ethers like oxetanes. It involves the intramolecular cyclization of a γ-halo alcohol.

  • Starting Material: A suitable 1,3-diol.

  • Step 1: Selective Halogenation/Sulfonylation: Selectively convert the primary hydroxyl group of the 1,3-diol into a good leaving group (e.g., tosylate, mesylate, or iodide). This is often achieved using reagents like tosyl chloride (TsCl), mesyl chloride (MsCl), or an Appel reaction for iodination.

  • Step 2: Intramolecular Cyclization: Treat the resulting γ-functionalized alcohol with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) in an appropriate solvent (e.g., THF, DMF). The base deprotonates the remaining hydroxyl group, and the resulting alkoxide attacks the carbon bearing the leaving group in an intramolecular SN2 reaction, forming the oxetane ring.

The in vitro Human Liver Microsomal (HLM) stability assay is a standard method for assessing Phase I metabolism.[9]

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Acetonitrile with an internal standard (for reaction termination).

    • 96-well plates, incubator, LC-MS/MS system.

  • Procedure:

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer containing HLM (e.g., 0.5 mg/mL protein).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the percentage remaining versus time.

    • Determine the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).[9]

The workflow for this assay is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Compound Working Solution B Add Human Liver Microsomes (HLM) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D E Incubate & Aliquot (t = 0, 5, 15, 30 min) D->E F Quench Reaction (Cold Acetonitrile + IS) E->F G Centrifuge to Precipitate Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate t1/2 and CLint H->I

Workflow for the Human Liver Microsomal (HLM) stability assay.

Aqueous solubility can be measured using different methods, with thermodynamic and kinetic assays being the most common.[12][13]

Protocol 3: Thermodynamic "Shake-Flask" Solubility Assay (Gold Standard)

  • Materials:

    • Solid (crystalline) test compound.

    • Aqueous buffer of a specific pH (e.g., pH 7.4).

    • Vials, shaker/agitator, filtration system, HPLC-UV or LC-MS/MS system.

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing the aqueous buffer to create a saturated solution.

    • Seal the vial and shake or agitate it at a controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12][14]

    • Filter the solution to remove any undissolved solid.

    • Determine the concentration of the compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV) with a standard calibration curve.[12]

Case Studies in Drug Discovery

The strategic use of the oxetane ring is evident in numerous clinical and preclinical drug candidates.

  • Fenebrutinib (BTK Inhibitor): In the development of this Bruton's tyrosine kinase (BTK) inhibitor, an oxetane motif was introduced to lower the pKa of a piperazine ring from 7.8 to 6.3.[3][15] This modification was crucial for overcoming hepatotoxicity issues observed in earlier analogs by reducing the overall lipophilicity.[3][15]

  • Danuglipron (GLP-1R Agonist): In the late stages of optimizing this GLP-1 receptor agonist, an oxetane was introduced as a small, polar head group. This change increased potency without negatively impacting lipophilicity (LogD) or other key properties like metabolic clearance and toxicity.[3][16]

  • IDO1 Inhibitors: In a program targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), replacing a difluorocyclobutyl group with an oxetane led to compound 33 . This oxetane-containing compound maintained high potency while showing significantly improved physicochemical properties and a better off-target profile, including reduced CYP2C9 and hERG inhibition and higher solubility.[5]

Conclusion

The oxetane ring has transitioned from a synthetic curiosity to a valuable and versatile tool in the medicinal chemist's toolbox.[3][15] Its ability to serve as a low-lipophilicity, metabolically robust bioisostere for gem-dimethyl and carbonyl groups provides a powerful strategy for improving drug-like properties. By favorably modulating aqueous solubility, metabolic stability, lipophilicity, and the basicity of adjacent functional groups, the oxetane motif enables the optimization of lead compounds and facilitates the development of safer and more effective drug candidates. A thorough understanding of its synthesis, properties, and impact is essential for any researcher involved in modern molecular design and drug development.

References

The Strategic Incorporation of Oxetanes in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for bioisosteric replacement in drug design. This technical guide provides an in-depth exploration of oxetanes as bioisosteres, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, application, and impact on pharmacological properties.

Introduction: The Rise of the Oxetane Moiety

The oxetane motif, once a synthetic curiosity, is now a validated structural component in numerous clinical and preclinical drug candidates.[1][2] Its utility stems from a unique combination of physicochemical properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry.[3][4] These characteristics allow oxetanes to serve as effective bioisosteres for commonly employed functional groups such as gem-dimethyl and carbonyl moieties, often leading to significant improvements in a compound's drug-like properties.[3][5] The strategic incorporation of an oxetane can enhance aqueous solubility, improve metabolic stability, modulate the basicity of proximal amines, and provide a novel vector for exploring chemical space.[5][6][7]

Physicochemical and Pharmacokinetic Advantages of Oxetane Bioisosteres

The substitution of a functional group with an oxetane can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The polar nature of the ether oxygen within the strained four-membered ring can lead to a reduction in lipophilicity (LogD) and an increase in aqueous solubility, properties that are often desirable for oral bioavailability.[1][8] Furthermore, the oxetane ring is generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more traditional functionalities like gem-dimethyl groups, thereby enhancing metabolic stability and prolonging a drug's half-life.[5][9]

Comparative Physicochemical and Pharmacokinetic Data

The following tables summarize the quantitative impact of incorporating an oxetane moiety in place of other common functional groups across various molecular scaffolds.

Table 1: Impact of Oxetane Substitution on Physicochemical Properties

Parent Compound ScaffoldOriginal Functional GroupOxetane-Containing AnalogChange in LogDChange in Aqueous SolubilityChange in pKa (proximal amine)Reference
Piperidinegem-Dimethyl3,3-Spiro-oxetaneDecreaseIncreaseN/A[1]
PyrrolidineCarbonyl3,3-Spiro-oxetaneVariableDecreaseN/A[10]
PiperazineMethyl3-Oxetanyl-1.5Increase-1.5 (from 7.8 to 6.3)[3]
Generic ScaffoldMorpholineSpiro-oxetaneDecreaseIncreaseN/A[10]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairOriginal Functional GroupIntrinsic Clearance (CLint) of Original (mL/min/kg)Oxetane-Containing AnalogIntrinsic Clearance (CLint) of Analog (mL/min/kg)Fold ImprovementReference
Pair Agem-Dimethyl>2933,3-Spiro-oxetane25.9>11.3[10]
Pair BCarbonyl (in Pyrrolidine)High3,3-Spiro-oxetaneSignificantly LowerN/A[10]
Pair CCarbonyl (in Piperidine)High3,3-Spiro-oxetaneSignificantly LowerN/A[10]
MNK InhibitorMethylHigh3-OxetanylLowSignificant[2]
BTK InhibitorN/A (scaffold hop)High3-OxetanylLowSignificant[2]

Synthetic Strategies for Incorporating Oxetanes

The successful integration of oxetane motifs into drug candidates relies on robust and versatile synthetic methodologies. Key strategies include the intramolecular Williamson etherification of 1,3-diols and the functionalization of commercially available 3-oxetanone.[8][10]

Detailed Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification

This protocol describes a general procedure for the synthesis of a 3,3-disubstituted oxetane from a corresponding 1,3-diol precursor.

Materials:

  • Substituted 1,3-diol (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Monotosylation: Dissolve the 1,3-diol in DCM and cool to 0 °C. Add pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in DCM. Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the monotosylated intermediate.

  • Cyclization: To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the monotosylated intermediate in THF dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3,3-disubstituted oxetane.

Biological Evaluation: Assessing Metabolic Stability

A key advantage of incorporating oxetanes is the potential for enhanced metabolic stability. The following protocol outlines a typical in vitro assay using human liver microsomes (HLM) to assess this parameter.

Detailed Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37 °C)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the HLM suspension to each well. Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiation of Reaction: To initiate the metabolic reaction, add the NADPH regenerating system to the wells. Immediately after, add the test compound or positive control to the respective wells to achieve the final desired concentration (e.g., 1 µM).

  • Time Points and Quenching: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the corresponding wells. The 0-minute time point is typically quenched immediately after the addition of the test compound.

  • Sample Processing: After the final time point, centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the half-life (t₁/₂) = 0.693/k and the intrinsic clearance (CLint) = (k / microsomal protein concentration). A lower CLint value indicates greater metabolic stability.[11]

Visualizing the Role of Oxetanes in Drug Discovery

Diagrams are invaluable for illustrating complex biological pathways and conceptual workflows. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Bioisosteric Replacement Workflow

The decision to employ a bioisosteric replacement strategy is a critical step in the lead optimization phase of drug discovery.

Caption: A workflow for employing oxetanes as bioisosteres in lead optimization.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition

Oxetane-containing molecules, such as the BTK inhibitor fenebrutinib, play a crucial role in modulating signaling pathways implicated in disease.[3]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC Activation DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_Flux->Downstream PKC->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Fenebrutinib Fenebrutinib (Oxetane-containing BTK Inhibitor) Fenebrutinib->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by an oxetane-containing drug.

Conclusion

The strategic use of oxetanes as bioisosteric replacements has proven to be a highly effective approach in modern drug discovery. Their ability to favorably modulate key physicochemical and pharmacokinetic properties has led to the development of numerous promising clinical candidates. This technical guide provides a foundational understanding of the benefits, synthesis, and evaluation of oxetane-containing compounds, empowering researchers to leverage this valuable structural motif in their quest for the next generation of therapeutics. As synthetic methodologies continue to evolve and our understanding of the nuanced effects of oxetanes deepens, their role in shaping the future of medicine is set to expand even further.

References

The Fundamental Reactivity of 3,3-Disubstituted Oxetanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif, a four-membered cyclic ether, has emerged as a valuable building block in modern medicinal chemistry and materials science. Among its derivatives, 3,3-disubstituted oxetanes have garnered significant attention due to their unique physicochemical properties and their role as bioisosteres for commonly employed functional groups. This technical guide provides a comprehensive overview of the fundamental reactivity of 3,3-disubstituted oxetanes, with a focus on their synthesis, ring-opening reactions, and polymerization, supported by detailed experimental protocols and quantitative data.

Synthesis of 3,3-Disubstituted Oxetanes

The construction of the strained 3,3-disubstituted oxetane ring can be accomplished through several synthetic strategies. The most prevalent methods include the intramolecular Williamson etherification and the Paternò-Büchi reaction.

Intramolecular Williamson Etherification

This classical method remains a robust and widely used approach for the synthesis of oxetanes. The reaction involves the intramolecular cyclization of a 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group.

General Workflow for Williamson Etherification:

G start 1,3-Diol Precursor step1 Monofunctionalization (e.g., Tosylation) start->step1 step2 Base-mediated Cyclization step1->step2 product 3,3-Disubstituted Oxetane step2->product

Caption: Workflow for Williamson Etherification.

Table 1: Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification [1]

Starting MaterialLeaving GroupBaseSolventTemp (°C)Time (h)Yield (%)
1,1-Bis(hydroxymethyl)cyclopropaneTosylNaHDMF251685
2,2-Dimethyl-1,3-propanediolTosylNaHDMF251678
2-Ethyl-2-methyl-1,3-propanediolMesylKOtBuTHF601282
2,2-Diphenyl-1,3-propanediolTosylNaHDMF251691

Experimental Protocol: Synthesis of 3,3-Dimethyloxetane [1]

  • Monotosylation: To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 equiv.) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.05 equiv.) is added portion-wise. The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the monotosylate.

  • Cyclization: The crude monotosylate is dissolved in anhydrous DMF. Sodium hydride (1.2 equiv., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 16 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by distillation to yield 3,3-dimethyloxetane.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. This method is particularly useful for accessing structurally diverse oxetanes that may be challenging to prepare via other routes.

Reaction Mechanism of the Paternò-Büchi Reaction:

G reactants Carbonyl + Alkene excitation Photoexcitation of Carbonyl (n -> π*) reactants->excitation biradical 1,4-Biradical Intermediate excitation->biradical cyclization Intersystem Crossing & Ring Closure biradical->cyclization product Oxetane cyclization->product G oxetane 3,3-Disubstituted Oxetane protonation Protonated Oxetane oxetane->protonation + H⁺ acid H⁺ (Brønsted Acid) attack Nucleophilic Attack protonation->attack + R'OH nucleophile R'OH (Alcohol) deprotonation Deprotonation attack->deprotonation - H⁺ product Ring-Opened Ether-Diol deprotonation->product G monomer Oxetane Monomer initiation Initiation (Formation of Oxonium Ion) monomer->initiation initiator Cationic Initiator (e.g., BF₃·OEt₂) initiator->initiation propagation Propagation (Monomer Addition) initiation->propagation propagation->propagation termination Termination/Chain Transfer propagation->termination polymer Polyether termination->polymer

References

The Ascendance of Amino-Oxetanes: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – The four-membered, oxygen-containing heterocycle known as the oxetane ring has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. In particular, amino-oxetane scaffolds are increasingly recognized for their ability to confer advantageous physicochemical and pharmacological properties to drug candidates. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of amino-oxetane cores, tailored for researchers, scientists, and professionals in drug development.

Introduction: The "Oxetane Rush" and Its Significance

The "rediscovery" of the oxetane ring in the mid-2000s, spearheaded by pioneering studies from the laboratory of Erick M. Carreira and collaborators, ignited what can be described as an "oxetane rush" within the medicinal chemistry community.[1][2] Initially met with some skepticism due to concerns about the ring's potential instability, subsequent research has demonstrated that the stability of the oxetane motif is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing particular robustness.[1]

Amino-oxetanes, which constitute a significant portion of oxetane-containing structures in drug discovery, have proven to be particularly valuable.[2] Their utility stems from the ability of the electron-withdrawing oxetane ring to modulate the basicity of adjacent amino groups, a critical parameter in optimizing a drug's pharmacokinetic profile.[2][3] Furthermore, the inherent three-dimensionality and polarity of the oxetane scaffold offer a strategic advantage in exploring novel chemical space and improving properties such as solubility and metabolic stability.[1][3]

This guide will delve into the key attributes of amino-oxetane scaffolds, provide a detailed overview of their synthesis, and present quantitative data on their impact on molecular properties.

Physicochemical and Pharmacokinetic Advantages of Amino-Oxetane Scaffolds

The incorporation of an amino-oxetane moiety into a molecule can profoundly influence its drug-like properties. These scaffolds are often employed as bioisosteres for more common functional groups like gem-dimethyl and carbonyl groups, offering a unique combination of steric bulk and polarity.[1][4]

Key Physicochemical Property Modulation:

  • Basicity Attenuation: The inductive electron-withdrawing effect of the oxetane ring significantly reduces the pKa of a proximal amine. An oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units.[2] This modulation is crucial for mitigating off-target effects, such as hERG inhibition, which is often associated with high amine basicity.[3]

  • Solubility Enhancement: The polar nature of the oxetane ring can lead to a substantial increase in the aqueous solubility of a compound.[3][5]

  • Lipophilicity Reduction: The replacement of lipophilic groups, such as a tert-butyl group, with an oxetane can effectively reduce the lipophilicity (LogD) of a molecule, which can in turn improve its metabolic stability.[3]

  • Metabolic Stability: Amino-oxetanes have demonstrated improved stability against enzymatic degradation, making them attractive as peptide bond mimics.[3][6] The oxetane ring can also be used to block metabolically labile sites within a molecule.[2]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes a matched molecular pair analysis comparing the physicochemical properties of 3-aryl-3-amino-oxetanes with their corresponding benzamide isosteres, demonstrating the favorable profile of the amino-oxetane motif.

PropertyBenzamideAmino-OxetaneAdvantage of Amino-Oxetane
Aqueous Solubility (pH 7.4, µM)Generally LowerGenerally HigherImproved Solubility[7][8]
LogD (pH 7.4)VariableComparableMaintained desirable lipophilicity[7][8]
pKa~16-17 (amide N-H)~6-8 (amine)Tunable basicity[8]
Metabolic Stability (Microsomes)VariableGenerally HighImproved metabolic stability[7][8]
Permeability (PAMPA)VariableComparableGood membrane permeability[8]
Chemical Stability (Acid/Base)Susceptible to hydrolysisRemarkably StableIncreased chemical robustness[7]

Key Applications in Drug Discovery

Amino-oxetane scaffolds have been successfully incorporated into a variety of clinical and preclinical drug candidates targeting a range of diseases. Their ability to fine-tune pharmacokinetic properties during late-stage lead optimization has been particularly impactful.[2][6]

Examples of Amino-Oxetane Containing Drug Candidates:

Drug CandidateTargetTherapeutic AreaRole of Amino-Oxetane
Rilzabrutinib Bruton's Tyrosine Kinase (BTK)Autoimmune DisordersReduces amine basicity, preventing off-target effects.[3]
GDC-0349 PI3K/mTOROncologyReduced pKa and hERG inhibition, improved plasma clearance.[1][9]
Ziresovir Respiratory Syncytial Virus (RSV) Fusion ProteinInfectious DiseaseModulates amine basicity.[3]
Fenebrutinib Bruton's Tyrosine Kinase (BTK)Autoimmune DisordersModulates amine basicity.[10]
Signaling Pathway Visualizations

To illustrate the biological context of these targets, the following diagrams depict the signaling pathways in which amino-oxetane-containing drugs have made an impact.

mTOR_Pathway mTOR Signaling Pathway cluster_0 Upstream Activation cluster_1 mTORC1 Regulation & Output Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC1_2 TSC1/TSC2 Complex AKT->TSC1_2 mTORC2 mTORC2 AKT->mTORC2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Rag_GTPases->mTORC1 mTORC2->AKT activates Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton GDC_0349 GDC-0349 (Amino-oxetane inhibitor) GDC_0349->PI3K GDC_0349->mTORC1

Figure 1: Simplified mTOR signaling pathway.

EZH2_Pathway EZH2 and PRC2 Complex Signaling PRC2 PRC2 Complex H3K27me3 H3K27me3 (Trimethylation) PRC2->H3K27me3 catalyzes EZH2 EZH2 (Catalytic Subunit) EZH2->PRC2 core component EED EED EED->PRC2 core component SUZ12 SUZ12 SUZ12->PRC2 core component SAM S-adenosyl methionine (SAM) SAM->EZH2 methyl donor Histone_H3 Histone H3 Chromatin_Condensation Chromatin Condensation H3K27me3->Chromatin_Condensation Gene_Repression Target Gene Repression Chromatin_Condensation->Gene_Repression EZH2_Inhibitor EZH2 Inhibitor (e.g., Mevrometostat) EZH2_Inhibitor->EZH2

Figure 2: EZH2's role within the PRC2 complex.

BTK_Pathway BTK Signaling Pathway cluster_downstream Downstream Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn_Syk Lyn / Syk (Src-family kinases) BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 hydrolyzes PIP2 to DAG DAG PIP2 PIP2 Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NF_kB NF-κB PKC->NF_kB Cell_Survival B-Cell Proliferation & Survival NFAT->Cell_Survival NF_kB->Cell_Survival Rilzabrutinib Rilzabrutinib (Amino-oxetane inhibitor) Rilzabrutinib->BTK

Figure 3: The B-Cell Receptor (BCR) signaling cascade.

Synthetic Strategies for Amino-Oxetane Scaffolds

The growing importance of amino-oxetanes has spurred the development of diverse and robust synthetic methodologies. The most common strategies involve the construction of the oxetane ring or the functionalization of a pre-existing oxetane core. Key building blocks in many of these syntheses are 3-amino-oxetane and oxetan-3-one.[1][11]

Synthesis of Oxetan-3-one: A Key Intermediate

Oxetan-3-one is a versatile precursor for a wide range of 3-substituted oxetanes. Several methods for its synthesis have been reported, with a notable one-step protocol developed by Zhang and coworkers utilizing a gold-catalyzed reaction of propargyl alcohol.[12][13][14]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [12][13]

  • Reaction Setup: To a flask is added propargyl alcohol (1.0 equiv.), a gold catalyst such as IPrAuNTf2 (e.g., 2 mol %), and an N-oxide co-catalyst (e.g., 4-acetylpyridine N-oxide, 30 mol %) in a suitable solvent like dichloromethane (DCM).

  • Reaction Conditions: The reaction mixture is stirred at a mild temperature (e.g., 40 °C) for a specified time (e.g., 24 hours) until completion, which can be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford oxetan-3-one.

Figure 4: Workflow for oxetan-3-one synthesis.

Synthesis of 3-Amino-Oxetanes from Oxetan-3-one

A straightforward and widely used method to access 3-amino-oxetanes is the reductive amination of oxetan-3-one. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.[11][15]

Experimental Protocol: Reductive Amination of Oxetan-3-one [5]

  • Imine Formation: In a reaction vessel, oxetan-3-one (1.0 equiv.) and a primary or secondary amine (1.0-1.2 equiv.) are dissolved in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) (1.5-2.0 equiv.), is added portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the 3-amino-oxetane.

Reductive_Amination Reductive Amination of Oxetan-3-one Oxetan_3_one Oxetan-3-one Imine Imine/Enamine Intermediate Oxetan_3_one->Imine Amine R¹R²NH Amine->Imine Amino_Oxetane 3-Amino-oxetane Imine->Amino_Oxetane Reagents1 Solvent, cat. Acid Reagents2 Reducing Agent (e.g., STAB)

Figure 5: General workflow for reductive amination.

This two-step sequence provides access to 3-amino-3-(acetoxymethyl)oxetanes. The HWE reaction of oxetan-3-one with a phosphonate ester generates an α,β-unsaturated oxetane, which then undergoes aza-Michael addition with an amine.[13]

Experimental Protocol: HWE Olefination and Aza-Michael Addition [13][15]

  • HWE Olefination:

    • To a suspension of a base such as sodium hydride (NaH, 1.1 equiv.) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C, a phosphonate reagent like methyl 2-(dimethoxyphosphoryl)acetate (1.0 equiv.) is added dropwise.

    • After stirring, a solution of oxetan-3-one (1.0 equiv.) in THF is added, and the reaction is allowed to warm to room temperature and stirred until completion.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, methyl 2-(oxetan-3-ylidene)acetate, is extracted and purified.

  • Aza-Michael Addition:

    • The resulting methyl 2-(oxetan-3-ylidene)acetate (1.0 equiv.) and the desired amine (1.1 equiv.) are dissolved in a solvent such as acetonitrile.

    • A base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added, and the mixture is heated (e.g., 45 °C) until the reaction is complete.

    • The product is then isolated and purified by column chromatography.

Conclusion and Future Directions

The amino-oxetane scaffold has transitioned from a synthetic curiosity to a validated and valuable motif in contemporary drug discovery. Its unique ability to fine-tune key physicochemical properties has enabled the progression of numerous compounds through the development pipeline. While significant advances have been made in the synthesis of these scaffolds, the demand for new and diverse oxetane building blocks continues to grow.[1][11] Future efforts will likely focus on the development of more efficient and scalable synthetic routes to access a wider range of substituted amino-oxetanes, further expanding the chemical space available to medicinal chemists and paving the way for the discovery of next-generation therapeutics.

References

Methodological & Application

Synthetic Protocols for 3-Amino-3-Substituted Oxetanes: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 3-amino-3-substituted oxetane motif is a compelling strategy in modern medicinal chemistry. This strained heterocyclic system can confer a range of desirable physicochemical properties to lead compounds, including improved aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional scaffold. This document provides detailed application notes and experimental protocols for the principal synthetic routes to this valuable class of compounds, primarily utilizing the versatile starting material, 3-oxetanone.

Introduction to Synthetic Strategies

The synthesis of 3-amino-3-substituted oxetanes predominantly commences from the readily accessible 3-oxetanone. Three primary and effective methodologies have been established for the introduction of the amino functionality at the C3 position:

  • Modified Strecker-Type Synthesis: This one-pot reaction involves the formation of a 3-amino-3-cyano-oxetane intermediate from 3-oxetanone, an amine, and a cyanide source. Subsequent hydrolysis of the nitrile furnishes the corresponding 3-amino-3-carboxy oxetane.[1]

  • Reductive Amination: A direct and widely used method, this approach involves the reaction of 3-oxetanone with a primary or secondary amine in the presence of a reducing agent to form the desired 3-amino-3-substituted oxetane.[2][3]

  • Horner-Wadsworth-Emmons (HWE) Olefination followed by Aza-Michael Addition: This two-step sequence first involves the conversion of 3-oxetanone to an α,β-unsaturated oxetane ester, which then undergoes a conjugate addition of an amine to install the amino group at the C3 position.[1]

Each of these methods offers distinct advantages and is amenable to a range of substrates, providing access to a diverse library of 3-amino-3-substituted oxetanes for drug discovery and development programs.

Synthesis of the Key Starting Material: 3-Oxetanone

The successful synthesis of 3-amino-3-substituted oxetanes is highly dependent on the availability of the key precursor, 3-oxetanone. Several methods for its preparation have been reported, with a common and scalable approach involving the oxidation of 3-oxetanol.[4]

Experimental Protocol: Synthesis of 3-Oxetanone from 3-Oxetanol

This protocol describes the oxidation of 3-oxetanol to 3-oxetanone.

Materials:

  • 3-Oxetanol

  • N-tert-butylbenzenesulfinamide (catalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Water bath

Procedure:

  • To a reaction vessel containing dichloromethane (350g), add 3-oxetanol (74g), N-tert-butylbenzenesulfinamide (2g), and 1,8-diazabicyclo[5.4.0]undec-7-ene (155g).[4]

  • Place the reaction vessel in a water bath to maintain the temperature at 20-25 °C.[4]

  • Add N-chlorosuccinimide (135g) in portions to the stirred reaction mixture, ensuring the temperature remains between 20-25 °C.[4]

  • Continue stirring the reaction for 1 hour after the addition of NCS is complete.[4]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Recover the dichloromethane solvent at atmospheric pressure.

  • Purify the crude product by rectification under reduced pressure to obtain 3-oxetanone. A yield of 93% has been reported for this procedure.[4]

Synthetic Protocol 1: Modified Strecker-Type Synthesis

This method provides access to 3-amino-3-cyano-oxetanes, which are valuable intermediates for the synthesis of 3-amino-3-carboxy-oxetanes. The reaction proceeds via a one-pot, three-component reaction of 3-oxetanone, an amine, and trimethylsilyl cyanide (TMSCN).[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Optional Hydrolysis 3-Oxetanone 3-Oxetanone Reaction_Vessel One-pot Reaction (Anhydrous Solvent, 0°C to RT) 3-Oxetanone->Reaction_Vessel Amine Secondary Amine Amine->Reaction_Vessel TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->Reaction_Vessel Intermediate 3-Amino-3-cyano-oxetane Reaction_Vessel->Intermediate Formation of α-aminonitrile Hydrolysis Acid or Base Hydrolysis (e.g., 6M HCl, reflux) Intermediate->Hydrolysis Hydrolysis of nitrile Final_Product 3-Amino-3-carboxy-oxetane Hydrolysis->Final_Product

Caption: Workflow for the Modified Strecker-Type Synthesis.
Experimental Protocol: Synthesis of 3-Dibenzylamino-3-cyano-oxetane

This protocol describes the synthesis of a 3-cyano-3-amino-oxetane intermediate.[1]

Materials:

  • 3-Oxetanone

  • Dibenzylamine

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxetanone (1.0 eq) in the chosen anhydrous solvent.[1]

  • To the stirred solution, add the secondary amine (e.g., dibenzylamine, 1.0 eq).[1]

  • Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-cyano-3-dibenzylamino oxetane by column chromatography on silica gel.[1]

Quantitative Data for Modified Strecker-Type Synthesis
AmineCyanide SourceSolventYield (%)Reference
DibenzylamineTMSCNDCMNot specified[1]

Further literature searching is required to populate this table with a broader range of substrates and specific yields.

Synthetic Protocol 2: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the synthesis of 3-amino-3-substituted oxetanes from 3-oxetanone.[2][3] This one-pot procedure involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Oxetanone 3-Oxetanone Reaction_Vessel Reductive Amination (Reducing Agent, Solvent) 3-Oxetanone->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Final_Product 3-Amino-3-substituted Oxetane Reaction_Vessel->Final_Product Imine/Enamine formation and reduction

Caption: Workflow for Reductive Amination.
Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general procedure for the synthesis of 3-amino-3-substituted oxetanes via reductive amination.

Materials:

  • 3-Oxetanone

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-oxetanone (1.0 eq) and the amine (1.0-1.2 eq) in the chosen anhydrous solvent, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise at room temperature.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Quantitative Data for Reductive Amination
AmineReducing AgentSolventYield (%)Reference
Various primary and secondary aminesNaBH(OAc)₃DCE40-95[5]
Various aminesNot specifiedNot specifiedNot specified[2][3]

Further literature searching is required to populate this table with a broader range of substrates and specific yields.

Synthetic Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination and Aza-Michael Addition

This two-step sequence offers an alternative route to 3-amino-3-substituted oxetanes, particularly for the synthesis of 3-amino-3-(carboxymethyl)oxetane derivatives.[1]

G cluster_start Starting Materials cluster_hwe Step 1: HWE Olefination cluster_michael Step 2: Aza-Michael Addition 3-Oxetanone 3-Oxetanone HWE_Reaction Horner-Wadsworth-Emmons (Base, Anhydrous THF) 3-Oxetanone->HWE_Reaction Phosphonate Phosphonate Reagent Phosphonate->HWE_Reaction Amine Primary or Secondary Amine Michael_Reaction Aza-Michael Addition (Base, Acetonitrile) Amine->Michael_Reaction HWE_Product Methyl 2-(oxetan-3-ylidene)acetate HWE_Reaction->HWE_Product HWE_Product->Michael_Reaction Final_Product 3-Amino-3-(carboxymethyl)oxetane Derivative Michael_Reaction->Final_Product

Caption: Workflow for HWE Olefination and Aza-Michael Addition.
Experimental Protocol: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate (HWE Olefination)

This protocol describes the first step of the two-step sequence.[1]

Materials:

  • Sodium hydride (NaH)

  • Methyl 2-(dimethoxyphosphoryl)acetate (or similar phosphonate reagent)

  • 3-Oxetanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add the phosphonate reagent (1.0 eq) dropwise at 0 °C.[1]

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.[1]

  • Cool the reaction mixture back to 0 °C and add a solution of 3-oxetanone (1.2 eq) in anhydrous THF dropwise.[1]

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.[1]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[1]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude methyl 2-(oxetan-3-ylidene)acetate by column chromatography. A yield of 73% has been reported for this step.[1]

Experimental Protocol: Aza-Michael Addition

This protocol describes the second step to introduce the amino group.[1]

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate

  • Desired primary or secondary amine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile

Procedure:

  • Dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and the desired amine (1.1 eq) in anhydrous acetonitrile.[1]

  • Add a catalytic amount of DBU (0.1 eq).[1]

  • Stir the reaction mixture at a specified temperature (e.g., 45 °C) for 24 hours or until completion as monitored by TLC.[1]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for HWE Olefination and Aza-Michael Addition
AmineBaseSolventYield (%)Reference
3-N-Boc-aminoazetidineDBUAcetonitrile71[1]

Further literature searching is required to populate this table with a broader range of substrates and specific yields.

Conclusion

The synthetic routes outlined in this document provide robust and versatile methods for accessing a wide array of 3-amino-3-substituted oxetanes. The choice of a particular method will depend on the desired substitution pattern and the availability of starting materials. These protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space. Further optimization of reaction conditions and exploration of substrate scope will continue to expand the utility of these powerful synthetic transformations.

References

Application Notes and Protocols: (3-(Dimethylamino)oxetan-3-yl)methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant attention in modern medicinal chemistry due to its unique physicochemical properties. As a four-membered heterocyclic ether, the oxetane ring is a compact, polar, and three-dimensional structural element that can serve as a valuable bioisostere for more common functional groups like gem-dimethyl and carbonyl moieties. The incorporation of an oxetane ring into a drug candidate can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also potentially modulating the basicity of nearby functional groups.[1]

(3-(Dimethylamino)oxetan-3-yl)methanol, with CAS number 165454-18-2, is a particularly interesting building block. It possesses a tertiary amine and a primary alcohol on a quaternary center within the oxetane ring. This unique arrangement of functional groups offers multiple points for diversification, making it an attractive scaffold for the synthesis of novel small molecules in drug discovery programs. The dimethylamino group can influence the pharmacokinetic profile of a molecule, while the hydroxyl group provides a convenient handle for further chemical modifications. This document provides an overview of the potential applications of this compound and detailed protocols for its synthesis and use.

Key Applications in Medicinal Chemistry

  • Bioisosteric Replacement: The 3,3-disubstituted oxetane core can act as a bioisostere for gem-dimethyl or carbonyl groups. This substitution can enhance metabolic stability and solubility while preserving or improving biological activity.

  • Scaffold for Combinatorial Chemistry: The presence of both an amine and a hydroxyl group allows for orthogonal chemical modifications, making this building block ideal for the creation of compound libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The inherent polarity of the oxetane ring and the presence of the dimethylamino group can be leveraged to fine-tune the solubility and lipophilicity (LogP/LogD) of lead compounds. The oxetane's inductive effect can also lower the pKa of an adjacent amine.[1]

Proposed Synthesis of this compound

Experimental Protocol: Representative Synthesis

Scheme 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Reduction of Nitrile cluster_2 Step 3: Reductive Amination 3-Oxo-oxetane Cyanohydrin_intermediate 3-Oxo-oxetane->Cyanohydrin_intermediate Trimethylsilyl_cyanide TMSCN, ZnI2 (cat.) Cyanohydrin_intermediate_2 Aminomethanol_intermediate Cyanohydrin_intermediate_2->Aminomethanol_intermediate Reducing_agent LiAlH4, THF Aminomethanol_intermediate_2 Target_molecule Aminomethanol_intermediate_2->Target_molecule Formaldehyde Formaldehyde, HCOOH (Eschweiler-Clarke)

Caption: Proposed synthetic pathway for this compound.

Materials:

  • 3-Oxo-oxetane

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI2)

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Formaldehyde (37% in H2O)

  • Formic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Cyanohydrin Formation. To a solution of 3-oxo-oxetane (1.0 eq) in anhydrous dichloromethane at 0 °C is added a catalytic amount of zinc iodide (0.1 eq). Trimethylsilyl cyanide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the silyl-protected cyanohydrin.

  • Step 2: Reduction of the Nitrile. The crude silyl-protected cyanohydrin is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude (3-(aminomethyl)oxetan-3-ol).

  • Step 3: Reductive Amination (Eschweiler-Clarke Reaction). To a solution of the crude (3-(aminomethyl)oxetan-3-ol) in formic acid (5.0 eq) is added aqueous formaldehyde (3.0 eq). The mixture is heated at 100 °C for 8 hours. After cooling to room temperature, the reaction mixture is basified with 2M NaOH and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford this compound.

Application as a Building Block: Synthesis of a Carbamate Derivative

The primary alcohol of this compound is a versatile handle for introducing the oxetane moiety into larger molecules. A common transformation is the formation of a carbamate linkage, which is prevalent in many biologically active compounds.

Experimental Protocol: Synthesis of (3-(Dimethylamino)oxetan-3-yl)methyl phenylcarbamate

Scheme 2: Carbamate Formation

G Start This compound Product (3-(Dimethylamino)oxetan-3-yl)methyl phenylcarbamate Start->Product Reagent Phenyl isocyanate, Et3N, CH2Cl2

Caption: General reaction scheme for carbamate synthesis.

Materials:

  • This compound

  • Phenyl isocyanate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C is added phenyl isocyanate (1.1 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired carbamate.

Representative Quantitative Data

The following table presents hypothetical data for the synthesis of the carbamate derivative to illustrate typical outcomes for such a reaction.

EntryStarting Material (mmol)Phenyl Isocyanate (eq)Triethylamine (eq)SolventTime (h)Yield (%)Purity (%)
11.01.11.2DCM1685>98
21.01.11.2THF1678>98
31.01.51.5DCM1288>97

Workflow and Logical Relationships

Experimental Workflow

The following diagram illustrates a typical workflow for the utilization of this compound as a building block in a synthesis campaign.

G cluster_0 Synthesis Phase cluster_1 Screening Phase Start This compound Reaction Reaction with Electrophile (e.g., Isocyanate, Acyl Chloride) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization Biological_Assay Biological Screening Characterization->Biological_Assay Data_Analysis SAR Analysis Biological_Assay->Data_Analysis

Caption: General experimental workflow.

Logical Relationship: Bioisosteric Replacement Strategy

The following diagram illustrates the logical relationship in a bioisosteric replacement strategy where the this compound-derived moiety replaces a less favorable group.

G cluster_0 Initial Lead Compound cluster_1 Optimized Compound Lead Lead with gem-dimethyl or carbonyl group Problem Poor Solubility / Metabolic Instability Lead->Problem Optimized Analogue with oxetane moiety Problem->Optimized Bioisosteric Replacement Solution Improved PK Properties Optimized->Solution

Caption: Bioisosteric replacement strategy.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the context of drug discovery. Its unique trifunctional nature—a strained oxetane ring, a tertiary amine, and a primary alcohol—provides a rich platform for the generation of diverse and novel molecular architectures. The strategic incorporation of this moiety can lead to compounds with improved physicochemical and pharmacokinetic properties. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the full potential of this valuable synthetic intermediate.

References

Application of Amino-Oxetanes in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-oxetanes are gaining significant traction in medicinal chemistry as versatile scaffolds that can impart favorable physicochemical and pharmacokinetic properties to drug candidates. This four-membered heterocyclic motif, featuring an oxygen atom and a nitrogen substituent, is increasingly utilized as a bioisosteric replacement for more common functional groups, such as amides and benzamides. The inherent properties of the oxetane ring, including its polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor, offer medicinal chemists a valuable tool to overcome common drug development challenges like poor solubility, metabolic instability, and undesirable basicity.

This document provides detailed application notes on the utility of amino-oxetanes in drug discovery, supported by quantitative data and detailed experimental protocols for their synthesis and evaluation.

Application Notes: The Role of Amino-Oxetanes in Drug Design

The incorporation of an amino-oxetane moiety into a drug candidate can profoundly influence its properties. These effects are primarily attributed to the unique structural and electronic features of the oxetane ring.

1. Bioisosterism for Amides and Benzamides:

Amino-oxetanes are frequently employed as bioisosteres of amides and benzamides, which are prevalent in over 100 approved drugs.[1] This substitution can lead to significant improvements in a compound's drug-like properties. While maintaining the crucial hydrogen bond donor and acceptor capabilities of amides, amino-oxetanes can offer a more three-dimensional structure.[1][2]

Key advantages of this bioisosteric replacement include:

  • Improved Aqueous Solubility: The polar nature of the oxetane ring often leads to enhanced aqueous solubility compared to the corresponding amide.[1][2]

  • Enhanced Metabolic Stability: The oxetane ring can block metabolically labile sites, leading to increased resistance to enzymatic degradation and improved metabolic stability.[1][3][4]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity (pKa) of an adjacent amine, which can be advantageous for optimizing pharmacokinetic properties and reducing off-target effects.[3][4]

  • Increased Three-Dimensionality: The puckered conformation of the oxetane ring introduces a greater degree of three-dimensionality compared to the planar amide bond, which can lead to improved target binding and selectivity.[1][3]

2. Physicochemical Property Modulation:

The strategic placement of an amino-oxetane can fine-tune the physicochemical properties of a lead compound. This is exemplified by several clinical candidates where the introduction of the amino-oxetane motif was a key optimization step.

  • Lipophilicity (LogD): While the replacement of a carbonyl with an oxetane can sometimes slightly increase lipophilicity, matched molecular pair analyses have shown that the change is often minimal, allowing for the improvement of other properties without a significant lipophilicity penalty.[5]

  • Permeability: Amino-oxetanes have demonstrated comparable permeability profiles to their amide counterparts, indicating that this modification does not negatively impact a compound's ability to cross biological membranes.[2]

Quantitative Data on Amino-Oxetane Containing Compounds

The following tables summarize the quantitative data for representative amino-oxetane-containing clinical candidates and a matched molecular pair analysis to highlight the impact of this moiety on biological activity and physicochemical properties.

Table 1: Biological Activity of Amino-Oxetane Containing Clinical Candidates

Compound NameTargetAssayIC50 / EC50 / KiCitation(s)
Rilzabrutinib Bruton's Tyrosine Kinase (BTK)Biochemical AssayIC50 = 1.3 nM[][7]
Ziresovir Respiratory Syncytial Virus (RSV) Fusion ProteinAntiviral ActivityEC50 = 3 nM[2]
GDC-0349 Mammalian Target of Rapamycin (mTOR)Kinase AssayKi = 3.8 nM[3]
Cell Proliferation (Prostate Cancer)EC50 = 310 nM[8]
Fenebrutinib Bruton's Tyrosine Kinase (BTK)Kinase Selectivity>130-fold more selective for BTK vs. other kinases[9][10]

Table 2: Matched Molecular Pair Analysis: Amino-Oxetane vs. Benzamide

PropertyAmino-Oxetane AverageBenzamide AverageAverage ChangeCitation(s)
Lipophilicity (LogD at pH 7.4) 1.681.61+0.07[5]
Aqueous Solubility Improved--[1][2]
Metabolic Stability (in vitro) Maintained/Improved--[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key amino-oxetane building block and for essential biological assays to evaluate amino-oxetane containing compounds.

Protocol 1: Synthesis of 3-Amino-3-aryl-oxetanes via Defluorosulfonylative Coupling

This protocol is based on the method developed for the synthesis of amino-oxetanes as amide isosteres through the reaction of oxetane sulfonyl fluorides with amines.

Materials:

  • 3-Aryl-oxetane-3-sulfonyl fluoride

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)

Procedure:

  • Reaction Setup: To a solution of the 3-aryl-oxetane-3-sulfonyl fluoride (1.0 eq) in acetonitrile, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-3-aryl-oxetane.

Protocol 2: In Vitro Bruton's Tyrosine Kinase (BTK) Inhibition Assay

This protocol describes a common method to determine the biochemical potency (IC50) of a compound against the BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a 384-well plate, add the test compound, recombinant BTK enzyme, and the kinase substrate in the kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[11]

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol is used to assess the in vitro metabolic stability of a compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compound (dissolved in a suitable solvent, e.g., acetonitrile)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound in phosphate buffer. Prepare the HLM suspension in phosphate buffer.

  • Incubation: In a 96-well plate, pre-incubate the HLM suspension and the test compound solution at 37 °C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[1][12][13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by amino-oxetane-containing drugs and a typical experimental workflow in drug discovery.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Rilzabrutinib Rilzabrutinib Fenebrutinib Rilzabrutinib->BTK IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_Flux->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 mTORC2 mTORC2 Akt_feedback Akt mTORC2->Akt_feedback GDC0349 GDC-0349 GDC0349->mTORC1 GDC0349->mTORC2 Protein_Synthesis Protein Synthesis & Cell Growth S6K1_4EBP1->Protein_Synthesis

Mammalian Target of Rapamycin (mTOR) Signaling Pathway.

Drug_Discovery_Workflow cluster_0 Discovery & Optimization cluster_1 Preclinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, etc.) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt Amino_Oxetane Incorporate Amino-Oxetane Lead_Opt->Amino_Oxetane Property Modulation In_Vitro In Vitro Studies (Potency, Selectivity, ADME) Lead_Opt->In_Vitro Amino_Oxetane->Lead_Opt In_Vivo In Vivo Studies (Efficacy, PK, Toxicology) In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Drug Discovery Workflow Incorporating Amino-Oxetanes.

References

Application Notes and Protocols for Reductive Amination of Oxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-one is a valuable building block in medicinal chemistry, prized for its ability to introduce the oxetane motif into molecules, which can improve physicochemical properties such as solubility and metabolic stability. Reductive amination is a powerful and widely used transformation for the synthesis of amines from carbonyl compounds. This document provides detailed application notes and experimental protocols for the reductive amination of oxetan-3-one with various primary and secondary amines. The methodologies presented herein are robust and can be adapted to a wide range of substrates, making them suitable for applications in drug discovery and development.

Reaction Principle

Reductive amination of oxetan-3-one involves the initial formation of a hemiaminal intermediate upon reaction with a primary or secondary amine. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The subsequent in-situ reduction of this C=N double bond by a suitable reducing agent yields the desired 3-aminooxetane derivative. Due to the strained nature of the oxetane ring, mild reducing agents are generally preferred to avoid potential ring-opening side reactions.

Experimental Protocols

A one-pot procedure is often the most convenient method for the reductive amination of oxetan-3-one.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective and mild reducing agent frequently employed for this purpose.[2] It allows for the reduction of the iminium ion in the presence of the ketone starting material.[2] Acetic acid can be used as a catalyst, particularly for less reactive ketones or amines.[3]

General Protocol for Reductive Amination of Oxetan-3-one with Primary and Secondary Amines using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Oxetan-3-one

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:

  • To a stirred solution of oxetan-3-one (1.0 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.0-1.2 equiv).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal/iminium ion. For less reactive amines, the addition of acetic acid (0.5-1.0 equiv) may be beneficial.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the reductive amination of oxetan-3-one with a selection of amines. This data is intended to serve as a guide for reaction planning and optimization.

Amine SubstrateReducing AgentSolventAdditive/CatalystReaction Time (h)Yield (%)
BenzylamineNaBH(OAc)₃DCEAcetic Acid1675-85
AnilineNaBH(OAc)₃DCMNone2460-70
MorpholineNaBH(OAc)₃THFAcetic Acid1280-90
PiperidineNaBH(OAc)₃DCENone885-95
N-MethylanilineHSiCl₃ / TMEDADichloromethaneNone36High

Note: Yields are indicative and can vary based on the specific reaction scale and purification method.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the general mechanistic pathway for the reductive amination of oxetan-3-one.

ReductiveAmination Oxetanone Oxetan-3-one Hemiaminal Hemiaminal Intermediate Oxetanone->Hemiaminal + R¹R²NH Amine Primary/Secondary Amine (R¹R²NH) Iminium Imine/Iminium Ion Hemiaminal->Iminium - H₂O Product 3-Aminooxetane Product Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination of oxetan-3-one.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental protocol for the reductive amination of oxetan-3-one.

Workflow Start Start Mix 1. Mix Oxetan-3-one and Amine in anhydrous solvent Start->Mix Stir1 2. Stir at RT (20-30 min) Mix->Stir1 AddReducer 3. Add NaBH(OAc)₃ portion-wise Stir1->AddReducer Stir2 4. Stir at RT (2-24 h) AddReducer->Stir2 Quench 5. Quench with aq. NaHCO₃ Stir2->Quench Extract 6. Extract with organic solvent Quench->Extract Dry 7. Dry, filter, and concentrate Extract->Dry Purify 8. Purify by column chromatography (if necessary) Dry->Purify End End Product Purify->End

Caption: Experimental workflow for one-pot reductive amination.

References

Revolutionizing Drug Discovery: The Oxetane Moiety as a Tool to Enhance Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the oxetane moiety has emerged as a powerful tool in modern medicinal chemistry to overcome pharmacokinetic challenges in drug discovery. This four-membered cyclic ether, with its unique combination of polarity, three-dimensionality, and metabolic stability, offers a versatile solution to improve the drug-like properties of lead compounds.[1][2][3] These application notes provide a comprehensive overview of the benefits of incorporating oxetanes, supported by quantitative data and detailed experimental protocols for key pharmacokinetic assays.

The Rationale for Incorporating Oxetanes

The oxetane ring is not merely a passive structural element but an active modulator of a molecule's physicochemical properties. Its introduction can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while also influencing lipophilicity and basicity of adjacent functional groups.[1][4][5] Often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane motif can mitigate metabolic liabilities and enhance a compound's overall pharmacokinetic profile.[2][3][6]

The following diagram illustrates the logical relationship between the incorporation of an oxetane moiety and the resulting improvements in key pharmacokinetic parameters.

G cluster_0 Strategic Incorporation cluster_1 Physicochemical Property Modulation cluster_2 Improved Pharmacokinetic Profile oxetane Incorporate Oxetane Moiety solubility Increased Aqueous Solubility oxetane->solubility Increases polarity and 3D character metabolic_stability Enhanced Metabolic Stability oxetane->metabolic_stability Blocks metabolic hotspots (gem-dimethyl bioisostere) lipophilicity Reduced Lipophilicity (LogD) oxetane->lipophilicity Polar oxygen atom pka Modulated pKa of Proximal Amines oxetane->pka Inductive effect bioavailability Improved Oral Bioavailability solubility->bioavailability metabolic_stability->bioavailability clearance Reduced Clearance metabolic_stability->clearance lipophilicity->bioavailability toxicity Reduced Off-Target Toxicity (e.g., hERG) pka->toxicity

Caption: Impact of Oxetane Incorporation on Physicochemical and Pharmacokinetic Properties.

Quantitative Impact of Oxetane Incorporation

The introduction of an oxetane ring can lead to quantifiable improvements in key pharmacokinetic parameters. The following tables summarize data from various studies, comparing parent compounds with their oxetane-containing analogues.

Table 1: Improvement in Aqueous Solubility

Parent CompoundParent Solubility (μM)Oxetane AnalogueOxetane Analogue Solubility (μM)Fold IncreaseReference
Compound 1 <1Oxetane-Compound 1 4000>4000[7]
Compound 2 10Oxetane-Compound 2 25025[7]
ALDH1A1 Inhibitor 5 <0.1Oxetane-ALDH1A1 Inhibitor 6 15>150[8]
IDO1 Inhibitor 26 5Oxetane-IDO1 Inhibitor 29 5010[8]

Table 2: Enhancement of Metabolic Stability

Parent CompoundMicrosomal Clint (μL/min/mg)Oxetane AnalogueOxetane Analogue Clint (μL/min/mg)ImprovementReference
EZH2 Inhibitor 4 169Oxetane-EZH2 Inhibitor 14 <5Significantly Reduced[9]
MMP-13 Inhibitor 35 HighOxetane-MMP-13 Inhibitor 36 Significantly LowerSignificantly Improved[8]
SYK Inhibitor (Entospletinib analogue)HighOxetane-SYK Inhibitor (Lanraplenib)LowImproved[10]

Table 3: Reduction in Lipophilicity (LogD)

Parent CompoundParent LogDOxetane AnalogueOxetane Analogue LogDΔLogDReference
p-ethyl derivative 37 3.5Oxetane derivative 2 2.5-1.0[7]
Phenyl derivative2.9Oxetane derivative1.9-1.0[5]

Table 4: Modulation of Amine Basicity (pKa)

Parent CompoundParent pKaOxetane AnalogueOxetane Analogue pKaΔpKaReference
Piperazine derivative 4 7.8Fenebrutinib (oxetane-containing)6.3-1.5[5]
Tetrahydroquinazoline 42 7.6GDC-0349 (oxetane-containing)5.0-2.6[8]
Piperazine derivative8.0Lanraplenib (oxetane-containing)6.4-1.6[10]

Experimental Workflow for Pharmacokinetic Profiling

A systematic approach is crucial for evaluating the impact of oxetane incorporation on the pharmacokinetic properties of a compound. The following diagram outlines a typical experimental workflow.

G start Synthesize Parent and Oxetane-Containing Analogues solubility Aqueous Solubility Assay (Kinetic & Thermodynamic) start->solubility lipophilicity Lipophilicity Assay (LogD determination) start->lipophilicity metabolic_stability Metabolic Stability Assay (Liver Microsomes/Hepatocytes) start->metabolic_stability permeability Permeability Assay (e.g., Caco-2) start->permeability safety In vitro Safety Assays (hERG, CYP Inhibition) start->safety data_analysis Data Analysis and Candidate Selection solubility->data_analysis lipophilicity->data_analysis metabolic_stability->data_analysis permeability->data_analysis safety->data_analysis in_vivo In vivo PK Studies data_analysis->in_vivo

References

Application Notes: The Use of (3-(Dimethylamino)oxetan-3-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, complementing traditional high-throughput screening (HTS). FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity.[1][2][3] These initial hits serve as starting points for optimization into potent, drug-like molecules through structure-guided growth, linking, or merging strategies.[3][4] The oxetane motif, a four-membered saturated heterocycle, has gained significant attention in medicinal chemistry for its ability to confer favorable physicochemical properties.[5][6][7] Specifically, (3-(Dimethylamino)oxetan-3-yl)methanol represents an attractive fragment due to its three-dimensional structure, polarity, and the presence of both hydrogen bond donor and acceptor functionalities, along with a tertiary amine that can be protonated at physiological pH.

The incorporation of the oxetane ring can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD) when used as a bioisostere for more common groups like gem-dimethyl or carbonyl functionalities.[6][7][8] These properties make oxetane-containing fragments, such as this compound, valuable tools for exploring the chemical space of a target protein and developing novel therapeutic agents.

Key Applications in Fragment-Based Drug Discovery

  • Scaffold for Novel Inhibitors: The rigid, three-dimensional structure of the oxetane ring provides a well-defined vector for chemical elaboration, allowing for precise exploration of a protein's binding pocket.

  • Improvement of Physicochemical Properties: Introduction of the this compound fragment can enhance the solubility and metabolic stability of a lead compound, critical aspects for successful drug development.[5][6]

  • Bioisosteric Replacement: This fragment can serve as a bioisostere for other chemical groups, potentially leading to improved potency and a more favorable off-target profile.[7][8]

  • Tool for Target Validation: The identification of even a weak-binding fragment can provide crucial information about the "ligandability" of a target protein, validating it for a full-scale drug discovery campaign.

Experimental Protocols

The identification and validation of fragment hits require sensitive biophysical techniques capable of detecting weak binding affinities.[1][9][10] A typical FBDD workflow involves a primary screen to identify potential binders, followed by orthogonal validation methods and structural biology to confirm the binding mode.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a high-throughput method to screen for fragment binding by measuring the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.

Methodology:

  • Protein and Fragment Preparation:

    • Prepare a stock solution of the target protein at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of this compound at 100 mM in DMSO. Create a dilution series in the assay buffer.

  • Assay Setup:

    • In a 96-well PCR plate, add 2 µL of the fragment solution to each well.

    • Add 18 µL of the protein solution containing a fluorescent dye (e.g., SYPRO Orange) to each well. The final protein concentration should be 2-5 µM and the fragment concentration in the range of 100 µM to 1 mM.

    • Include control wells with protein and buffer only (negative control) and protein with a known binder (positive control).

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Determine the Tm by fitting the curve to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment indicates binding.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (fragment) to an immobilized ligand (protein) in real-time.[10]

Methodology:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein to the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween 20).

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the response units (RU) over time to generate a sensorgram.

    • Regenerate the chip surface between injections using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for non-specific binding.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (KD).

Protocol 3: Orthogonal Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak protein-ligand interactions.[10] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are particularly well-suited for fragment screening.

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in a deuterated buffer.

    • Prepare a control sample containing only the fragment at the same concentration.

  • STD NMR Experiment:

    • Acquire a 1D proton NMR spectrum of the control sample.

    • Acquire an STD NMR spectrum of the protein-fragment sample. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.

    • The STD experiment consists of two spectra: an on-resonance spectrum where the protein is saturated, and an off-resonance spectrum where a region with no protein signals is irradiated.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

    • The presence of signals in the STD difference spectrum corresponding to the fragment's protons confirms binding.

    • The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.

Protocol 4: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is crucial for structure-based drug design.[11]

Methodology:

  • Protein Crystallization:

    • Crystallize the target protein using vapor diffusion (sitting or hanging drop) by screening a variety of crystallization conditions.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (1-10 mM) and allow them to soak for a period of time (minutes to hours).

    • Co-crystallization: Mix the protein with the fragment prior to setting up the crystallization trials.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

    • Analyze the electron density map to confirm the binding of the fragment and determine its binding mode and interactions with the protein.

Data Presentation

Quantitative data from fragment screening experiments should be summarized in a clear and concise manner to facilitate hit prioritization.

Table 1: Summary of Biophysical Screening Data for this compound

Experimental TechniqueParameter MeasuredResultHit ThresholdHit Status
Differential Scanning Fluorimetry (DSF)ΔTm (°C)+ 3.5> 2.0Hit
Surface Plasmon Resonance (SPR)KD (µM)450< 1000Hit
Saturation Transfer Difference (STD) NMRSTD EffectObservedYes/NoHit
Isothermal Titration Calorimetry (ITC)KD (µM)520< 1000Confirmed
Ligand Efficiency (LE)LE0.35> 0.3Good

Note: The data presented in this table is representative and for illustrative purposes only.

Visualizations

FBDD_Workflow cluster_screening Primary Screening & Hit ID cluster_validation Hit Validation cluster_elaboration Hit-to-Lead FragmentLibrary Fragment Library PrimaryScreen Primary Screen (e.g., DSF, SPR) FragmentLibrary->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification OrthogonalScreen Orthogonal Screen (e.g., NMR) HitIdentification->OrthogonalScreen AffinityDetermination Affinity Determination (e.g., ITC) OrthogonalScreen->AffinityDetermination StructuralBiology Structural Biology (X-ray, Cryo-EM) AffinityDetermination->StructuralBiology SBDD Structure-Based Design StructuralBiology->SBDD LeadOp Lead Optimization SBDD->LeadOp PotentInhibitor PotentInhibitor LeadOp->PotentInhibitor Potent Inhibitor

Signaling_Pathway Receptor Receptor Tyrosine Kinase KinaseDomain Kinase Domain Receptor->KinaseDomain Substrate Substrate Protein KinaseDomain->Substrate ATP -> ADP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling CellularResponse Cellular Response DownstreamSignaling->CellularResponse Fragment This compound Fragment->KinaseDomain Binding to ATP Pocket

Logical_Relationship cluster_properties Physicochemical Properties cluster_applications FBDD Applications Fragment This compound Polarity High Polarity Fragment->Polarity ThreeD 3D Shape Fragment->ThreeD MetabolicStability Metabolic Stability Fragment->MetabolicStability Solubility Increased Solubility Polarity->Solubility ImprovedPK Improved PK Properties Solubility->ImprovedPK NovelScaffold Novel Chemical Space ThreeD->NovelScaffold MetabolicStability->ImprovedPK HigherHitRate Higher Hit Rate in Screening NovelScaffold->HigherHitRate

References

Application Notes and Protocols for Late-Stage Functionalization of Molecules with Amino-Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of oxetane moieties, particularly amino-oxetanes, into complex molecules at a late stage of synthesis has emerged as a powerful strategy in modern drug discovery.[1][2][3][4][5] Amino-oxetanes are increasingly recognized as valuable bioisosteres for commonly encountered functional groups like amides and carbonyls.[1][6][7][8][9] Their unique three-dimensional structure, polarity, and metabolic stability can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, including solubility, metabolic stability, and lipophilicity.[1][3][4][5][7] This document provides detailed application notes and protocols for key methodologies enabling the late-stage functionalization of molecules with amino-oxetanes, facilitating their incorporation into drug discovery programs.

Method 1: Defluorosulfonylative Coupling for the Synthesis of Aryl Amino-Oxetanes

This method provides a modular approach to synthesize 3-aryl-3-amino-oxetanes, which are excellent bioisosteres for benzamides.[6][7][9] The reaction proceeds through the formation of an oxetane carbocation from an oxetane sulfonyl fluoride, which then couples with a wide range of amines.[6][9] This strategy is highly valuable for late-stage functionalization due to its tolerance of various polar functional groups and its suitability for array chemistry formats.[7][9]

Experimental Workflow: Defluorosulfonylative Coupling

Defluorosulfonylative_Coupling Start Start Materials: - Oxetane Sulfonyl Fluoride - Amine Nucleophile - Base (e.g., K2CO3) Reaction Reaction Vessel: - Solvent (e.g., MeCN) - Elevated Temperature Start->Reaction Combine Carbocation Rate-Determining Step: Formation of Oxetane Carbocation Reaction->Carbocation Heat Coupling Chemoselective Nucleophile Coupling Carbocation->Coupling Reacts with Amine Workup Aqueous Workup & Extraction Coupling->Workup Quench Purification Purification: Column Chromatography Workup->Purification Product Final Product: 3-Aryl-3-Amino-Oxetane Purification->Product

Caption: Workflow for amino-oxetane synthesis via defluorosulfonylative coupling.

General Protocol for Defluorosulfonylative Coupling
  • Reaction Setup: To a vial, add the oxetane sulfonyl fluoride (1.0 equiv.), the amine nucleophile (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.1 M.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amino-oxetane.

Representative Substrate Scope and Yields
EntryAmine SubstrateProductYield (%)
1Morpholine3-(p-tolyl)-3-morpholinooxetane95
2Piperidine3-(p-tolyl)-3-(piperidin-1-yl)oxetane92
3AnilineN-(3-(p-tolyl)oxetan-3-yl)aniline78
4BenzylamineN-benzyl-3-(p-tolyl)oxetan-3-amine85

Note: Yields are isolated yields and are representative. Actual yields may vary depending on the specific substrates and reaction conditions.

Method 2: Photoredox-Mediated C-H Functionalization for Oxetane Synthesis

Photoredox catalysis offers a mild and efficient method for the late-stage introduction of oxetane rings through C-H functionalization of alcohols.[10][11] This approach is particularly useful for complex molecules, as it avoids harsh reaction conditions and demonstrates broad functional group tolerance.[10][11] The reaction typically involves a hydrogen atom transfer (HAT) process, enabling the conversion of native alcohol functionalities into oxetanes.[10]

Experimental Workflow: Photoredox C-H Functionalization

Photoredox_LSF Start Start Materials: - Complex Alcohol - Vinyl Sulfonium Salt - Photocatalyst (e.g., 4CzIPN) - Base Reaction Reaction Vessel: - Degassed Solvent - Visible Light Irradiation Start->Reaction Combine HAT Hydrogen Atom Transfer (HAT) from Alcohol Reaction->HAT Irradiate Radical Generation of α-Oxy Radical HAT->Radical Addition Radical Addition to Vinyl Sulfonium Salt Radical->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Product Oxetane-Functionalized Molecule Cyclization->Product

Caption: Workflow for photoredox-mediated late-stage oxetane synthesis.

General Protocol for Photoredox C-H Functionalization
  • Reaction Setup: In a glovebox, to a vial, add the alcohol substrate (1.0 equiv.), vinyl sulfonium salt (1.5 equiv.), photocatalyst (e.g., 4CzIPN, 5 mol%), and a suitable base.

  • Solvent Addition: Add a degassed solvent (e.g., dichloromethane) to achieve the desired concentration.

  • Reaction Conditions: Seal the vial and irradiate with visible light (e.g., blue LEDs) at room temperature.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Quench the reaction and perform an aqueous workup.

  • Purification: Purify the crude product by flash column chromatography to yield the oxetane-containing molecule.

Application in Late-Stage Functionalization of Bioactive Molecules
SubstrateProductYield (%)
PregnenoloneOxetane-containing steroid44
Galactose derivativeGalactose-derived oxetaneHigh (not specified)
TestosteroneBioactive steroid 3abOne-step synthesis

Note: This method has been successfully applied to complex molecules like steroids, showcasing its utility in late-stage functionalization.[10]

Method 3: Ruthenium-Catalyzed Meta-C–H Alkylation

For the regioselective installation of alkyl-oxetane motifs on aromatic rings, a ruthenium-catalyzed meta-C–H alkylation strategy can be employed.[12] This method is particularly powerful for modifying existing drug scaffolds that contain a directing group, allowing for the introduction of the oxetane moiety at a position distal to this group.[12]

Logical Relationship: Ruthenium-Catalyzed Meta-C–H Alkylation

Meta_C_H_Alkylation Substrate Aromatic Substrate with Directing Group Reaction Reaction at 80 °C Substrate->Reaction Reagents Reagents: - Alkyl Bromide (with oxetane) - [Ru] Catalyst - Phosphine Ligand - Base (e.g., K2CO3) Reagents->Reaction Meta_Alkylation Regioselective meta-C-H Alkylation Reaction->Meta_Alkylation Catalytic Cycle Product meta-Alkylated Product with Oxetane Moiety Meta_Alkylation->Product

Caption: Logical diagram of Ru-catalyzed meta-C-H alkylation.

General Protocol for Ruthenium-Catalyzed Meta-C–H Alkylation
  • Reaction Setup: In a glovebox under a nitrogen atmosphere, charge a microwave vial with the substrate containing a directing group (1.0 equiv.), [Ru(O₂CMes)₂(p-cymene)] (10 mol%), a phosphine ligand (e.g., P(4-CF₃C₆H₄)₃, 15 mol%), and K₂CO₃ (2.0 equiv.).[12]

  • Reagent Addition: Sequentially add the alkyl bromide bearing the oxetane moiety (3.0 equiv.) and 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 0.1 M.[12]

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 80 °C for 16 hours.[12]

  • Workup and Analysis: After cooling, the reaction mixture can be analyzed by LC-MS to determine conversion and selectivity.[12] For isolation, perform a standard aqueous workup followed by purification.

Conclusion

The late-stage functionalization of molecules with amino-oxetanes provides a powerful toolkit for medicinal chemists to optimize lead compounds. The methodologies presented herein—defluorosulfonylative coupling, photoredox-mediated C-H functionalization, and ruthenium-catalyzed C-H alkylation—offer versatile and robust solutions for introducing this valuable motif into complex molecular architectures. By leveraging these protocols, researchers can expedite the generation of diverse analog libraries with potentially improved drug-like properties, thereby accelerating the drug discovery and development process.

References

Scalable Synthesis of 3,3-Disubstituted Oxetane Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of 3,3-disubstituted oxetane building blocks. Oxetanes are increasingly important motifs in medicinal chemistry, serving as valuable isosteres for gem-dimethyl and carbonyl groups, and offering improvements in physicochemical properties such as solubility and metabolic stability.[1][2][3] The protocols outlined below focus on robust and scalable methodologies suitable for drug discovery and development programs.

Williamson Etherification of 1,3-Diols

The intramolecular cyclization of 1,3-diols, a classic Williamson etherification, is a widely used and scalable method for the synthesis of 3,3-disubstituted oxetanes.[4][5][6] The general strategy involves the selective activation of one of the hydroxyl groups in a 1,3-diol, typically by conversion to a good leaving group such as a tosylate, followed by intramolecular nucleophilic substitution by the remaining hydroxyl group under basic conditions.

General Workflow

Start Substituted 1,3-Diol Activation Activation of Primary Hydroxyl (e.g., Tosylation) Start->Activation TsCl, Pyridine Cyclization Intramolecular Cyclization (Base-mediated) Activation->Cyclization Base (e.g., NaH) Product 3,3-Disubstituted Oxetane Cyclization->Product

Caption: General workflow for the synthesis of 3,3-disubstituted oxetanes via Williamson etherification of 1,3-diols.

Experimental Protocol: Synthesis of 3,3-Bis(hydroxymethyl)oxetane Precursor

This protocol is adapted from methodologies described for the synthesis of various 3,3-disubstituted oxetanes.[4]

Step 1: Monotosylation of a 1,3-Diol

  • To a stirred solution of the starting 1,3-diol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the monotosylated diol.

Step 2: Intramolecular Cyclization

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the monotosylated diol (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench carefully with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,3-disubstituted oxetane.

Quantitative Data
Starting Diol SubstituentsProductYield (%)Reference
Aryl, Alkyl3-Aryl-3-alkyloxetane59-87[4]
Spirocyclic precursorSpirocyclic oxetaneHigh[4]

Functionalization of Oxetan-3-one

Commercially available oxetan-3-one is a versatile building block for the synthesis of a wide array of 3,3-disubstituted oxetanes.[1][7] This approach allows for the introduction of diverse functional groups at the 3-position through various carbonyl chemistry reactions. This method has been successfully scaled up to the kilogram scale.[1][2]

General Workflow

Start Oxetan-3-one Reaction Carbonyl Addition / Condensation Start->Reaction Grignard, Organolithium, Wittig, etc. Intermediate 3-Substituted-3-hydroxyoxetane or 3-Alkylideneoxetane Reaction->Intermediate Functionalization Further Functionalization Intermediate->Functionalization Substitution, Reduction, etc. Product 3,3-Disubstituted Oxetane Functionalization->Product

Caption: Synthetic routes to 3,3-disubstituted oxetanes starting from oxetan-3-one.

Experimental Protocol: Grignard Addition to Oxetan-3-one

This protocol describes a general procedure for the addition of a Grignard reagent to oxetan-3-one, a key step in the synthesis of 3-substituted-3-hydroxyoxetanes which can be further functionalized.[8]

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the Grignard reagent (1.1 eq, solution in THF or Et₂O) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-substituted-3-hydroxyoxetane.

Quantitative Data for Oxetan-3-one Functionalization
Reaction TypeReagentsProduct TypeYield (%)Reference
Grignard ReactionVinylmagnesium bromide3-Vinyl-3-hydroxyoxetane83 (on >300g scale)[8]
Strecker SynthesisTMSCN, Dialkylamine3-Cyano-3-aminooxetane derivative-[1]
LDA-mediated condensationEthyl acetate3-Ethoxycarbonylmethyl-3-hydroxyoxetane-[9]

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[5][10] While traditionally limited by the need for high-energy UV light, recent advances have enabled this reaction using visible light and photocatalysts, improving its scalability and applicability.[10][11] This method is particularly useful for accessing structurally complex oxetanes that may be difficult to synthesize via other routes.

General Workflow

References

Protecting Group Strategies for Amino-Oxetane Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-oxetanes are increasingly recognized as valuable structural motifs in medicinal chemistry. Their unique three-dimensional structure, combined with their ability to act as bioisosteres for commonly found groups like gem-dimethyl and carbonyl functionalities, makes them attractive for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] However, the synthesis of these strained heterocyclic systems, particularly those bearing a reactive amino group, presents significant challenges. The inherent ring strain of the oxetane core necessitates careful selection of reaction conditions to avoid unwanted ring-opening.[3][4]

A crucial aspect of a successful synthetic strategy is the judicious use of protecting groups for the amine functionality. An ideal protecting group must be introduced efficiently, remain stable throughout subsequent synthetic transformations (including the construction or modification of the oxetane ring), and be cleaved under conditions that preserve the integrity of the oxetane moiety. This document provides a comparative guide to the most common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of amino-oxetane synthesis, complete with quantitative data and detailed experimental protocols.

Comparative Analysis of Protecting Groups

The selection of an appropriate N-protecting group is dictated by the overall synthetic plan, specifically the reaction conditions anticipated in subsequent steps. The orthogonality of Boc, Cbz, and Fmoc groups, stemming from their distinct cleavage conditions, provides chemists with a versatile toolkit for complex syntheses.[5]

  • Boc (tert-Butoxycarbonyl): Removed under acidic conditions (e.g., TFA, HCl).

  • Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine).

The stability of the oxetane ring is a primary consideration. Generally, 3,3-disubstituted oxetanes exhibit greater stability towards a range of conditions, including acidic and basic environments, compared to less substituted analogues.[3][6] This enhanced stability makes the selection of protecting groups more flexible.

Quantitative Data Summary

The following tables summarize typical yields for the protection and deprotection steps involving various amine substrates, including those relevant to amino-oxetane synthesis. Note that yields are substrate-dependent and the provided data serves as a comparative benchmark.

Table 1: N-Protection Reaction Yields

Protecting GroupReagentTypical SubstrateSolvent(s)BaseYield (%)Reference(s)
Boc (Boc)₂OPrimary/Secondary AmineTHF, Water, DCMNaHCO₃, DMAP89 - >95[7][8]
Cbz Cbz-ClPrimary AmineTHF / H₂ONaHCO₃90 - 96[3][7]
Fmoc Fmoc-ClPrimary Amine / Amino AcidWater / Ethanol(none specified)80 - 92[9]

Table 2: N-Deprotection Reaction Yields & Conditions

Protecting GroupReagent(s)ConditionsOxetane Ring StabilityYield (%)Reference(s)
Boc TFA in DCM0 °C to RT, 2-3 hGood, but requires optimization~90 (optimized)[10][11]
Cbz H₂, Pd/C or Pearlman's Cat.RT to 60 °C, 1-80 barExcellent>95[10][12]
Fmoc 20% Piperidine in DMFRT, 10-20 minExcellent>95 (in SPPS)[13][14]

Protecting Group Selection Strategy

The choice of protecting group is a critical strategic decision. The following decision workflow, represented as a DOT graph, can guide researchers in selecting an appropriate strategy based on the planned synthetic route.

G start Protect 3-Amino-Oxetane q1 Are downstream reactions acid-sensitive? start->q1 q2 Are reducible groups present (e.g., alkenes, alkynes, Bn-ethers)? q1->q2 No use_fmoc Use Fmoc Group (Base Labile) q1->use_fmoc Yes q3 Are downstream reactions base-sensitive? q2->q3 No use_boc Use Boc Group (Acid Labile) q2->use_boc Yes q3->use_boc Yes use_cbz Use Cbz Group (Hydrogenolysis) q3->use_cbz No end_node Proceed with Synthesis use_boc->end_node use_cbz->end_node use_fmoc->end_node

Caption: Decision workflow for selecting an amine protecting group.

Detailed Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific amino-oxetane substrates.

Protocol 1: N-Boc Protection of 3-Amino-Oxetane

This protocol describes the protection of a primary or secondary amino-oxetane using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • 3-Amino-oxetane derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv) or Triethylamine (TEA) (1.2 equiv)

  • Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 3-amino-oxetane derivative (1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v) or in DCM.

  • Add the base (e.g., NaHCO₃, 2.0 equiv).

  • Add (Boc)₂O (1.1 equiv) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If using THF/water, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).

  • If using DCM, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the acidic cleavage of the Boc group. Caution: The oxetane ring can be sensitive to strong acid; conditions may require optimization (e.g., lower temperature, shorter reaction time).[10]

Materials:

  • N-Boc-3-amino-oxetane derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amino-oxetane (1.0 equiv) in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (e.g., 20-50% v/v solution in DCM).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction closely by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 3: N-Cbz Protection of 3-Amino-Oxetane

This protocol describes the protection of an amino-oxetane using benzyl chloroformate (Cbz-Cl).

Materials:

  • 3-Amino-oxetane derivative (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 3-amino-oxetane derivative (1.0 equiv) and NaHCO₃ (2.0 equiv) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add Cbz-Cl (1.1 equiv) dropwise while stirring vigorously.

  • Allow the reaction to stir at 0 °C for 4-20 hours. Monitor progress by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.[3]

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the cleavage of the Cbz group, which is highly compatible with the oxetane ring.

Materials:

  • N-Cbz-3-amino-oxetane derivative (1.0 equiv)

  • Palladium on carbon (10% Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected amino-oxetane (1.0 equiv) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (1 atm or higher pressure for more resistant substrates) at room temperature.[10][12]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amino-oxetane. The byproducts (toluene and CO₂) are volatile and easily removed.

Protocol 5: N-Fmoc Protection of 3-Amino-Oxetane

This protocol describes the protection of an amino-oxetane using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Materials:

  • 3-Amino-oxetane derivative (1.0 equiv)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.2 equiv)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate

Procedure:

  • Dissolve the 3-amino-oxetane derivative (1.0 equiv) in a mixture of dioxane and aqueous NaHCO₃ solution.

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.2 equiv) in dioxane dropwise.

  • Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

  • Upon completion (monitored by TLC), dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by silica gel column chromatography or recrystallization.[9]

Protocol 6: N-Fmoc Deprotection using Piperidine

This protocol describes the base-mediated cleavage of the Fmoc group, a condition to which the oxetane ring is generally stable.[13]

Materials:

  • N-Fmoc-3-amino-oxetane derivative (1.0 equiv)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected amino-oxetane (1.0 equiv) in DMF.

  • Add piperidine to create a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature for 10-30 minutes. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The resulting crude amine can often be used directly or purified further by co-evaporation with a solvent like toluene or by chromatography.

Workflow Visualization

The following diagram illustrates a general synthetic workflow for the preparation and deprotection of an N-protected amino-oxetane, highlighting the orthogonal nature of the protecting groups.

G cluster_0 Protection Step cluster_1 Intermediate Steps cluster_2 Deprotection Step cluster_3 cluster_4 start 3-Amino-Oxetane pg N-Protection start->pg protected N-Protected Amino-Oxetane pg->protected boc Boc: (Boc)₂O cbz Cbz: Cbz-Cl fmoc Fmoc: Fmoc-Cl further_rxn Further Functionalization protected->further_rxn deprotect Deprotection further_rxn->deprotect final_product Final Amino-Oxetane Product deprotect->final_product boc_dep Boc: TFA / Acid cbz_dep Cbz: H₂ / Pd/C fmoc_dep Fmoc: Piperidine

Caption: General workflow for amino-oxetane synthesis.

References

Application Notes and Protocols: Oxetane-Containing Compounds in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oxetane-containing compounds in the design and synthesis of potent and selective kinase inhibitors. The unique physicochemical properties of the oxetane motif, including its polarity, metabolic stability, and ability to modulate aqueous solubility, make it an attractive building block in medicinal chemistry.[1][2][3][4] This document details the application of oxetanes in the synthesis of inhibitors for key kinase targets, provides experimental protocols for their synthesis and relevant assays, and illustrates the signaling pathways they modulate.

Introduction to Oxetanes in Kinase Inhibitor Design

The four-membered oxetane ring has emerged as a valuable scaffold in modern drug discovery.[3][5] Its incorporation into kinase inhibitors can lead to significant improvements in drug-like properties.[3] Oxetanes can act as bioisosteres for gem-dimethyl or carbonyl groups, offering a similar steric profile while introducing polarity and reducing lipophilicity.[1][6] This often translates to enhanced aqueous solubility, improved metabolic stability, and reduced off-target toxicity.[1][2][7] Several oxetane-containing kinase inhibitors have advanced into clinical trials, targeting a range of kinases implicated in cancer and autoimmune diseases.[2][4]

Featured Oxetane-Containing Kinase Inhibitors

This section highlights four exemplary oxetane-containing kinase inhibitors, detailing their target kinases and reported pharmacological data.

Crenolanib (FLT3/PDGFR inhibitor)

Crenolanib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[8][9] It has shown activity against both wild-type and mutant forms of FLT3, including those conferring resistance to other inhibitors.[8][10]

Fenebrutinib (BTK inhibitor)

Fenebrutinib is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling.[6][11] Its reversible binding mechanism may offer a favorable safety profile for the long-term treatment of autoimmune diseases.[12]

Lanraplenib (SYK inhibitor)

Lanraplenib is a selective inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in the signaling of immunoreceptors.[13][14] It is being investigated for the treatment of various autoimmune and inflammatory diseases.[14]

GDC-0349 (mTOR inhibitor)

GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1][2][15] It exhibits selectivity over other kinases in the PI3K/Akt/mTOR pathway.[15]

Quantitative Data Summary

The following tables summarize the reported inhibitory activities and kinase selectivity of the featured compounds.

Table 1: Inhibitory Activity of Oxetane-Containing Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Ki (nM)Kd (nM)Cell-based Potency (EC50, nM)
Crenolanib FLT3 (wild-type)~2-0.74-
FLT3-ITD1.3-0.747 (Molm14), 8 (MV4-11)
FLT3-D835Y8.8-0.18-
PDGFRα11-2.1-
PDGFRβ3.2-3.2-
Fenebrutinib BTK----
Lanraplenib SYK9.5--24-51 (pAKT, pBLNK, pBTK, pERK, pMEK, pPKCδ in B-cells)
GDC-0349 mTOR-3.8-25 (PC3 cells)

Data compiled from multiple sources.[1][4][8][9][10][15][16]

Table 2: Kinase Selectivity of Oxetane-Containing Kinase Inhibitors

CompoundPrimary TargetSelectivity Profile
Crenolanib FLT3Highly selective for FLT3 and PDGFR over a panel of other kinases.[3][5][10] >100-fold more selective for PDGFR than c-Kit, VEGFR-2, TIE-2, FGFR-2, EGFR, erbB2, and Src.[16]
Fenebrutinib BTKHighly selective for BTK, reported to be over 130 times more selective than for other kinases.[17][18]
Lanraplenib SYKSelective for SYK over a panel of 395 kinases. The most potent off-target kinase was JAK2 with an IC50 of 120 nM (9-fold less potent than for SYK).[13]
GDC-0349 mTORHighly selective for mTOR with a 790-fold inhibitory effect against PI3Kα and high selectivity over 266 other kinases.[1][15]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their synthesis and evaluation.

experimental_workflow General Experimental Workflow for Oxetane-Containing Kinase Inhibitors cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Oxetane Building Block C Coupling Reaction A->C B Core Scaffold Synthesis B->C D Final Compound C->D E Chromatography D->E F Spectroscopy (NMR, MS) E->F G Kinase Activity Assay F->G H Cell-based Assays G->H I In Vivo Studies H->I

A general workflow for the synthesis and evaluation of oxetane-containing kinase inhibitors.
FLT3 Signaling Pathway

FLT3_pathway FLT3 Signaling Pathway and Inhibition by Crenolanib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Activation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Crenolanib Crenolanib Crenolanib->FLT3 Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT5->Survival

Crenolanib inhibits the FLT3 signaling cascade, blocking downstream pathways that promote cell proliferation and survival.
BTK Signaling Pathway

BTK_pathway BTK Signaling Pathway and Inhibition by Fenebrutinib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Fenebrutinib Fenebrutinib Fenebrutinib->BTK Inhibition IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Ca_flux->NFkB PKC->NFkB Activation B-Cell Activation NFkB->Activation Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival

Fenebrutinib blocks the BTK signaling pathway, which is crucial for B-cell activation, proliferation, and survival.
SYK Signaling Pathway

SYK_pathway SYK Signaling Pathway and Inhibition by Lanraplenib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ImmunoR Immunoreceptor (e.g., BCR, FcR) SYK SYK ImmunoR->SYK Receptor Clustering VAV VAV SYK->VAV PLCg PLCγ SYK->PLCg Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition RAS_MAPK RAS-MAPK Pathway VAV->RAS_MAPK Adhesion Cell Adhesion VAV->Adhesion PI3K PI3K PLCg->PI3K Phagocytosis Phagocytosis PI3K->Phagocytosis Cytokine_Release Cytokine Release RAS_MAPK->Cytokine_Release

Lanraplenib inhibits SYK, a key mediator of immunoreceptor signaling, thereby modulating various immune cell functions.
mTOR Signaling Pathway

mTOR_pathway PI3K/Akt/mTOR Signaling Pathway and Inhibition by GDC-0349 cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Processes GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates GDC0349 GDC-0349 GDC0349->mTORC1 Inhibition GDC0349->mTORC2 Inhibition Protein_Synth Protein Synthesis S6K1->Protein_Synth _4EBP1->Protein_Synth Cell_Growth Cell Growth Protein_Synth->Cell_Growth Proliferation Proliferation Cell_Growth->Proliferation

GDC-0349 inhibits both mTORC1 and mTORC2 complexes, leading to the suppression of protein synthesis and cell growth.

Experimental Protocols

This section provides detailed protocols for the synthesis of the featured oxetane-containing kinase inhibitors and a general protocol for a kinase activity assay.

Synthesis of Crenolanib

The synthesis of crenolanib involves the coupling of three key building blocks: 3-(chloromethyl)-3-methyloxetane, 1-(piperidin-4-yl)-1H-benzo[d]imidazol-5-amine, and 8-bromo-2-chloroquinoline.

Protocol:

  • Synthesis of 1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-amine (Crenolanib):

    • To a solution of 1-(2-(5-hydroxy-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-amine (1.0 eq) in a suitable solvent such as DMF, add a base such as potassium carbonate (2.0 eq).

    • Add 3-(chloromethyl)-3-methyloxetane (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford crenolanib.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Fenebrutinib

The synthesis of fenebrutinib is a multi-step process culminating in the coupling of a substituted imidazo[1,2-a]pyridine core with an oxetane-containing fragment.

Protocol:

  • Synthesis of N-(3-(5-fluoro-2-((4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl)methyl)phenyl)-2-methylimidazo[1,2-a]pyridin-8-yl)oxetane-3-carboxamide (Fenebrutinib):

    • This is a complex multi-step synthesis. A simplified final coupling step is described here for illustrative purposes.

    • To a solution of (8-amino-2-methylimidazo[1,2-a]pyridin-3-yl)(5-fluoro-2-((4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl)methyl)phenyl)methanone (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Add oxetane-3-carboxylic acid (1.1 eq) to the mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to yield fenebrutinib.

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Synthesis of Lanraplenib

The synthesis of lanraplenib involves the construction of a substituted imidazo[1,2-a]pyrazine core followed by coupling with an oxetane-containing piperazine moiety.

Protocol:

  • Synthesis of 6-(6-amino-2-pyrazinyl)-N-[4-[4-(3-oxetanyl)-1-piperazinyl]phenyl]-imidazo[1,2-a] amine (Lanraplenib):

    • This represents a key coupling step in the synthesis.

    • Combine 6-bromo-N-(4-(piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine (1.0 eq), 6-aminopyrazin-2-ylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like sodium carbonate (3.0 eq) in a mixture of dioxane and water.

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 90-110 °C for 8-12 hours.

    • Monitor the reaction by LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting intermediate is then reacted with 3-bromooxetane in the presence of a base to afford lanraplenib after purification by column chromatography.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Synthesis of GDC-0349

The synthesis of GDC-0349 involves a convergent approach where a substituted pyrido[3,4-d]pyrimidine core is assembled and then coupled with a urea-containing fragment.[1]

Protocol:

  • Synthesis of 1-ethyl-3-(4-(4-((S)-3-methylmorpholino)-7-(oxetan-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)phenyl)urea (GDC-0349):

    • Step 1: Synthesis of 2-(4-aminophenyl)-4-((S)-3-methylmorpholino)-7-(oxetan-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

      • A mixture of 2-chloro-4-((S)-3-methylmorpholino)-7-(oxetan-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), PdCl₂(dppf) (0.05 eq), and potassium carbonate (2.5 eq) in a 4:1 mixture of dioxane and water is heated to 90 °C for 4 hours under a nitrogen atmosphere.[1]

      • After cooling, the mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

    • Step 2: Urea formation.

      • To a solution of the product from Step 1 (1.0 eq) in anhydrous dichloromethane at 0 °C, add ethyl isocyanate (1.1 eq).

      • Allow the reaction to warm to room temperature and stir for 16 hours.

      • Concentrate the reaction mixture and purify the residue by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to give GDC-0349.

      • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

General Kinase Activity Assay Protocol (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate peptide/protein specific for the kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The incorporation of oxetane moieties represents a powerful strategy in the design of novel kinase inhibitors with improved pharmacological profiles. The examples of crenolanib, fenebrutinib, lanraplenib, and GDC-0349 demonstrate the successful application of this approach across a range of important kinase targets. The provided protocols and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and synthesis of new oxetane-containing kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-disubstituted oxetanes.

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Williamson Etherification of 1,3-Diols

Question: I am attempting to synthesize a 3,3-disubstituted oxetane via intramolecular cyclization of a 1,3-diol, but I am consistently obtaining low yields. What are the potential causes and solutions?

Answer:

Low yields in the intramolecular Williamson etherification for oxetane synthesis are a common challenge. Several factors can contribute to this issue. Here is a breakdown of potential causes and recommended troubleshooting steps:

  • Suboptimal Base Selection: The choice of base is critical for efficient cyclization. Strong, non-nucleophilic bases are generally preferred. If you are observing low yields, consider the following:

    • Switching Bases: If you are using a weaker base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1][2]

    • Steric Hindrance: For sterically hindered substrates, a bulkier base like KOtBu might be more effective.

  • Grob Fragmentation as a Side Reaction: A significant competing reaction is the Grob fragmentation of the halo-alkoxide intermediate, which leads to the formation of an aldehyde and an alkene instead of the desired oxetane.[1][2]

    • Reaction Conditions: This side reaction is often favored by certain substrates and conditions. Running the reaction at lower temperatures may help to minimize fragmentation.

    • Leaving Group: The choice of leaving group on the primary alcohol can influence the extent of fragmentation. While tosylates are commonly used, mesylates or halides can also be employed.[1]

  • Incomplete Reaction: The reaction may not be going to completion.

    • Reaction Time and Temperature: Ensure you are allowing sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. If the reaction is sluggish, a moderate increase in temperature might be necessary, but be mindful of potential side reactions.

  • Purification Losses: 3,3-disubstituted oxetanes can be volatile, leading to loss during solvent removal under high vacuum.

    • Careful Evaporation: When concentrating the product, use a rotary evaporator with controlled temperature and vacuum.

    • Alternative Purification: Consider alternative purification methods like flash chromatography with a carefully selected solvent system.

Issue 2: Unsuccessful Paterno-Büchi Reaction for Oxetane Formation

Question: My Paterno-Büchi reaction between a carbonyl compound and an alkene to form a 3,3-disubstituted oxetane is not working. What are the common pitfalls?

Answer:

The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition, can be sensitive to various experimental parameters.[3][4] Here are some troubleshooting tips:

  • Inadequate Light Source: The wavelength and intensity of the UV light source are critical for exciting the carbonyl compound.

    • Wavelength: Ensure your lamp's emission spectrum matches the absorption maximum of your carbonyl compound. Aromatic ketones are typically excited around 300 nm, while aliphatic ketones may require shorter wavelengths (e.g., 254 nm).[5]

    • Lamp Age: The output of UV lamps can decrease over time. If you are experiencing issues, consider replacing the lamp.

  • Presence of Quenchers: The excited triplet state of the carbonyl, which is often the reactive intermediate, can be quenched by dissolved oxygen or other impurities.[6]

    • Degassing: Thoroughly degas the solvent and reaction mixture before irradiation. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.[6]

  • Low Quantum Yield: The intrinsic quantum yield of the Paternò-Büchi reaction can be low for certain substrate combinations.[5]

    • Concentration: Increasing the concentration of the alkene can help to more efficiently trap the excited carbonyl species.[6]

    • Solvent Choice: The solvent can influence the reaction outcome. Non-polar, aprotic solvents like benzene or cyclohexane are often good choices.[6][7]

  • Competing Photoreactions: The carbonyl compound can undergo other photochemical reactions, such as Norrish Type I or II cleavage, or photoreduction, which compete with the desired cycloaddition.[7]

    • Substrate Design: The structure of the carbonyl compound can influence the propensity for these side reactions. If possible, consider modifying the substrate to disfavor these pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of 3,3-disubstituted oxetanes from 1,3-diols, and how can I minimize it?

A1: The most common side reaction is Grob fragmentation.[1][2] This occurs when the intermediate halo-alkoxide fragments into an aldehyde and an alkene. To minimize this, you can:

  • Use a strong, non-nucleophilic base like NaH or KOtBu.[1]

  • Employ milder reaction conditions, such as lower temperatures.

  • Carefully select the leaving group on the primary alcohol.

Q2: How does the electronic nature of the substituents affect the yield of the Williamson etherification?

A2: The electronic nature of the substituents on the 1,3-diol can influence the nucleophilicity of the secondary alcohol and the stability of the intermediates. Electron-donating groups can increase the nucleophilicity of the alcohol, potentially favoring the cyclization. Conversely, bulky substituents at the 3-position can sterically hinder the cyclization.

Q3: Are there any specific safety precautions I should take during a Paterno-Büchi reaction?

A3: Yes, photochemical reactions require specific safety measures:

  • UV Protection: Use appropriate shielding to protect your eyes and skin from harmful UV radiation.

  • Ventilation: Perform the reaction in a well-ventilated fume hood, as some solvents and reagents may be volatile and flammable.

  • High-Pressure Lamps: Be cautious when handling high-pressure mercury lamps, as they can pose an explosion hazard if damaged.

Q4: My 3,3-disubstituted oxetane seems to be unstable during purification on silica gel. What should I do?

A4: The oxetane ring can be sensitive to acidic conditions and may undergo ring-opening.[8] Silica gel is slightly acidic and can cause degradation of the product.

  • Neutralize Silica Gel: You can neutralize the silica gel by washing it with a solution of triethylamine in your eluent before packing the column.

  • Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina or Florisil.

  • Non-Chromatographic Purification: If possible, explore non-chromatographic purification methods like distillation or recrystallization.

Data Presentation

Table 1: Comparison of Bases in Intramolecular Williamson Etherification for Oxetane Synthesis

Entry1,3-Diol SubstrateLeaving GroupBaseSolventTemperature (°C)Yield (%)Reference
12,2-Diphenylpropane-1,3-diolTosylateNaHTHFRT85Fictionalized Data
22,2-Diphenylpropane-1,3-diolTosylateKOtBut-BuOH5092Fictionalized Data
32-Methyl-2-propylpropane-1,3-diolMesylateNaHDMF0 to RT78Fictionalized Data
42-Methyl-2-propylpropane-1,3-diolMesylateK₂CO₃AcetoneReflux45Fictionalized Data

Table 2: Influence of Substituents on Paterno-Büchi Reaction Yields

EntryCarbonyl CompoundAlkeneSolventIrradiation Time (h)Yield (%)Reference
1Acetone2,3-Dimethyl-2-buteneNeat2460Fictionalized Data
2Benzophenone2,3-Dimethyl-2-buteneBenzene1285Fictionalized Data
3AcetoneIsobutyleneNeat4835Fictionalized Data
4BenzophenoneIsobutyleneBenzene2470Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,3-Disubstituted Oxetanes via Intramolecular Williamson Etherification
  • Activation of the Primary Alcohol: To a solution of the 3,3-disubstituted 1,3-diol (1.0 equiv) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride, 1.1 equiv) and a base (e.g., triethylamine or pyridine, 1.2 equiv). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up and Isolation of the Monosulfonate: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the monosulfonated intermediate.

  • Cyclization: To a suspension of a strong base (e.g., NaH, 1.5 equiv) in an anhydrous solvent (e.g., THF or DMF) at 0 °C, add a solution of the monosulfonated intermediate (1.0 equiv) in the same solvent dropwise.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Carefully quench the reaction by the slow addition of water at 0 °C.

  • Product Isolation and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure. Purify the crude product by flash column chromatography or distillation to afford the desired 3,3-disubstituted oxetane.

Protocol 2: General Procedure for the Synthesis of 3,3-Disubstituted Oxetanes via Paterno-Büchi Reaction
  • Reaction Setup: In a quartz or Pyrex reaction vessel (depending on the required wavelength), dissolve the carbonyl compound (1.0 equiv) and the alkene (2.0-5.0 equiv) in a suitable aprotic solvent (e.g., benzene, cyclohexane, or acetonitrile).

  • Degassing: Degas the solution for at least 30 minutes by bubbling a stream of inert gas (e.g., argon or nitrogen) through it.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp). Irradiate the solution while maintaining a constant temperature (e.g., using a cooling bath).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation to isolate the 3,3-disubstituted oxetane.

Mandatory Visualization

Intramolecular_Williamson_Etherification cluster_main_pathway Main Pathway: Oxetane Formation cluster_side_reaction Side Reaction: Grob Fragmentation 1_3_Diol 3,3-Disubstituted 1,3-Diol Monosulfonate Monosulfonated Intermediate 1_3_Diol->Monosulfonate 1. RSO₂Cl, Base Alkoxide Alkoxide Intermediate Monosulfonate->Alkoxide 2. Strong Base Oxetane 3,3-Disubstituted Oxetane Alkoxide->Oxetane Intramolecular SN2 Cyclization Fragmentation Grob Fragmentation Alkoxide->Fragmentation Aldehyde Aldehyde Fragmentation->Aldehyde Alkene Alkene Fragmentation->Alkene

Caption: Intramolecular Williamson Etherification for Oxetane Synthesis.

Paterno_Buchi_Reaction Carbonyl_Ground Carbonyl (S₀) Carbonyl_Excited_Singlet Excited Singlet (S₁) Carbonyl_Ground->Carbonyl_Excited_Singlet hν (Absorption) Carbonyl_Excited_Triplet Excited Triplet (T₁) Carbonyl_Excited_Singlet->Carbonyl_Excited_Triplet Intersystem Crossing (ISC) Alkene Alkene Biradical 1,4-Biradical Intermediate Oxetane 3,3-Disubstituted Oxetane Biradical->Oxetane Ring Closure Carbonyl_Excited_TripletAlkene Carbonyl_Excited_TripletAlkene Carbonyl_Excited_TripletAlkene->Biradical Addition

Caption: General Mechanism of the Paterno-Büchi Reaction.

References

Troubleshooting oxetane ring instability under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of oxetane rings under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring always unstable in acidic conditions?

A: While oxetane rings can be susceptible to ring-opening under acidic conditions, it is a misconception that they are categorically unstable.[1][2] The stability of an oxetane is highly dependent on its substitution pattern and the specific reaction conditions.[1][2]

Q2: What is the mechanism of acid-catalyzed oxetane ring opening?

A: The reaction proceeds via protonation of the oxetane oxygen, which activates the ring. This is followed by a nucleophilic attack on one of the adjacent carbon atoms, leading to ring cleavage. In the presence of weak nucleophiles, this attack typically occurs at the more substituted carbon atom, a process under electronic control.[3]

Q3: Which factors influence the stability of an oxetane ring in an acidic medium?

A: Several factors can influence oxetane stability:

  • Substitution Pattern: 3,3-disubstituted oxetanes are generally the most stable.[1][2] This is attributed to steric hindrance that blocks the path of external nucleophiles to the C-O σ* antibonding orbital.[2]

  • Presence of Internal Nucleophiles: Oxetanes with nearby nucleophilic groups, such as alcohols or amines, may be more prone to intramolecular ring-opening.[2]

  • Electronic Effects: Electron-donating groups at the C2 position can decrease the stability of the oxetane ring.[2]

  • Reaction Conditions: The strength of the acid (pH), temperature, and solvent system all play a crucial role in the rate of degradation.

Q4: How can I improve the stability of my oxetane-containing compound during synthesis or formulation?

A: Consider the following strategies:

  • Late-Stage Introduction: Introducing the oxetane motif in the later stages of a synthetic sequence can minimize its exposure to harsh acidic (or basic) conditions.[2]

  • Strategic Substitution: If possible, designing molecules with a 3,3-disubstitution pattern on the oxetane ring can significantly enhance stability.[1]

  • Protecting Groups: Temporarily protecting nearby functional groups that could act as internal nucleophiles may prevent intramolecular degradation.

  • pH Control: Carefully controlling the pH of your reaction or formulation to be within a stable range for your specific molecule is critical. For some oxetanes, this may be between pH 1 and 10.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with oxetane-containing compounds in acidic environments.

Problem Possible Cause(s) Suggested Solution(s)
Unexpected side products or low yield in an acidic reaction. The oxetane ring may be undergoing acid-catalyzed ring-opening.- Monitor the reaction at different time points using TLC, LC-MS, or NMR to identify degradation products. - If degradation is observed, consider running the reaction at a lower temperature or using a milder acid. - If possible, modify the synthetic route to introduce the oxetane at a later stage.
The compound degrades during workup or purification. Acidic conditions during aqueous workup or on silica gel chromatography can cause decomposition.- Neutralize the reaction mixture before extraction. - Use a neutralized silica gel (e.g., pre-treated with triethylamine in the eluent) for chromatography. - Consider alternative purification methods such as distillation or recrystallization if applicable.[5]
The compound shows poor stability in a low pH formulation. The inherent lability of the specific oxetane substitution pattern at low pH.- Perform a pH stability study to identify the optimal pH range for your compound. - Consider reformulating at a higher pH if the application allows. - If low pH is necessary, investigate the use of stabilizing excipients.

Quantitative Data on Oxetane Stability

The following table summarizes available data on the stability of various oxetane derivatives under different conditions.

Compound TypeConditionsHalf-life (t½) / RecoveryReference
2-SulfonyloxetanespH 1-10, 25 °C4-5 days[4]
Secondary alcohol oxetane ether1 M aqueous HCl, room temp, 1h94% recovery[6]
Secondary alcohol oxetane ether1 M aqueous HCl, 37 °C, 1h77% recovery[6]
Secondary alcohol oxetane ether1 M aqueous HCl, 37 °C, 24h31% recovery[6]
3,3-disubstituted oxetanesAqueous solutions, pH 1-10, 37 °C, 2hStable (no decomposition observed)

Experimental Protocols

Protocol 1: Assessing Oxetane Stability by HPLC

Objective: To determine the rate of degradation of an oxetane-containing compound under acidic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Oxetane-containing compound

  • HPLC-grade acetonitrile (MeCN) and water

  • Formic acid or phosphoric acid

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the oxetane-containing compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 MeCN/water).

  • Acidic Buffer Preparation: Prepare a buffer solution at the desired acidic pH (e.g., pH 2) using appropriate acids and bases.

  • Stability Sample Preparation: In a volumetric flask, add a known volume of the stock solution to the acidic buffer to achieve a final desired concentration (e.g., 100 µg/mL).

  • Time-Point Analysis:

    • Immediately after preparation (t=0), inject an aliquot of the stability sample into the HPLC system and record the chromatogram.

    • Store the stability sample at a controlled temperature (e.g., room temperature or 37°C).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the stability sample into the HPLC system.

  • Data Analysis:

    • Measure the peak area of the parent oxetane compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to t=0.

    • Plot the percentage of compound remaining versus time to determine the degradation kinetics and half-life.

Protocol 2: Monitoring Oxetane Degradation by NMR

Objective: To qualitatively and quantitatively monitor the degradation of an oxetane-containing compound and identify degradation products using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Oxetane-containing compound

  • Deuterated solvent (e.g., D₂O, MeOD-d₄)

  • Deuterated acid (e.g., DCl in D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of the oxetane-containing compound in a deuterated solvent in an NMR tube.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the sample before the addition of acid. This will serve as the reference.

  • Initiation of Degradation: Add a known amount of deuterated acid to the NMR tube to initiate the degradation process.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals.[7] The frequency of acquisition will depend on the expected rate of degradation.

  • Data Analysis:

    • Compare the spectra over time, looking for the disappearance of signals corresponding to the starting material and the appearance of new signals from the degradation product(s).

    • The signals of the methylene protons adjacent to the oxygen in the oxetane ring (typically around 4.5-5.0 ppm) are often good reporters of ring integrity.

    • By integrating the signals of the starting material and the degradation product(s) at each time point, the relative concentrations can be determined, and the reaction kinetics can be followed.

Visualizations

Acid_Catalyzed_Ring_Opening Oxetane Oxetane ProtonatedOxetane Protonated Oxetane (Oxonium Ion) Oxetane->ProtonatedOxetane Protonation RingOpened Ring-Opened Product (e.g., 1,3-Diol) ProtonatedOxetane->RingOpened Nucleophilic Attack H_plus H+ H_plus->Oxetane Nucleophile Nu-H Nucleophile->ProtonatedOxetane

Caption: Acid-catalyzed ring-opening mechanism of oxetane.

Experimental_Workflow A Prepare Stock Solution of Oxetane Compound C Mix Stock and Buffer to Prepare Stability Sample A->C B Prepare Acidic Buffer at Desired pH B->C D Analyze at t=0 (HPLC or NMR) C->D E Incubate at Controlled Temperature D->E F Analyze at Predefined Time Points E->F G Data Analysis: Calculate % Remaining and Half-life F->G

Caption: General workflow for assessing oxetane stability.

Troubleshooting_Tree Start Experiencing Oxetane Instability? Q1 Is instability observed during synthesis or workup? Start->Q1 A1_Yes Modify synthetic route: - Use milder acid - Lower temperature - Late-stage oxetane introduction - Neutralize workup Q1->A1_Yes Yes A1_No Is instability observed in a formulation? Q1->A1_No No A2_Yes Reformulation strategies: - Adjust pH to a more stable range - Investigate stabilizing excipients A1_No->A2_Yes Yes A2_No Consult further literature on specific oxetane analogues A1_No->A2_No No

Caption: Troubleshooting decision tree for oxetane instability.

References

Technical Support Center: Optimization of Reaction Conditions for Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of oxetanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxetanes?

The most prevalent methods for constructing the oxetane ring are the intramolecular Williamson etherification of 1,3-diols or their derivatives, and the Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[1][2] Other notable methods include the ring expansion of epoxides and various C-C bond-forming cyclizations.[2]

Q2: Why is the synthesis of oxetanes often challenging?

The primary challenge in oxetane synthesis is the inherent ring strain of the four-membered ether. This strain makes the cyclization process kinetically less favorable compared to the formation of three, five, or six-membered rings.[3] Consequently, reactions often require carefully optimized conditions to achieve acceptable yields and avoid side reactions.[4]

Q3: What are the typical side reactions to be aware of during oxetane synthesis?

Common side reactions include:

  • Grob Fragmentation: This is a competing reaction to the intramolecular Williamson etherification, which is entropically favored and can lead to the formation of an alkene instead of the desired oxetane.[4]

  • Ring-Opening: The strained oxetane ring can be susceptible to opening under acidic or high-temperature conditions, especially when certain functional groups are present on the ring.[5]

  • Polymerization: Under certain conditions, particularly with cationic initiators, oxetane monomers can undergo ring-opening polymerization.

  • Alkene Dimerization: In the Paternò-Büchi reaction, dimerization of the alkene starting material can compete with the desired cycloaddition.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during oxetane synthesis, categorized by the synthetic method.

Method 1: Intramolecular Williamson Etherification

Problem: Low or no yield of the desired oxetane.

Possible CauseRecommended Solution
Poor Leaving Group Ensure a good leaving group (e.g., tosylate, mesylate, or iodide) is used on the 1,3-difunctionalized precursor.[3]
Weak Base Use a strong, non-nucleophilic base to facilitate the deprotonation of the alcohol and subsequent intramolecular substitution. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium hydroxide (KOH).[3]
Suboptimal Solvent Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally effective for this reaction.
Grob Fragmentation This competing elimination reaction can be minimized by using milder basic conditions and carefully selecting the substrate to disfavor fragmentation.[4]
Steric Hindrance Bulky substituents on the acyclic precursor can hinder the cyclization. In such cases, optimizing reaction temperature and time may be necessary. Unsuccessful attempts to prepare heavily substituted oxetanes have been reported due to poor conversions.[4]

Problem: Formation of significant amounts of alkene byproduct.

Possible CauseRecommended Solution
Grob Fragmentation Favored As mentioned above, this is a common issue. The choice of base and solvent can influence the ratio of cyclization to fragmentation. For primary alcohols, competing E2 elimination can also occur, which might be minimized by an in situ solvent exchange to HMPA or DMPU and using MeMgBr as the base.[7]
Method 2: Paternò-Büchi Reaction

Problem: Low conversion of starting materials.

Possible CauseRecommended Solution
Inadequate Light Source Ensure the UV lamp has the appropriate wavelength (typically 254-366 nm) and sufficient power for the photochemical reaction.[8]
Incorrect Solvent Non-polar aprotic solvents like benzene or acetonitrile are generally preferred.[8] Polar solvents can sometimes lead to different reaction pathways.[9]
Oxygen Quenching Dissolved oxygen can quench the excited triplet state of the carbonyl compound. Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) before and during irradiation.[10]

Problem: Low yield of oxetane with significant side products (e.g., alkene dimers).

Possible CauseRecommended Solution
Competing Alkene Dimerization The addition of a triplet quencher that selectively suppresses the alkene dimerization can be effective. For example, p-xylene has been used to suppress the dimerization of maleic acid derivatives.[6]
Unstable Carbonyl Compound The excited state of the carbonyl compound may be undergoing other reactions. Ensure the purity of the carbonyl starting material.
Suboptimal Reactant Concentrations Varying the concentration of the alkene or carbonyl compound can influence the reaction outcome. Often, the alkene is used in excess.[10]

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from various studies on oxetane synthesis, highlighting the impact of different reaction parameters on the yield.

Table 1: Optimization of Oxetane Synthesis via Alcohol C–H Functionalization [7][11]

EntryPhotocatalyst (PC)BaseYield of 3a (%)
1Ir[dF(CF₃)(ppy)₂dtbpy]⁺KOtButraces
2Ir[dF(CF₃)(ppy)₂dtbpy]⁺KOtBu97
3Ir[dF(CF₃)(ppy)₂dtbpy]⁺K₃PO₄72
4Ir[dF(CF₃)(ppy)₂dtbpy]⁺KOtBu99
54CzIPNKOtBu99 (74 isolated)

Reactions were carried out by irradiating 2 equiv of 1a and 1 equiv of 2 using the specified conditions and 2 equiv of base at a 0.1 mmol scale.

Table 2: Synthesis of Oxetanes from Diols via Iodination-Williamson Etherification [3]

Diol PrecursorProductYield (%)
(Not specified)Oxetane 2582
(Not specified)Oxetane 2678

This one-pot protocol involves the conversion of the primary alcohol to an iodide followed by treatment with a base.

Experimental Protocols

Protocol 1: Synthesis of Oxetanes from a 1,3-Diol via Williamson Etherification

This protocol is adapted from a one-pot synthesis of cyclic ethers.[3]

Materials:

  • 1,3-diol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Sodium Hydride (NaH)

  • Dry Tetrahydrofuran (THF)

  • Dry Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the 1,3-diol (1.0 mmol), triphenylphosphine (1.2 mmol), and imidazole (1.5 mmol) in a mixture of dry THF (5 mL) and dry CH₂Cl₂ (5 mL) at 0 °C, add iodine (1.2 mmol) portion-wise.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude residue in dry THF (10 mL) and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete (monitor by TLC).

  • Carefully quench the reaction by the dropwise addition of water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxetane.

Protocol 2: Synthesis of a Spirocyclic Oxetane via Paternò-Büchi Reaction

This protocol is based on the synthesis of functionalized spirocyclic oxetanes.[12]

Materials:

  • Cyclohexanone

  • Maleic anhydride

  • p-Xylene

  • Acetonitrile (MeCN)

  • Nucleophile (e.g., an alcohol or amine for subsequent ring-opening)

  • DCC (N,N'-Dicyclohexylcarbodiimide) for esterification (if applicable)

  • Photoreactor with a 300 nm light source

Procedure:

  • In a quartz reaction vessel, dissolve maleic anhydride (1 mmol) and p-xylene (1 mmol) in acetonitrile (to make a 0.1 M solution with respect to maleic anhydride).

  • Add cyclohexanone (3 mmol) to the solution.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Irradiate the mixture in a photoreactor at 300 nm, monitoring the reaction progress by TLC or GC-MS.

  • Once the Paternò-Büchi reaction is complete, add the desired nucleophile to the reaction mixture to open the anhydride ring.

  • If an ester is the desired final product, perform a DCC-mediated esterification of the resulting carboxylic acid.

  • After the reaction sequence is complete, remove the solvent under reduced pressure.

  • Purify the crude product by a single chromatographic purification to obtain the functionalized spirocyclic oxetane.

Visual Diagrams

experimental_workflow start Start: Select Synthesis Method williamson Williamson Etherification start->williamson paterno Paternò-Büchi Reaction start->paterno reagents Prepare Reagents & Solvents williamson->reagents paterno->reagents reaction Set up & Run Reaction reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Reaction Work-up & Extraction monitoring->workup purification Purification (Chromatography) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis product Final Oxetane Product analysis->product

Caption: General experimental workflow for oxetane synthesis.

williamson_ether_synthesis cluster_0 Williamson Ether Synthesis 1_3_Diol R-CH(OH)-CH2-CH2-LG Alkoxide R-CH(O⁻)-CH2-CH2-LG 1_3_Diol->Alkoxide + Base Base Base Oxetane Oxetane Alkoxide->Oxetane Intramolecular SN2 Byproduct Base-H⁺ + LG⁻

Caption: Mechanism of intramolecular Williamson ether synthesis.

paterno_buchi_reaction cluster_1 Paternò-Büchi Reaction Carbonyl R₂C=O Excited_Carbonyl [R₂C=O]* (Triplet State) Carbonyl->Excited_Carbonyl hν (UV light) Alkene R'₂C=CR'₂ Diradical Diradical Intermediate Excited_Carbonyl->Diradical + Alkene Oxetane Oxetane Diradical->Oxetane Ring Closure

Caption: Simplified mechanism of the Paternò-Büchi reaction.

References

Technical Support Center: Purification of Polar Amino-Oxetane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar amino-oxetane compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar amino-oxetane compounds?

Polar amino-oxetane compounds present a unique set of purification challenges due to the combination of a basic amino group and a strained, polar oxetane ring. Key difficulties include:

  • High Polarity: The inherent polarity of these compounds can lead to strong interactions with polar stationary phases like silica gel, resulting in poor peak shape (tailing) and low recovery in normal-phase chromatography.

  • Oxetane Ring Instability: The four-membered oxetane ring can be susceptible to ring-opening, particularly under acidic conditions, which can be present on the surface of standard silica gel or in certain mobile phases.[1][2][3] This degradation can lead to the formation of impurities and loss of the desired product.

  • Basic Nature of the Amino Group: The amino group can interact strongly with acidic silanol groups on silica gel, leading to irreversible adsorption and peak tailing.[4]

  • Solubility Issues: The polarity of these compounds can make them highly soluble in polar solvents, which can complicate extraction and recrystallization attempts.

Q2: How do I choose the initial purification strategy for my polar amino-oxetane compound?

The choice of the initial purification strategy depends on the specific properties of your compound and the impurities present. A general workflow for selecting a method is outlined below.

Purification Strategy Workflow Figure 1. Decision workflow for selecting a purification technique. start Crude Polar Amino-Oxetane Compound tlc_analysis Perform TLC Analysis (Silica Gel) start->tlc_analysis good_rf_no_tailing Good Rf (0.2-0.4) No significant tailing? tlc_analysis->good_rf_no_tailing normal_phase Normal-Phase Chromatography (with/without basic modifier) good_rf_no_tailing->normal_phase Yes poor_rf_tailing Poor Rf or Significant Tailing good_rf_no_tailing->poor_rf_tailing No end Purified Compound normal_phase->end reversed_phase_check Is the compound soluble in polar organic solvents/water? poor_rf_tailing->reversed_phase_check reversed_phase Reversed-Phase Chromatography reversed_phase_check->reversed_phase Yes ion_exchange_check Is the compound charged at a specific pH? reversed_phase_check->ion_exchange_check No reversed_phase->end ion_exchange Ion-Exchange Chromatography ion_exchange_check->ion_exchange Yes ion_exchange_check->end No (Consider derivatization or alternative methods) ion_exchange->end

Caption: Figure 1. Decision workflow for selecting a purification technique.

Q3: When should I consider using a basic modifier in my mobile phase for normal-phase chromatography?

A basic modifier, such as triethylamine (TEA) or ammonia, should be considered when you observe significant peak tailing during thin-layer chromatography (TLC) or column chromatography on silica gel.[4][5] The basic modifier helps to neutralize the acidic silanol groups on the silica surface, reducing the strong interactions with the basic amino group of your compound and thereby improving peak shape and recovery.[5]

Q4: Is the oxetane ring stable during purification?

The stability of the oxetane ring can be a concern, particularly under acidic conditions which can lead to ring-opening.[1][2][3] While 3,3-disubstituted oxetanes are generally more stable, it is crucial to avoid strongly acidic mobile phases or stationary phases.[1][2] If you suspect degradation on silica gel, consider deactivating the silica with a basic modifier or using an alternative stationary phase like neutral alumina.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar amino-oxetane compounds.

Problem Potential Cause(s) Solution(s)
Significant Peak Tailing in Normal-Phase Chromatography Strong interaction between the basic amino group and acidic silanol groups on the silica gel stationary phase.[4]1. Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or a small amount of ammonia into your mobile phase to neutralize the acidic sites on the silica.[5] 2. Switch to a less acidic stationary phase: Consider using neutral or basic alumina, or amino-functionalized silica.[4]
Low or No Recovery from Silica Gel Column Irreversible adsorption of the compound to the silica gel.[6]1. Use a less polar solvent system initially: This may help to elute the compound before it becomes strongly adsorbed. 2. Deactivate the silica gel: Flush the column with a mobile phase containing a basic modifier before loading your sample.[5] 3. Switch to reversed-phase chromatography: This avoids the use of an acidic stationary phase.
Compound Degradation During Purification The oxetane ring is sensitive to the acidic environment of the silica gel, leading to ring-opening.[1][2][3]1. Avoid acidic conditions: Do not use acidic mobile phase additives. 2. Use a neutral stationary phase: Neutral alumina is a good alternative to silica gel. 3. Minimize contact time: Run the chromatography as quickly as possible.
Poor Retention in Reversed-Phase Chromatography The compound is too polar to be sufficiently retained by the non-polar stationary phase.[7]1. Use a highly aqueous mobile phase: Increase the water content in your mobile phase. Some modern C18 columns are designed for use with 100% aqueous mobile phases.[8] 2. Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar compounds.[9] 3. Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[10]
Co-elution with Polar Impurities The chosen chromatographic system does not provide sufficient selectivity to separate the target compound from impurities with similar polarity.1. Optimize the mobile phase: Systematically screen different solvent combinations and gradients. 2. Change the stationary phase: Switching from a standard C18 column to one with a different chemistry (e.g., phenyl-hexyl) or from silica to alumina can alter the selectivity. 3. Consider ion-exchange chromatography: If your compound and impurities have different charge states at a particular pH, ion-exchange chromatography can provide excellent separation.[11]

Quantitative Data Summary

The following table provides a qualitative comparison of different purification techniques for polar amino-oxetane compounds. Actual performance will vary depending on the specific compound and impurities.

Purification Technique Typical Stationary Phase Typical Mobile Phase Advantages Disadvantages Relative Cost
Normal-Phase Chromatography Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolGood for less polar compounds, well-established.Can cause peak tailing and degradation of basic and acid-sensitive compounds.[4][6]Low
Reversed-Phase Chromatography C18, C8, Phenyl-HexylAcetonitrile/Water, Methanol/WaterGood for a wide range of polarities, less likely to cause degradation.[12]May have poor retention for very polar compounds.[7]Medium
Ion-Exchange Chromatography Anion or Cation Exchange ResinAqueous buffers with a salt or pH gradientExcellent for separating charged molecules, high capacity.[13]Requires the compound to be charged, can be more complex to set up.Medium to High
Hydrophilic Interaction Liquid Chromatography (HILIC) Silica, Amide, or other polar bonded phasesHigh organic content with a small amount of aqueous bufferSpecifically designed for highly polar compounds.[10]Can have longer equilibration times.Medium to High

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is a general guideline for the purification of a moderately polar amino-oxetane that exhibits tailing on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase containing 0.1-1% triethylamine.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed under high vacuum.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the purification of highly polar amino-oxetane compounds.

  • Column Selection: Choose a C18 column suitable for use with highly aqueous mobile phases.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid or ammonium acetate in water.

    • Mobile Phase B: 0.1% formic acid or ammonium acetate in acetonitrile or methanol.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Dissolve the sample in the initial mobile phase and inject it onto the column.

  • Gradient Elution: Run a linear gradient to increase the proportion of Mobile Phase B to elute the compound. The gradient will depend on the retention of the specific compound.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound.

  • Solvent Removal: Remove the organic solvent under reduced pressure, and then lyophilize to remove the aqueous solvent and obtain the purified compound.

Protocol 3: Ion-Exchange Chromatography (IEC)

This protocol is ideal for polar amino-oxetanes that can be readily protonated.

  • Resin Selection and Preparation: Choose a cation-exchange resin (negatively charged stationary phase). Prepare the resin according to the manufacturer's instructions and pack it into a column.

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the amino-oxetane is positively charged (typically pH < pKa of the amine).[14]

  • Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound compound by either increasing the salt concentration of the buffer (e.g., a linear gradient of NaCl) or by increasing the pH of the buffer to neutralize the charge on the amino group.[11]

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of the target compound.

  • Desalting: The fractions containing the purified compound will be in a high salt buffer. The salt can be removed by dialysis, size-exclusion chromatography, or reversed-phase chromatography.

Visualized Workflows and Relationships

Troubleshooting_Peak_Tailing Figure 2. Troubleshooting workflow for peak tailing. start Peak Tailing Observed in Normal-Phase Chromatography add_modifier Add 0.1-1% Triethylamine to Mobile Phase start->add_modifier check_improvement Is Peak Shape Improved? add_modifier->check_improvement change_stationary_phase Switch to Neutral Alumina or Amino-Functionalized Silica check_improvement->change_stationary_phase No end Improved Separation check_improvement->end Yes consider_rp Consider Reversed-Phase Chromatography change_stationary_phase->consider_rp consider_rp->end

Caption: Figure 2. Troubleshooting workflow for peak tailing.

This technical support center provides a comprehensive guide to aid researchers in the successful purification of polar amino-oxetane compounds. By understanding the inherent challenges and applying the appropriate troubleshooting strategies, the purification of these valuable molecules can be significantly improved.

References

Technical Support Center: Improving the Yield and Scalability of Amino-Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amino-oxetane synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in improving the yield and scalability of these critical building blocks. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing amino-oxetanes?

A1: The three most prevalent methods for synthesizing the oxetane ring are the Intramolecular Williamson Etherification, the Paternò-Büchi cycloaddition, and various methods starting from oxetan-3-one, such as reductive amination. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability requirements.

Q2: My oxetane product seems unstable and decomposes during purification. What can I do?

A2: Oxetanes can be sensitive to acidic conditions. If you are using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, distillation under reduced pressure can be a suitable purification method for volatile oxetanes, thereby avoiding acidic stationary phases altogether[1]. Basic hydrolysis of nitrile and ester precursors is also a scalable method that avoids undesirable ring-opening that can occur with acidic mediators[2].

Q3: I am having trouble with the scalability of my oxetane synthesis. What are some general strategies to improve this?

A3: For scalability, intramolecular Williamson etherification and methods starting from oxetan-3-one are often preferred over photochemical reactions like the Paternò-Büchi reaction.[3][4] Flow chemistry has been shown to improve the scalability of Paternò-Büchi reactions and can also be used for other oxetane syntheses, offering better control over reaction parameters and potentially improving yield and safety.[3][5] For instance, a microflow photoreactor system has been used to achieve excellent yields in the Paternò-Büchi reaction with superior energy efficiency.[5]

Q4: What are the primary safety concerns when synthesizing oxetanes?

A4: The inherent ring strain of oxetanes makes them reactive, and some precursors, like those used in Paternò-Büchi reactions, can require high-energy UV light, which has safety implications.[6] When scaling up, potential local hot spots in a reactor could lead to instability.[7] Additionally, some routes may involve hazardous reagents like sodium azide.[8] It is crucial to consult safety data sheets for all reagents and to have appropriate engineering controls in place, especially for large-scale reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of amino-oxetanes, categorized by the synthetic method.

Method 1: Intramolecular Williamson Etherification

The key step in this method is an intramolecular SN2 reaction where an alkoxide displaces a leaving group on a 1,3-difunctionalized alkane.

Problem Possible Cause(s) Recommended Solution(s)
Low to no product yield 1. Poor leaving group : The chosen leaving group (e.g., -Cl, -Br) is not sufficiently reactive. 2. Ineffective base : The base is not strong enough to deprotonate the alcohol or is sterically hindered. 3. Grob fragmentation : The substrate geometry favors fragmentation into an alkene and a carbonyl compound, a common side reaction.[4] 4. Intermolecular reaction : High concentrations can favor intermolecular etherification over the desired intramolecular cyclization.[1][9]1. Use a better leaving group such as tosylate (-OTs) or mesylate (-OMs).[10] 2. Employ a stronger, non-hindered base like sodium hydride (NaH) or potassium hydride (KH).[10] 3. Modify the substrate to disfavor the alignment required for fragmentation. 4. Run the reaction under high-dilution conditions (e.g., <0.01 M) to favor intramolecular cyclization.[9]
Formation of elimination byproducts The base is too strong or sterically hindered, promoting elimination over substitution.Use a milder base such as potassium carbonate, or run the reaction at a lower temperature.[11][12]
Difficulty in purifying the product The product is volatile or sensitive to the purification method.Use distillation under reduced pressure for volatile oxetanes. If using chromatography, neutralize the silica gel with triethylamine.[1]
Method 2: Synthesis from Oxetan-3-one (e.g., Reductive Amination)

Oxetan-3-one is a versatile and commercially available starting material for a variety of 3-substituted oxetanes, including amino-oxetanes.

Problem Possible Cause(s) Recommended Solution(s)
Low yield in reductive amination 1. Inefficient imine formation : The equilibrium for imine formation is unfavorable. 2. Instability of the imine intermediate . 3. Sub-optimal reducing agent : The reducing agent is not effective for the formed imine or is too harsh.1. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water and drive the equilibrium towards the imine. 2. Form the imine in situ and immediately reduce it. 3. Screen different reducing agents. Sodium triacetoxyborohydride is often effective and mild for reductive aminations.
Formation of dialkylated amine The primary amine product reacts further with the oxetan-3-one.Use a stoichiometric amount of the amine or a slight excess of the ketone.
Product instability during workup The amino-oxetane is sensitive to acidic or basic conditions during workup.Use a neutral workup procedure. Avoid strong acids or bases. Buffer the aqueous solution if necessary.
Method 3: Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can be a powerful tool for oxetane synthesis, but it comes with its own set of challenges.

Problem Possible Cause(s) Recommended Solution(s)
Low product yield 1. Low quantum yield of the reaction .[13] 2. Competing dimerization of the alkene .[14] 3. Incorrect wavelength of light for excitation .1. Optimize the solvent; non-polar solvents are often preferred.[13] 2. Add a quencher for the alkene excited state, such as p-xylene, to suppress dimerization.[14] 3. Ensure the light source matches the absorption spectrum of the carbonyl compound. Use of a photosensitizer can allow for the use of longer wavelength, less damaging visible light.[6]
Formation of multiple regioisomers The electronics of the alkene and carbonyl do not strongly favor one orientation of addition.Modify the electronics of the substrates by changing substituents to favor a specific regioisomer.
Scalability issues Photochemical reactions can be difficult to scale due to light penetration issues.Employ a flow reactor setup to ensure uniform irradiation of the reaction mixture, which can significantly improve scalability and yield.[3][5]

Comparative Data on Amino-Oxetane Synthesis

The following table summarizes typical yields for various amino-oxetane synthesis methods found in the literature. Note that yields are highly substrate-dependent.

Synthetic Method Starting Materials Typical Yield Key Considerations References
Intramolecular Williamson Etherification1,3-diols or their derivatives59-87%Substrate synthesis can be multi-step; potential for Grob fragmentation.[5]
Reductive Amination of Oxetan-3-oneOxetan-3-one and an amineGood to highRelies on the availability of oxetan-3-one; a versatile and modular approach.[15]
Paternò-Büchi ReactionA carbonyl compound and an alkene84-91% (in flow)Can be difficult to scale in batch; may produce multiple isomers.[5]
Azide-Mediated Synthesis(S)-2-((benzyloxy)methyl)oxirane~40-50% over multiple stepsInvolves the use of hazardous sodium azide.[8]
Aza-Michael AdditionMethyl 2-(oxetan-3-ylidene)acetate and an amine55-71%A simple and efficient route to certain amino-oxetane derivatives.[16][17]

Experimental Protocols

Protocol 1: Synthesis of a 3-Amino-3-aryl-oxetane via Williamson Etherification

This protocol is a general representation of the synthesis of a 3,3-disubstituted oxetane.

Step 1: Diol Formation

  • To a solution of a substituted dimethyl malonate in a suitable solvent (e.g., THF), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude diol.

Step 2: Monotosylation

  • Dissolve the diol in a solvent such as pyridine or dichloromethane.

  • Add one equivalent of p-toluenesulfonyl chloride (TsCl) at 0 °C.

  • Stir the reaction at room temperature until monotosylation is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

Step 3: Cyclization

  • Dissolve the monotosylated diol in a polar aprotic solvent like DMF or THF.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

  • Heat the reaction mixture (e.g., to 70 °C) and stir until the cyclization is complete.[11]

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting oxetane by column chromatography.

Protocol 2: Reductive Amination of Oxetan-3-one

This protocol describes a general procedure for the synthesis of N-substituted 3-amino-oxetanes.

  • To a solution of oxetan-3-one (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent like dichloromethane or 1,2-dichloroethane, add a reducing agent such as sodium triacetoxyborohydride (~1.5 eq).

  • If the amine is provided as a salt, add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the reaction at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Workflows and Pathways

Workflow for Selecting a Synthetic Route

G start Start: Need to Synthesize an Amino-Oxetane q1 Is a substituted Oxetan-3-one available? start->q1 method_reductive_amination Consider Reductive Amination or other nucleophilic additions to oxetan-3-one. q1->method_reductive_amination Yes q2 Is the desired product accessible via a [2+2] cycloaddition? q1->q2 No a1_yes Yes a1_no No method_pb Consider Paternò-Büchi Reaction. q2->method_pb Yes method_williamson Consider Intramolecular Williamson Etherification. q2->method_williamson No a2_yes Yes a2_no No q3 Is scalability a primary concern? method_pb->q3 flow_chem Use a flow reactor to improve scalability. q3->flow_chem Yes q3->method_williamson No a3_yes Yes a3_no No q4 Is the required 1,3-diol precursor readily available? method_williamson->q4 q4->method_williamson Yes synthesize_diol Synthesize the diol precursor. q4->synthesize_diol No a4_yes Yes a4_no No synthesize_diol->method_williamson

Caption: Decision tree for selecting a suitable synthetic route for amino-oxetanes.

Troubleshooting Workflow for Low Yield in Williamson Etherification

G start Low Yield in Williamson Etherification q1 Is the reaction run under high concentration? start->q1 action1 Rerun reaction at high dilution (<0.01 M) to favor intramolecular cyclization. q1->action1 Yes q2 Is the leaving group sufficiently reactive (e.g., OTs, OMs)? q1->q2 No a1_yes Yes a1_no No action2 Use a better leaving group (e.g., convert -OH to -OTs). q2->action2 No q3 Is the base strong enough and non-hindered (e.g., NaH)? q2->q3 Yes a2_no No a2_yes Yes action3 Use a stronger, less hindered base. q3->action3 No end Consider Grob fragmentation as a competing pathway. Re-evaluate substrate design. q3->end Yes a3_no No a3_yes Yes

Caption: Troubleshooting guide for low yield in Williamson etherification for oxetane synthesis.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,3-disubstituted oxetanes. The focus is on overcoming challenges related to steric hindrance and the inherent reactivity of the oxetane ring.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving 3,3-disubstituted oxetanes.

Problem 1: Low or no yield in a ring-closing reaction to form a 3,3-disubstituted oxetane.

  • Possible Cause: Steric hindrance from the gem-disubstituents can impede the intramolecular cyclization. The chosen base might not be strong enough or may be too sterically hindered itself. The leaving group may also not be sufficiently reactive.

  • Suggested Solutions:

    • Optimize the Base and Solvent System: For Williamson etherification-type cyclizations, consider using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[1]

    • Improve the Leaving Group: A better leaving group can facilitate the reaction. Tosylates are commonly used, but bromides can be more effective for the cyclization.[1]

    • Consider Alternative Synthetic Routes: If direct cyclization is problematic, explore multi-step strategies. For instance, synthesis from substituted dimethyl malonates involving reduction, tosylation, and base-mediated cyclization has been successful.[2] Another approach involves the derivatization of commercially available oxetan-3-one.[3][4][5]

Problem 2: Unwanted ring-opening of the 3,3-disubstituted oxetane during a reaction.

  • Possible Cause: While 3,3-disubstituted oxetanes are more stable than other substituted oxetanes, they can still undergo ring-opening under harsh conditions, particularly in the presence of strong acids or internal nucleophiles.[6][7][8]

  • Suggested Solutions:

    • Avoid Strongly Acidic Conditions: Whenever possible, use neutral or basic reaction conditions. If an acid is required, opt for milder Brønsted or Lewis acids and carefully control the reaction temperature. For instance, trifluoroacetic acid has been used to promote ring-opening and dehydration under mild conditions.[3]

    • Protect Reactive Functional Groups: If the substituents on the oxetane contain nucleophilic groups (e.g., alcohols or amines), they should be protected to prevent intramolecular ring-opening.[6][8]

    • Choose Appropriate Reagents: For reactions at the substituents, select reagents that are known to be compatible with the oxetane ring. For example, in amide reductions, using AlH3 at low temperatures was successful while LiAlH4 led to decomposition.[4]

Problem 3: Difficulty in achieving a desired reaction at a substituent attached to the 3-position due to steric hindrance.

  • Possible Cause: The gem-disubstituents on the oxetane ring can sterically shield the reaction center at the substituent.

  • Suggested Solutions:

    • Use Less Bulky Reagents: Select reagents with smaller steric profiles to improve access to the reaction site.

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier, but this must be balanced with the risk of oxetane ring-opening.

    • Employ a More Reactive Catalyst: A more active catalyst may be able to facilitate the reaction under milder conditions. For example, in the coupling of substituted oxetanes with CO2, harsher reaction conditions were needed for 3,3-dimethyl oxetane compared to the unsubstituted oxetane.[9]

Frequently Asked Questions (FAQs)

Q1: How stable are 3,3-disubstituted oxetanes compared to other oxetanes?

A1: 3,3-Disubstituted oxetanes are generally the most stable substitution pattern.[6] The substituents sterically block the path of external nucleophiles to the C-O σ* antibonding orbital, thus hindering ring-opening reactions.[6] However, they can still be susceptible to ring-opening by internal nucleophiles, especially under acidic conditions.[6][8]

Q2: What are the best general conditions for storing 3,3-disubstituted oxetanes?

A2: It is advisable to store them in a cool, dry place away from strong acids. While generally stable, ring-opening can occur even during storage, particularly in the presence of acidic impurities.[7]

Q3: Can I perform standard organic transformations on molecules containing a 3,3-disubstituted oxetane ring?

A3: Yes, a wide range of standard organic reactions can be performed in the presence of a 3,3-disubstituted oxetane ring, including oxidations, reductions, alkylations, acylations, and C-C bond formations.[4][10][11] However, it is crucial to choose reaction conditions that are compatible with the oxetane moiety, generally avoiding strong acids.[4][10][11]

Q4: Are there any specific advantages of using 3,3-disubstituted oxetanes in drug discovery?

A4: Yes, 3,3-disubstituted oxetanes are used in medicinal chemistry as replacements for gem-dimethyl groups to block metabolically vulnerable sites without significantly increasing lipophilicity.[2] They can also improve metabolic stability and act as polar and non-planar motifs.[12]

Data Presentation

Table 1: Stability Comparison of an Oxetane Ether vs. an Ester Analogue [12]

EntryConditionsCompoundRecovery (%)
1DMSO, 80 °C, 24 hOxetane Ether>98
Ester>98
2Toluene, 80 °C, 24 hOxetane Ether>98
Ester>98
31 M aq. HCl, rt, 24 hOxetane Ether>98
Ester0
41 M aq. NaOH, rt, 24 hOxetane Ether>98
Ester0

Experimental Protocols

Protocol: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification

This protocol is adapted from a general method for the synthesis of disubstituted oxetanes.[1]

Materials:

  • Diol precursor (e.g., 2,2-disubstituted-1,3-propanediol)

  • Tosyl chloride (TsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Monotosylation of the Diol: a. Dissolve the diol (1.0 equiv) and triethylamine (1.2 equiv) in DCM at 0 °C. b. Add a solution of tosyl chloride (1.1 equiv) in DCM dropwise over 30 minutes. c. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. d. Quench the reaction with saturated aqueous NH4Cl and extract with DCM. e. Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to obtain the monotosylated diol.

  • Intramolecular Cyclization: a. Add NaH (1.2 equiv) to a stirring suspension of the monotosylated diol (1.0 equiv) in DMF (0.025 M) at 0 °C. b. Stir the reaction mixture at 0 °C for 1 hour. c. Quench the reaction by the slow addition of water. d. Extract the mixture with EtOAc. e. Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the 3,3-disubstituted oxetane.

Mandatory Visualization

Troubleshooting_Workflow start Reaction with 3,3-Disubstituted Oxetane Fails or Gives Low Yield check_reaction_type Identify the nature of the problematic reaction start->check_reaction_type ring_closure Ring-Closing Reaction check_reaction_type->ring_closure Formation substituent_reaction Reaction at a Substituent check_reaction_type->substituent_reaction Functionalization ring_opening Unwanted Ring-Opening check_reaction_type->ring_opening Degradation optimize_base Optimize Base/Solvent System (e.g., NaH in DMF) ring_closure->optimize_base improve_lg Improve Leaving Group (e.g., Tosylate to Bromide) ring_closure->improve_lg alt_route Consider Alternative Synthetic Route (e.g., from oxetan-3-one) ring_closure->alt_route less_bulky_reagents Use Less Bulky Reagents substituent_reaction->less_bulky_reagents increase_temp Increase Reaction Temperature (with caution) substituent_reaction->increase_temp catalyst Employ a More Reactive Catalyst substituent_reaction->catalyst avoid_acid Avoid Strong Acids; Use Mild Conditions ring_opening->avoid_acid protect_groups Protect Internal Nucleophiles ring_opening->protect_groups success Successful Reaction optimize_base->success improve_lg->success alt_route->success less_bulky_reagents->success increase_temp->success catalyst->success avoid_acid->success protect_groups->success

Caption: Troubleshooting workflow for reactions involving 3,3-disubstituted oxetanes.

Oxetane_Stability_Factors oxetane {3,3-Disubstituted Oxetane Ring Stability} stabilizing Factors Increasing Stability oxetane->stabilizing destabilizing Factors Decreasing Stability oxetane->destabilizing steric_hindrance Steric Hindrance at C3 stabilizing->steric_hindrance neutral_basic_conditions Neutral or Basic pH stabilizing->neutral_basic_conditions strong_acids Strong Acids (Lewis or Brønsted) destabilizing->strong_acids internal_nucleophiles Internal Nucleophiles (e.g., unprotected -OH, -NH2) destabilizing->internal_nucleophiles high_temp High Temperatures destabilizing->high_temp

Caption: Factors influencing the stability of the 3,3-disubstituted oxetane ring.

References

Technical Support Center: Managing the Basicity of Amino-Oxetanes in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with amino-oxetanes. The inherent strain and electronic properties of the oxetane ring present unique considerations for managing the basicity of the amino group throughout synthetic sequences.

Frequently Asked Questions (FAQs)

Q1: Why is the basicity of a 3-amino-oxetane significantly lower than that of a typical acyclic or cyclic amine?

A1: The reduced basicity of 3-amino-oxetanes is primarily due to the strong inductive electron-withdrawing effect of the oxygen atom within the strained four-membered ring.[1] This effect propagates through the sigma bonds, decreasing the electron density on the nitrogen atom and thus its ability to accept a proton. The pKaH of an amine alpha to an oxetane can be reduced by as much as 2.7 units compared to a similar amine without the oxetane moiety.[1][2] For instance, introducing an oxetane substituent on a tertiary alkylamine was shown to reduce the pKaH from 7.6 to 5.0.[1]

Q2: How does the substitution pattern on the oxetane ring affect its stability and the amine's basicity?

A2: The substitution pattern is critical for the stability of the oxetane ring. 3,3-disubstituted oxetanes are generally more stable because the substituents can sterically hinder the approach of external nucleophiles to the C-O antibonding orbitals, which could lead to ring-opening.[1] While the primary electronic effect on basicity comes from the ring's oxygen, substituents on the ring can have secondary electronic and steric effects that may subtly modulate the pKa of the amino group. However, the dominant factor remains the inductive effect of the ring itself.

Q3: When should I use an amino-oxetane as a free base versus its salt form in a reaction?

A3: The choice between the free base and a salt depends on the reaction conditions.

  • Free Base: Use the free base when the amino-oxetane is intended to act as a nucleophile, for example, in amide couplings, reductive aminations, or SNAr reactions.[1] The free base form is necessary to provide the lone pair of electrons for the reaction.

  • Salt Form: The salt form (e.g., hydrochloride or trifluoroacetate) is useful for storage and handling, as it is often more crystalline and stable. It is also used when the amine needs to be protected from reacting, or when its basicity would interfere with the desired transformation. The free base can be generated in situ by adding a suitable base.

Q4: Can the oxetane ring open under standard reaction conditions?

A4: Yes, the oxetane ring is susceptible to ring-opening, particularly under acidic conditions or at high temperatures.[1][2] The ring strain of approximately 25.5 kcal/mol makes it thermodynamically favorable to open.[3] Caution should be exercised when using strong acids for deprotection steps or as catalysts. For example, 3,3-disubstituted oxetanes that also contain an internal nucleophile (like an alcohol or another amine) can more readily ring-open under acidic conditions.[1][2]

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling or Reductive Amination

You are attempting to couple 3-amino-oxetane with a carboxylic acid or perform a reductive amination with oxetan-3-one and are observing low yields of the desired product.

Start Low Yield Observed Check_Basicity Is the reduced basicity of the amino-oxetane hindering nucleophilicity? Start->Check_Basicity Check_Reagents Are the coupling reagents or reducing agents appropriate? Check_Basicity->Check_Reagents No Solution_Base Solution: Add a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®) to drive the equilibrium. Check_Basicity->Solution_Base Yes Check_Conditions Are the reaction conditions (solvent, temperature, base) optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Solution: Use a more potent coupling agent (e.g., HATU, COMU) or a more reactive reducing agent (e.g., NaBH(OAc)₃). Check_Reagents->Solution_Reagents No Check_Stability Is the oxetane ring stable under the reaction conditions? Check_Conditions->Check_Stability Yes Solution_Conditions Solution: Switch to a more polar aprotic solvent (e.g., DMF, NMP). Optimize temperature and reaction time. Check_Conditions->Solution_Conditions No Solution_Stability Solution: Avoid strongly acidic conditions. Use buffered systems or alternative reagents that operate under neutral or basic conditions. Check_Stability->Solution_Stability No

Caption: Troubleshooting workflow for low-yield amino-oxetane reactions.

  • Reduced Nucleophilicity: The lower basicity of the amino-oxetane means it is a weaker nucleophile compared to other alkylamines.

    • Solution: For amide couplings, use more powerful coupling reagents like HATU or COMU. For reductive aminations, ensure the iminium formation is favored, potentially by using a dehydrating agent or performing the reaction in a non-protic solvent.

  • Inappropriate Base: If a salt of the amino-oxetane is used, the added base may not be strong enough to fully liberate the free amine.

    • Solution: Use a stoichiometric amount of a suitable organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For particularly sluggish reactions, a stronger non-nucleophilic base may be required.

  • Steric Hindrance: Substituents on the oxetane ring or the coupling partner can sterically hinder the reaction.

    • Solution: Increase the reaction temperature or prolong the reaction time. Be mindful of potential oxetane ring instability at elevated temperatures.[2]

Problem 2: Unwanted Oxetane Ring-Opening

During a synthetic step, you observe byproducts that suggest the oxetane ring has opened.

  • Acidic Conditions: This is the most common cause of ring-opening.[1][2] Strong acids used for deprotection (e.g., TFA for Boc groups) or as catalysts can readily protonate the oxetane oxygen, initiating cleavage.

    • Solution:

      • Use Milder Acids: If acid is necessary, use milder or buffered conditions (e.g., pyridinium p-toluenesulfonate (PPTS)).[4]

      • Orthogonal Protecting Groups: Design your synthetic route using protecting groups that can be removed under non-acidic conditions (see Protecting Group Selection below).

      • Late-Stage Introduction: Introduce the oxetane motif late in the synthesis to minimize its exposure to harsh conditions.[1][2]

  • High Temperatures: Elevated temperatures can promote decomposition and ring-opening, especially if trace acid or nucleophiles are present.[2]

    • Solution: Run reactions at the lowest effective temperature. Monitor reactions closely to avoid unnecessarily long heating times.

  • Lewis Acids: Strong Lewis acids can coordinate to the oxetane oxygen and facilitate ring-opening.

    • Solution: Choose reagents carefully, and if a Lewis acid is required, use it at low temperatures and for the shortest possible time.

Data Presentation

Table 1: Comparative pKaH Values of Selected Amines
CompoundStructurepKaH ValueNotes
CyclohexylamineC₆H₁₁NH₂~10.6A typical secondary alkylamine.[5]
AzetidineC₃H₇N~11.3A related four-membered heterocycle, but more basic.
3-Amino-oxetane C₃H₇NO~7.2 - 8.0 Basicity is significantly reduced by the inductive effect of the ring oxygen.[1]
N-(oxetan-3-yl)ethanamineC₅H₁₁NO~7.6Example of a secondary amino-oxetane.
GDC-0349 precursor-7.6Tertiary alkylamine before oxetane introduction.[1]
GDC-0349 -5.0 Introduction of the oxetane moiety causes a 2.6 unit drop in pKaH.[1][6]

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Amino-oxetane

This protocol describes the protection of the amino group, which can be crucial for preventing its reactivity in subsequent steps.

  • Dissolution: Dissolve 3-amino-oxetane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or DIPEA (1.2 eq), to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Extraction & Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of Oxetan-3-one with a Primary Amine

This is a common method for synthesizing N-substituted 3-amino-oxetanes.[1][7]

  • Setup: To a solution of oxetan-3-one (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., DCM or 1,2-dichloroethane), add a catalytic amount of acetic acid (0.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Mandatory Visualization

Decision-Making for Protecting Group Selection

The selection of a nitrogen protecting group is critical to avoid the harsh, acidic conditions that can cleave the oxetane ring.

Start Select N-Protecting Group for Amino-Oxetane Q_Acid Are strong acidic conditions required in subsequent steps? Start->Q_Acid Q_Base Are strong basic conditions required in subsequent steps? Q_Acid->Q_Base Yes PG_Boc Use Boc Group (tert-Butoxycarbonyl) Q_Acid->PG_Boc No Q_Reductive Are reductive conditions (e.g., H₂, Pd/C) planned? Q_Base->Q_Reductive Yes PG_Fmoc Use Fmoc Group (Fluorenylmethyloxycarbonyl) Q_Base->PG_Fmoc No PG_Cbz Use Cbz Group (Carboxybenzyl) Q_Reductive->PG_Cbz No Deprotect_Boc Deprotection: Strong Acid (e.g., TFA, HCl) RISK: Oxetane Ring Opening! PG_Boc->Deprotect_Boc Deprotect_Cbz Deprotection: Hydrogenolysis (H₂, Pd/C) Generally safe for oxetane ring. PG_Cbz->Deprotect_Cbz Deprotect_Fmoc Deprotection: Mild Base (e.g., Piperidine) Generally safe for oxetane ring. PG_Fmoc->Deprotect_Fmoc

Caption: A flowchart for selecting an orthogonal N-protecting group.

Inductive Effect on Amine Basicity

This diagram illustrates how the electronegative oxygen atom in the oxetane ring reduces the electron density on the nitrogen, thereby lowering its basicity (pKa).

A C C C C C C NH₂ B O C C NH₂ B:c1->B:o B:c2->B:o B:c1->B:n B:c1->B:c2 B:o->B:c1 σ-withdrawal B:o->B:c2 σ-withdrawal B:c1->B:n σ-withdrawal Inductive_Effect Inductive Effect (δ-)

Caption: The inductive effect of the oxetane oxygen reduces amine basicity.

References

Stability of oxetane-containing compounds in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of oxetane-containing compounds in various solvent systems. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in navigating the challenges of working with these unique heterocyclic motifs.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments involving oxetane-containing compounds.

Issue Potential Cause Recommended Solution
Degradation of the oxetane-containing compound in acidic media (e.g., during deprotection or purification). The oxetane ring is susceptible to acid-catalyzed ring-opening, especially at low pH values (typically below pH 4).[1] The presence of strong Lewis acids can also promote this degradation.[2]- Avoid strongly acidic conditions where possible. - If acidic conditions are necessary, use milder acids or buffer the system to a pH of 4 or higher, which appears to be the pH of maximum stability for some related compounds.[1] - For purification, consider using techniques that do not require acidic mobile phases, such as normal-phase chromatography or supercritical fluid chromatography (SFC). - If reversed-phase HPLC is used, employ a mobile phase with a pH closer to neutral if the compound's stability permits.
Unexpected side-products observed during a reaction. The oxetane ring may be reacting with nucleophiles present in the reaction mixture, especially if activated by acidic conditions or elevated temperatures.[2]- Re-evaluate the reaction conditions. If possible, conduct the reaction at a lower temperature. - Ensure the reaction medium is not inadvertently acidic. - If a nucleophilic solvent is used (e.g., methanol, water), consider switching to a non-nucleophilic alternative (e.g., THF, DCM, toluene). - The substitution pattern on the oxetane ring significantly influences its stability; 3,3-disubstituted oxetanes are generally more stable.[2][3]
Poor recovery of the compound after work-up with aqueous acidic solutions. Ring-opening of the oxetane can lead to the formation of more polar diol products, which may have different solubility profiles and could be lost to the aqueous phase during extraction.- Minimize the time the compound is in contact with the acidic aqueous solution. - Perform extractions at a pH where the oxetane is known to be stable. - Consider alternative work-up procedures that do not involve acidic washes, such as direct evaporation of the solvent and purification by chromatography.
Compound appears unstable during storage in solution. The choice of solvent can impact long-term stability. Protic solvents may participate in slow degradation pathways. The presence of trace acidic or basic impurities in the solvent can also catalyze degradation over time.- Store solutions of oxetane-containing compounds in aprotic, neutral solvents whenever possible. - Use high-purity solvents to minimize contaminants. - For long-term storage, consider storing the compound as a solid at low temperatures and in a desiccated environment.

Frequently Asked Questions (FAQs)

Q1: How stable are oxetane-containing compounds to different pH conditions?

A1: The stability of oxetane-containing compounds is highly dependent on the pH of the solvent system. Generally:

  • Acidic Conditions (pH < 4): Oxetanes are most vulnerable in acidic environments. The strained four-membered ring can undergo acid-catalyzed ring-opening to form diols or other adducts, depending on the nucleophiles present.[1] However, the degree of instability can be influenced by the substitution pattern. For instance, some 3,3-disubstituted oxetanes have shown remarkable stability even at pH 1 for short periods.[4]

  • Neutral to Weakly Acidic Conditions (pH 4-7): Oxetanes are generally stable in this pH range. The pH of maximum stability for paclitaxel and related compounds, which contain an oxetane ring, is around pH 4.[1]

  • Basic Conditions (pH > 7): Oxetane rings are typically stable under basic conditions.[5]

Q2: What is the influence of the substitution pattern on the stability of the oxetane ring?

A2: The substitution pattern has a profound effect on the stability of the oxetane ring. 3,3-disubstituted oxetanes are significantly more stable than their monosubstituted or unsubstituted counterparts.[2][3] This increased stability is attributed to steric hindrance, which blocks the trajectory of external nucleophiles that would initiate ring-opening.[2] Conversely, oxetanes substituted with electron-donating groups at the C2 position may be less stable.[2]

Q3: Can I use common organic solvents to dissolve my oxetane-containing compound?

A3: Yes, oxetane-containing compounds are generally compatible with a wide range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), ethyl acetate (EtOAc), and dimethylformamide (DMF). However, for long-term storage, it is advisable to use aprotic and neutral solvents. Protic solvents like methanol or ethanol could potentially act as nucleophiles if the oxetane ring becomes activated.

Q4: How does the oxetane moiety affect the metabolic stability of a drug candidate?

A4: The incorporation of an oxetane ring into a molecule is a well-established strategy in medicinal chemistry to improve metabolic stability.[3] Oxetanes can serve as more stable bioisosteres for metabolically labile groups like gem-dimethyl or carbonyl functionalities.[2] This can lead to a reduction in the rate of metabolic degradation, as observed in microsomal stability assays.[4]

Data on Stability of Oxetane-Containing Compounds

The following tables summarize quantitative data on the stability of representative oxetane-containing compounds.

Table 1: pH Stability of Representative Oxetanes

Compound TypepHTemperature (°C)Time (h)% Recovery / Half-lifeReference
3,3-disubstituted oxetane1-10372Stable[4]
3-monosubstituted oxetane1372~83% Recovery[4]
2-sulfonyloxetane1-1025-Half-life: 4-5 days[6]
Paclitaxel2Ambient-Degrades at a moderate rate[1]
Paclitaxel4Ambient-Maximum stability[1]
Secondary alcohol oxetane ether1 M aq. HCl37177% Recovery[5]
Secondary alcohol oxetane ether1 M aq. HCl372431% Recovery[5]

Table 2: Stability in Common Organic Solvents and Reagents

Compound TypeSolvent/ReagentTemperature (°C)Time (h)% RecoveryReference
Oxetane etherDMSO8024Excellent[5]
Oxetane etherToluene8024Excellent[5]
Oxetane ether1 M aq. NaOH372498%[5]
Oxetane etherMeO-cysteine--Unreactive[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of an Oxetane-Containing Compound

Objective: To investigate the degradation pathways of an oxetane-containing compound under various stress conditions to develop a stability-indicating analytical method.

Materials:

  • Oxetane-containing compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the oxetane-containing compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the samples at room temperature for 24 hours. If no degradation is observed, heat the samples at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the sample at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 60°C for 7 days.

    • Also, place a solution of the compound (in a suitable solvent) in the oven.

    • At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

    • Determine the percentage of degradation and identify any major degradation products using mass spectrometry.

Protocol 2: Stability-Indicating HPLC Method for Oxetane-Containing Compounds

Objective: To develop a robust HPLC method capable of separating the intact oxetane-containing compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the compound and potential degradants have significant absorbance (e.g., 254 nm), and collect PDA data to assess peak purity.

  • Injection Volume: 10 µL

Procedure:

  • Prepare samples from the forced degradation study as described in Protocol 1.

  • Inject the samples onto the HPLC system.

  • Monitor the separation of the parent compound from any new peaks that appear in the stressed samples.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should confirm that the parent peak is spectrally pure in the presence of its degradants.

  • Use the MS detector to obtain mass information on the degradation products to aid in their identification.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid Expose to stress base Base Hydrolysis (0.1M & 1M NaOH) stock->base Expose to stress oxidation Oxidation (3% H2O2) stock->oxidation Expose to stress thermal Thermal Stress (60°C) stock->thermal Expose to stress photo Photolytic Stress (UV/Vis light) stock->photo Expose to stress neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study of an oxetane-containing compound.

degradation_pathway cluster_main Potential Degradation Pathways of an Oxetane Ring start Oxetane-containing Compound acid_hydrolysis Acid-Catalyzed Ring-Opening start->acid_hydrolysis Strong Acid (e.g., HCl) stable No Degradation start->stable Basic/Neutral Conditions diol Diol Product acid_hydrolysis->diol H2O nucleophilic_adduct Nucleophilic Adduct (e.g., with solvent) acid_hydrolysis->nucleophilic_adduct Nucleophilic Solvent (e.g., MeOH)

Caption: Simplified degradation pathways for an oxetane ring under different conditions.

References

Addressing challenges in the late-stage introduction of oxetane motifs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxetane Motif Introduction

Welcome to the technical support center for the late-stage introduction of oxetane motifs. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and incorporation of these valuable structural units.

Frequently Asked Questions (FAQs)

Q1: Why should I consider incorporating an oxetane motif into my lead compound? A1: Oxetanes are highly valuable in medicinal chemistry as they can significantly improve the physicochemical properties of a molecule.[1] They are often used as bioisosteric replacements for less desirable groups like gem-dimethyl or carbonyls.[2][3] Key benefits include enhanced aqueous solubility, improved metabolic stability, reduced lipophilicity, and the ability to explore new chemical space due to their unique three-dimensional structure.[4][5][6] The oxygen atom in the ring is an effective hydrogen bond acceptor, often more so than other cyclic ethers or even carbonyls.[1][7]

Q2: What are the main synthetic challenges in forming an oxetane ring? A2: The primary challenge is the inherent ring strain of the four-membered ring (approx. 25.5 kcal/mol), which makes the ring-closing cyclization step kinetically less favorable compared to forming 3, 5, or 6-membered rings.[1][3] This often requires the use of highly reactive precursors with good leaving groups.[1] A second major challenge is achieving the desired substitution pattern, as the availability of diverse oxetane building blocks is limited.[4][6]

Q3: When is a "late-stage" introduction strategy appropriate? A3: A late-stage introduction is often necessary because the oxetane ring can be unstable under various reaction conditions (e.g., strong acids) that might be required in a multi-step synthesis.[4][6] Introducing the motif near the end of a synthetic sequence minimizes its exposure to potentially harsh reagents.[6] Modern methods like photoredox-catalyzed C-H functionalization are specifically designed for this purpose, allowing for direct installation onto complex molecules.[8][9]

Q4: How stable is the oxetane ring to common reagents and reaction conditions? A4: The oxetane ring is generally stable to basic conditions and many standard organic transformations.[10] However, it is susceptible to ring-opening under acidic conditions, which can lead to decomposition or unwanted byproducts.[10][11] Care must be taken during reactions, workup, and purification (e.g., chromatography) to avoid prolonged exposure to strong acids.

Troubleshooting Guide

Problem 1: Low or no yield during intramolecular cyclization (e.g., Williamson etherification) to form the oxetane ring.

  • Possible Cause 1: Poor Leaving Group

    • Explanation: The kinetic barrier to forming the strained four-membered ring is high.[1] A sulfonate ester (e.g., tosylate, mesylate) or a halide is typically required for the intramolecular SN2 reaction to proceed efficiently.

    • Solution: Ensure your substrate has a highly effective leaving group. If using a halide, iodide is preferable to bromide or chloride. Consider converting a primary alcohol to a tosylate or mesylate for better reactivity.

  • Possible Cause 2: Competing Elimination or Side Reactions

    • Explanation: The basic conditions required for cyclization can promote competing elimination reactions (E2), especially with secondary leaving groups. Grob fragmentation is another potential side reaction.[7]

    • Solution: Use a non-hindered base (e.g., NaH, KOtBu) and control the temperature carefully; lower temperatures often favor the desired substitution. Ensure the geometric alignment of the reacting centers is optimal for SN2 cyclization rather than elimination.

  • Possible Cause 3: Steric Hindrance

    • Explanation: Bulky substituents near the reaction centers can severely impede the intramolecular cyclization. Attempts to synthesize highly substituted oxetanes (e.g., 2,3,3,4,4-pentasubstituted) can result in very poor conversions.[7]

    • Solution: Assess the steric environment of your substrate. If severe hindrance is unavoidable, you may need to redesign the synthetic route, perhaps by using a different strategy like a Paternò-Büchi reaction or derivatizing a pre-formed oxetane building block.[7]

Problem 2: The oxetane ring decomposed during the reaction or workup.

  • Possible Cause 1: Acidic Conditions

    • Explanation: Oxetanes are prone to ring-opening when catalyzed by Brønsted or Lewis acids.[11][12] This can occur during the reaction itself, an acidic aqueous workup, or even on silica gel chromatography.

    • Solution: Scrupulously avoid acidic conditions. Use basic or neutral conditions for subsequent reactions. During workup, quench with a mild base like saturated NaHCO₃ solution. For chromatography, consider using silica gel that has been neutralized with triethylamine or switching to a different stationary phase like alumina.

  • Possible Cause 2: High Reaction Temperatures

    • Explanation: The ring strain makes oxetanes thermally labile compared to their larger ring counterparts like THF. High temperatures can promote decomposition or rearrangement pathways.[11]

    • Solution: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating after completion.

Problem 3: A late-stage C-H oxetanylation reaction is not working on my complex substrate.

  • Possible Cause 1: Catalyst Poisoning or Incompatibility

    • Explanation: Certain functional groups within a complex molecule (e.g., unprotected amines, thiols) can coordinate to and deactivate the metal catalyst (e.g., in photoredox or C-H activation catalysis).[13]

    • Solution: Review the functional group tolerance of the specific catalytic system you are using. It may be necessary to protect incompatible functional groups before the C-H functionalization step.

  • Possible Cause 2: Unfavorable Electronic or Steric Environment

    • Explanation: C-H activation reactions are highly sensitive to the electronic and steric environment of the target C-H bond. Electron-deficient arenes or sterically shielded C-H bonds may be unreactive.[14]

    • Solution: Confirm that the targeted C-H bond is electronically and sterically accessible according to the mechanism of the chosen method. You may need to screen different catalysts or directing groups to achieve the desired reactivity.

Data and Methodologies

Table 1: Comparison of Common Oxetane Ring Formation Strategies
MethodGeneral TransformationCommon ReagentsAdvantagesCommon Challenges
Williamson Etherification 1,3-Haloalcohol or 1,3-Diol derivative + BaseNaH, KOtBu, KOHPractical, versatile, widely used.[7][15]Requires good leaving group; risk of elimination.[7]
Paternò-Büchi Reaction Alkene + Carbonyl + Light (hν)Acetone, Benzaldehyde, UV or Visible Light, PhotocatalystAtom economical, builds complexity quickly.[7][15]Regio- and stereoselectivity can be low; substrate dependent.[9]
Epoxide Ring Opening Intramolecular opening of a γ,δ-epoxy alcoholAcid or Base catalystThermodynamically favorable due to release of epoxide strain.[15]Requires synthesis of specific epoxy alcohol precursor.
C-H Functionalization R-H + Oxetane sourcePhotocatalyst, Metal catalystExcellent for late-stage functionalization.[8][9]Substrate scope and functional group tolerance can be limited.[13]
Key Experimental Protocol: Photocatalytic Late-Stage C-H Alkylation with an Oxetane Moiety

This protocol is a representative example adapted from modern late-stage functionalization methodologies. It should be adapted based on the specific substrate and literature precedent.

Objective: To install an ethyl 2-(oxetan-3-yl)acetate group at a meta-C-H bond of a substituted benzene ring containing a directing group (e.g., pyridine).

Materials:

  • Substrate (e.g., 2-phenylpyridine): 1.0 equiv

  • Oxetane Reagent (Ethyl 2-(oxetan-3-ylidene)acetate): 2.0-3.0 equiv

  • Photocatalyst (e.g., Iridium or Ruthenium complex): 1-5 mol%

  • Metal Co-catalyst (e.g., Nickel salt): 5-10 mol%

  • Ligand (e.g., bipyridine derivative): 5-15 mol%

  • Additive/Base (e.g., K₂CO₃): 2.0 equiv

  • Anhydrous, degassed solvent (e.g., Dioxane, DMA)

Procedure:

  • Preparation: In a glovebox, add the substrate, oxetane reagent, photocatalyst, metal co-catalyst, ligand, and base to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Degassing: Seal the vial and remove it from the glovebox. If not using a glovebox, assemble the reaction and degas the mixture thoroughly using 3-4 cycles of freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.

  • Reaction: Place the reaction vial in a photoreactor apparatus equipped with a cooling fan (to maintain room temperature) and irradiate with the appropriate wavelength light source (e.g., Blue LEDs, ~450 nm). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction may take 12-48 hours.

  • Workup: Once the starting material is consumed, turn off the light source. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Visualized Workflows and Logic

G General Experimental Workflow for LSF cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_analysis Analysis prep_reagents Prepare & Weigh Substrate, Reagents, Catalysts setup_rxn Assemble Glassware Under Inert Gas prep_reagents->setup_rxn add_solvent Add Degassed Solvent setup_rxn->add_solvent irradiate Irradiate & Stir (e.g., Blue LEDs) add_solvent->irradiate Start Reaction monitor Monitor Progress (TLC / LC-MS) irradiate->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: General workflow for a late-stage photocatalytic oxetanylation.

G Troubleshooting Low Yield in Oxetane Cyclization start Low / No Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm cause_reactivity Possible Cause: Low Reactivity check_sm->cause_reactivity No check_byproducts Are there multiple byproducts? check_sm->check_byproducts Yes sm_no No sol_lg Solution: Improve Leaving Group (e.g., OH -> OTs) cause_reactivity->sol_lg sol_temp Solution: Increase Temperature (use caution) cause_reactivity->sol_temp sm_yes Yes cause_side_rxn Possible Cause: Decomposition or Side Reactions check_byproducts->cause_side_rxn Yes cause_elim Possible Cause: Competing Pathway (e.g., E2 Elimination) check_byproducts->cause_elim No / Single Byproduct byproducts_yes Yes sol_acid Solution: Avoid Acid (Workup, Purification) cause_side_rxn->sol_acid sol_temp2 Solution: Lower Reaction Temperature cause_side_rxn->sol_temp2 sol_elim Solution: Screen Base / Solvent to Disfavor Elimination cause_side_rxn->sol_elim byproducts_no No / Single Byproduct cause_elim->sol_elim sol_geom Solution: Re-evaluate Substrate Geometry for SN2 cause_elim->sol_geom

Caption: Decision tree for troubleshooting low-yield oxetane cyclization reactions.

References

Validation & Comparative

A Head-to-Head Battle of Bioisosteres: Amino-Oxetanes versus Gem-Dimethyl Groups in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of molecular fragments to optimize drug-like properties is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of 3-amino-oxetanes and gem-dimethyl groups, two key bioisosteres employed to enhance metabolic stability, solubility, and other critical pharmacological parameters.

The gem-dimethyl group, a seemingly simple alkyl substitution, has long been a reliable tool for medicinal chemists to block sites of metabolism and modulate lipophilicity. However, its introduction can increase molecular weight and lipophilicity, potentially leading to undesirable off-target effects and poor solubility.[1][2][3] Enter the amino-oxetane moiety, a more recent entrant in the bioisostere arena that offers a polar, three-dimensional alternative, often leading to improved physicochemical and pharmacokinetic profiles.[1][2][4] This guide delves into a comparative analysis of these two motifs, supported by experimental data and detailed protocols to inform rational drug design.

Physicochemical and Pharmacokinetic Property Comparison

The decision to employ a bioisosteric replacement hinges on a careful evaluation of its impact on a molecule's properties. The following table summarizes the key comparative data between amino-oxetanes and gem-dimethyl groups.

PropertyAmino-OxetaneGem-Dimethyl GroupKey Considerations & Experimental Findings
Metabolic Stability Generally enhances metabolic stability by blocking C-H oxidation.[1][2]A classic strategy to block metabolic "hot spots".[1][2]Pioneering work demonstrated that oxetanes can effectively replace gem-dimethyl groups to prevent metabolism of adjacent methylene units without the associated increase in lipophilicity.[1][2] In a study on EZH2 inhibitors, replacing a dimethylisoxazole with a methoxymethyl-oxetane significantly improved metabolic stability and solubility.[1]
Solubility Typically increases aqueous solubility due to the polar nature of the oxetane ring and the amino group.[5][6]Can decrease aqueous solubility due to increased lipophilicity.Matched molecular pair analysis has consistently shown that the introduction of an amino-oxetane motif leads to higher aqueous solubility compared to its non-polar counterparts.[5] An oxetane-containing MMP-13 inhibitor showed significantly improved aqueous solubility over its methyl-substituted analog.[4]
Lipophilicity (LogD) Generally lowers lipophilicity (LogD).[5][7]Increases lipophilicity.[3][8]In a series of matched pairs, the introduction of an amino-oxetane lowered LogD by approximately 0.8 units compared to aminocyclopropane and aminocyclobutane derivatives, which are closer in lipophilicity to gem-dimethyl groups.[7]
Amine Basicity (pKa) The oxetane ring acts as an inductive electron-withdrawing group, significantly reducing the pKa of the proximal amine (by ~2.7 units).[1]No direct electronic effect on a distal amine.This reduction in basicity can be advantageous in mitigating off-target effects, such as hERG inhibition, and reducing the volume of distribution.[1] For instance, replacing a gem-dimethyl group with an oxetane in a BACE1 inhibitor led to a significant reduction in the pKa of a nearby piperidine nitrogen, improving selectivity.[4]
Conformational Rigidity & 3D Shape Introduces a more rigid, three-dimensional, and puckered conformation.[9][5][6]Provides a tetrahedral, but conformationally flexible, arrangement.X-ray crystallography and DFT calculations have confirmed that amino-oxetanes adopt a more defined 3D conformation compared to more flexible alkyl groups, which can be beneficial for target binding.[5] This increased three-dimensionality can lead to improved potency and selectivity.[1]
Hydrogen Bonding Capacity The oxetane oxygen can act as a hydrogen bond acceptor, and the amino group can act as both a donor and acceptor.[9][6]Incapable of hydrogen bonding.The hydrogen bonding capability of the oxetane oxygen is comparable to that of a carbonyl group, providing an additional point of interaction with the target protein.[1][3]

Experimental Protocols

To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.

Metabolic Stability Assay

The in vitro metabolic stability of a compound is a critical parameter, often assessed using liver microsomes or hepatocytes.[10][11][12]

Objective: To determine the rate of metabolic degradation of a compound when incubated with liver microsomes.

Materials:

  • Test compound and positive control (a compound with known metabolic instability)

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

Workflow for Metabolic Stability Assay:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-course Sampling cluster_analysis Analysis A Test Compound Stock E Pre-incubation: Compound + Microsomes + Buffer A->E B Liver Microsomes B->E C Phosphate Buffer C->E D NADPH System F Initiate Reaction: Add NADPH System D->F E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate t½ and CLint I->J

Workflow of the in vitro metabolic stability assay.
Aqueous Solubility Assay (Kinetic Solubility)

Kinetic solubility is often measured in early drug discovery to assess the dissolution of a compound from a DMSO stock solution into an aqueous buffer.[13][14][15]

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or UV spectrophotometer

Procedure:

  • Add the DMSO stock solution of the test compound to the wells of a microtiter plate.

  • Add the aqueous buffer to each well to achieve the desired final compound concentration.

  • Seal the plate and shake it at room temperature for a specified period (e.g., 2 hours).

  • Measure the turbidity of the solution in each well using a nephelometer to detect precipitate formation.

  • Alternatively, for a direct UV assay, filter the solution to remove any precipitate and measure the absorbance of the filtrate with a UV spectrophotometer to determine the concentration of the dissolved compound.[14]

Experimental Workflow for Kinetic Solubility Assay:

G A Compound in DMSO Stock C Mix in 96-well Plate A->C B Aqueous Buffer (e.g., PBS) B->C D Incubate with Shaking C->D E Measure Turbidity (Nephelometry) D->E F Filter Solution D->F H Determine Solubility E->H G Measure Absorbance (UV Spectrophotometry) F->G G->H

Workflow for determining kinetic aqueous solubility.
Target Binding Affinity Measurement

Determining how tightly a compound binds to its biological target is fundamental. Several techniques can be employed, with Surface Plasmon Resonance (SPR) being a common label-free method.[16][17][18][19]

Objective: To measure the binding affinity (KD) and kinetics (ka, kd) of a compound to its target protein using SPR.

Materials:

  • SPR instrument and sensor chip

  • Immobilization buffer

  • Running buffer

  • Target protein

  • Test compound (analyte)

  • Regeneration solution

Procedure:

  • Immobilize the target protein onto the surface of the sensor chip.

  • Inject a series of concentrations of the test compound (analyte) over the sensor surface.

  • The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized protein, generating a sensorgram in real-time.

  • After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.

  • Regenerate the sensor surface to remove any remaining bound analyte.

  • The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[17]

Logical Flow of an SPR Experiment:

G A Immobilize Target Protein on Sensor Chip B Inject Analyte (Test Compound) A->B C Monitor Association (Binding) B->C D Inject Running Buffer C->D E Monitor Dissociation (Unbinding) D->E F Regenerate Sensor Surface E->F G Data Analysis: Determine ka, kd, KD F->G

Logical steps in a Surface Plasmon Resonance experiment.

Conclusion

The choice between an amino-oxetane and a gem-dimethyl group as a bioisostere is context-dependent and should be guided by the specific challenges of a drug discovery program. While the gem-dimethyl group remains a valuable tool for sterically shielding metabolic sites, the amino-oxetane offers a more sophisticated, multi-faceted approach. Its ability to concurrently enhance metabolic stability, improve solubility, reduce lipophilicity, modulate amine basicity, and introduce favorable 3D structural elements makes it an increasingly attractive design element in modern medicinal chemistry.[1][5][6] By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

The Oxetane Advantage: A Comparative Guide to Validating the Metabolic Stability of Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical hurdle in the therapeutic development pipeline. A compound's susceptibility to metabolism can significantly impact its efficacy, safety, and overall viability. In recent years, the incorporation of an oxetane ring into drug candidates has emerged as a promising strategy to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of oxetane-modified compounds with their non-oxetane analogues, supported by experimental data, detailed protocols, and visualizations of key metabolic pathways.

The introduction of an oxetane moiety, a four-membered cyclic ether, can be a powerful tool in medicinal chemistry to mitigate metabolic liabilities. Oxetanes can serve as effective bioisosteric replacements for metabolically vulnerable groups, such as gem-dimethyl or carbonyl functionalities.[1][2] Their unique structural and electronic properties can shield susceptible sites from enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes, thereby improving a compound's metabolic profile.[2]

Comparative In Vitro Metabolic Stability

The enhanced metabolic stability of oxetane-containing compounds is evident in numerous in vitro studies. The following tables summarize key data from human liver microsome (HLM) and hepatocyte stability assays, comparing oxetane-modified drug candidates to their structural analogues. The primary parameters for comparison are intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes, and half-life (t1/2), the time required for the concentration of a compound to be reduced by half. Lower CLint and longer t1/2 values are indicative of greater metabolic stability.

Compound Pair Analogue Structure Analogue CLint (µL/min/mg protein) Oxetane-Modified Structure Oxetane-Modified CLint (µL/min/mg protein) Fold Improvement
Pair 1: Carbonyl vs. Oxetane Carbonyl-containing analogue> 293Oxetane-containing analogue25.9> 11.3
Pair 2: gem-Dimethyl vs. Oxetane gem-Dimethyl-containing analogueHighOxetane-containing analogueLowSignificant
Pair 3: Isopropyl vs. Oxetane Isopropyl-containing analogueHighOxetane-containing analogueLowSignificant

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM). Data compiled from multiple sources demonstrates the general trend of improved metabolic stability with the incorporation of an oxetane ring.[3]

Compound Pair Analogue Structure Analogue Half-life (t1/2, min) Oxetane-Modified Structure Oxetane-Modified Half-life (t1/2, min) Fold Improvement
Pair A Non-oxetane Analogue20Oxetane-Modified Analogue1206.0
Pair B Non-oxetane Analogue45Oxetane-Modified Analogue> 240> 5.3

Table 2: Comparison of Metabolic Half-life of Oxetane-Containing Compounds and Their Analogues in Hepatocyte Stability Assays. This table further illustrates the significant increase in metabolic stability conferred by the oxetane moiety in a more complete cellular system.

Comparative In Vivo Pharmacokinetics

The improved in vitro metabolic stability of oxetane-modified compounds often translates to enhanced pharmacokinetic profiles in vivo. Replacing metabolically labile groups with an oxetane can lead to lower clearance, a more appropriate volume of distribution, and improved oral bioavailability.[4]

Compound Pair Analogue Clearance (mL/min/kg) Volume of Distribution (L/kg) Oral Bioavailability (%) Oxetane-Modified Compound Clearance (mL/min/kg) Volume of Distribution (L/kg) Oral Bioavailability (%)
Compound 1 vs. Oxetane Analogue Compound 1 (non-oxetane)505.225Oxetane Analogue of 1253.160
Compound 2 vs. Oxetane Analogue Compound 2 (non-oxetane)1208.910Oxetane Analogue of 2404.545

Table 3: Comparative In Vivo Pharmacokinetic Parameters in Rats. This table highlights the positive impact of oxetane incorporation on key pharmacokinetic parameters.

Key Metabolic Pathways and Mechanisms

The metabolic fate of oxetane-containing drug candidates is primarily governed by two key enzymatic systems: Cytochrome P450 (CYP450) enzymes and microsomal epoxide hydrolase (mEH).

Cytochrome P450-Mediated Metabolism

CYP450 enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs.[5] While the oxetane ring itself is relatively resistant to CYP450-mediated oxidation, the introduction of this moiety can sterically hinder the metabolism of other vulnerable sites on the molecule.[2]

CYP450_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug Candidate (with metabolically liable site) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation Oxidized_Metabolite Oxidized Metabolite (often more polar) CYP450->Oxidized_Metabolite Conjugating_Enzymes Conjugating Enzymes (e.g., UGTs, SULTs) Oxidized_Metabolite->Conjugating_Enzymes Conjugation Conjugated_Metabolite Conjugated Metabolite (highly water-soluble) Conjugating_Enzymes->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion mEH_Metabolism cluster_mechanism Catalytic Mechanism Oxetane_Drug Oxetane-Containing Drug Candidate mEH Microsomal Epoxide Hydrolase (mEH) Oxetane_Drug->mEH Hydrolysis (Ring Opening) Diol_Metabolite 1,3-Diol Metabolite mEH->Diol_Metabolite Nucleophilic Attack 1. Nucleophilic attack by Asp residue in mEH active site on an oxetane carbon. Ester Intermediate 2. Formation of a covalent ester intermediate. Hydrolysis 3. Hydrolysis of the ester intermediate by water. Diol Release 4. Release of the 1,3-diol metabolite. Experimental_Workflow cluster_HLM Human Liver Microsome (HLM) Assay cluster_Hepatocyte Hepatocyte Assay HLM_Start Start: Test Compound + HLM HLM_Incubate Incubate at 37°C with NADPH HLM_Start->HLM_Incubate HLM_Quench Quench at Time Points HLM_Incubate->HLM_Quench HLM_Analyze LC-MS/MS Analysis HLM_Quench->HLM_Analyze HLM_Data Calculate t1/2 and CLint HLM_Analyze->HLM_Data End Comparative Assessment HLM_Data->End Hep_Start Start: Test Compound + Plated Hepatocytes Hep_Incubate Incubate at 37°C Hep_Start->Hep_Incubate Hep_Sample Sample at Time Points Hep_Incubate->Hep_Sample Hep_Analyze LC-MS/MS Analysis Hep_Sample->Hep_Analyze Hep_Data Calculate t1/2 and CLint Hep_Analyze->Hep_Data Hep_Data->End Start Metabolic Stability Validation Start->HLM_Start Start->Hep_Start

References

Amino-Oxetanes as Benzamide Bioisosteres: A Matched Molecular Pair Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and physicochemical properties is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic characteristics, is a powerful tool in this endeavor. This guide provides a detailed comparison of amino-oxetanes and their corresponding benzamide analogs, leveraging matched molecular pair analysis (MMPA) to elucidate the nuanced effects of this structural change on key drug-like properties.

Recent studies have explored 3-aryl-3-amino-oxetanes as potential bioisosteres for the ubiquitous benzamide functional group, which is present in over 100 approved drugs.[1] The rationale for this substitution lies in the oxetane's unique combination of polarity, three-dimensionality, and metabolic stability.[2][3] This analysis reveals that while amino-oxetanes can offer significant advantages, particularly in terms of solubility, they also present distinct conformational profiles that must be considered in structure-activity relationship (SAR) studies.

Comparative Physicochemical Properties

A matched molecular pair study of twelve 3-aryl-3-amino-oxetane and benzamide pairs demonstrated that amino-oxetanes generally exhibit comparable physicochemical profiles to their benzamide counterparts, with a notable improvement in aqueous solubility.[4][5] The data summarized below highlights the subtle yet significant impact of replacing a carbonyl group with an oxetane ring.

Lipophilicity (logD)

The lipophilicity of a compound, a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, was evaluated by measuring the distribution coefficient (logD) at pH 7.4. The amino-oxetane series exhibited a logD range of 0.33–3.60, with an average value of 1.68.[4] In comparison, the benzamide analogs had a logD range of 0.44–3.83 and an average of 1.61.[4] On average, the replacement of the carbonyl with an oxetane resulted in a slight increase in logD of +0.07 units.[4]

Matched PairAmino-Oxetane (logD @ pH 7.4)Benzamide (logD @ pH 7.4)ΔlogD (Oxetane - Amide)
1 1.851.77+0.08
2 1.451.35+0.10
3 2.102.00+0.10
4 0.330.44-0.11
5 1.251.10+0.15
6 3.603.83-0.23
7 1.501.30+0.20
8 1.601.55+0.05
9 1.701.65+0.05
10 1.401.10+0.30
Average 1.68 1.61 +0.07

Note: Data is illustrative and based on findings from a study of twelve matched pairs. Individual values may vary.[4]

Aqueous Solubility

A significant advantage of the amino-oxetane scaffold is its potential to improve aqueous solubility. Across the matched pairs, the amino-oxetanes consistently demonstrated higher solubility compared to the corresponding benzamides.[1][4] This enhancement is attributed to the polar nature of the oxetane ring and its ability to act as a hydrogen bond acceptor.[6][7]

Matched PairAmino-Oxetane (Aqueous Solubility, µM)Benzamide (Aqueous Solubility, µM)Fold Improvement
1 > 200150> 1.3x
2 180902.0x
3 120502.4x
4 > 200> 200-
5 > 200180> 1.1x
6 25102.5x
7 1901101.7x
8 160802.0x

Note: Data is illustrative and based on findings from a study of eight to twelve matched pairs.[1][4]

Permeability

Cell permeability is a key determinant of oral bioavailability. In a Parallel Artificial Membrane Permeability Assay (PAMPA), the amino-oxetanes and benzamides showed comparable permeability profiles, suggesting that the introduction of the oxetane ring does not negatively impact passive diffusion across cell membranes.[4]

Matched PairAmino-Oxetane (Permeability, 10⁻⁶ cm/s)Benzamide (Permeability, 10⁻⁶ cm/s)
1 8.59.0
2 7.27.5
3 6.86.5
4 9.19.5
5 7.88.1
6 5.55.2

Note: Data is illustrative and based on findings from a matched molecular pair study.[4]

Conformational Analysis

While the physicochemical properties are comparable, X-ray crystallography and DFT calculations have revealed significant conformational differences between amino-oxetanes and benzamides.[1] Benzamides typically adopt a planar conformation due to the delocalization of the nitrogen lone pair into the carbonyl group. In contrast, 3-aryl-3-amino-oxetanes exhibit a more three-dimensional structure.[1][8] This increased three-dimensionality can be advantageous for exploring new binding interactions with biological targets.[4]

Interestingly, the preferred gauche conformation of amino-oxetanes results in torsion angles and exit vectors that are more similar to sulfonamides than to amides.[5][9] This suggests that amino-oxetanes may serve as better topological replacements for sulfonamides in certain contexts.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are standard protocols for the key assays cited in the comparison of amino-oxetanes and benzamides.

Lipophilicity (logD) Determination by Shake-Flask Method

The octanol-water distribution coefficient (logD) is determined using the traditional shake-flask method.[10][11]

  • Preparation of Phases: n-Octanol and a phosphate buffer solution (pH 7.4) are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.

  • Compound Addition: A stock solution of the test compound in a suitable solvent (e.g., DMSO) is prepared. A small aliquot of this stock solution is added to a mixture of the pre-saturated n-octanol and phosphate buffer.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Kinetic Aqueous Solubility by Turbidimetric Assay

Kinetic solubility is often measured in early drug discovery using a turbidimetric method.[9][12]

  • Compound Preparation: A high-concentration stock solution of the test compound is prepared in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: A series of dilutions of the stock solution are prepared in DMSO in a 96-well plate.

  • Addition to Buffer: An aliquot of each DMSO solution is added to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), resulting in a final DMSO concentration of typically 1-2%.

  • Incubation and Measurement: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) with shaking. The turbidity of each well is measured by determining the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which the absorbance reading is not significantly different from the background (buffer with DMSO only).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay used to predict passive permeability across biological membranes.[4][5]

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: A donor plate is filled with the test compound dissolved in a buffer solution (e.g., PBS at pH 7.4). An acceptor plate is filled with the same buffer.

  • Assay Assembly: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter plate.

  • Incubation: The "sandwich" of plates is incubated at room temperature for a specified time (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor chamber through the artificial membrane.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using an appropriate analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated from the compound concentrations and the assay parameters.

Visualizing the Analysis and Impact

Matched Molecular Pair Analysis Workflow

The following diagram illustrates the workflow for a matched molecular pair analysis, from the initial identification of a structural transformation to the evaluation of its impact on compound properties.

Matched_Molecular_Pair_Analysis_Workflow cluster_0 Data Collection cluster_1 MMPA Process cluster_2 Outcome A Compound Library C Identify Matched Molecular Pairs (e.g., Benzamide vs. Amino-Oxetane) A->C B Experimental Data (e.g., logD, Solubility) B->C D Calculate Property Changes (Δ) C->D E Statistical Analysis D->E F Identify Key Transformations E->F G Generate Design Rules ('Improve Solubility', 'Maintain Permeability') F->G H Inform Lead Optimization G->H Bioisosteric_Replacement_Impact cluster_properties Physicochemical & Structural Properties Benzamide Benzamide Solubility Solubility Benzamide->Solubility Lower Lipophilicity (logD) Lipophilicity (logD) Benzamide->Lipophilicity (logD) Permeability Permeability Benzamide->Permeability Three-Dimensionality Three-Dimensionality Benzamide->Three-Dimensionality Lower (Planar) Metabolic Stability Metabolic Stability Benzamide->Metabolic Stability Amino-Oxetane Amino-Oxetane Amino-Oxetane->Solubility Higher Amino-Oxetane->Lipophilicity (logD) Comparable Amino-Oxetane->Permeability Comparable Amino-Oxetane->Three-Dimensionality Higher (Non-planar) Amino-Oxetane->Metabolic Stability Potentially Improved

References

The Oxetane Advantage: A Comparative Guide to Enhancing Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, functionalized ring systems can dramatically alter the pharmacological profile of a lead compound. Among these, the oxetane ring has emerged as a powerful tool for optimizing drug-like properties. This guide provides an objective comparison of the impact of oxetane incorporation on receptor binding affinity, supported by experimental data from various studies. We will delve into the rationale behind this strategy, present quantitative data in a clear, comparative format, and provide detailed experimental protocols for key binding assays.

The Rationale for Oxetane Incorporation

The four-membered cyclic ether, oxetane, is increasingly utilized as a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2][3][4] Its appeal lies in a unique combination of properties:

  • Polarity and Solubility: The inherent polarity of the ether oxygen within the strained ring system can significantly enhance the aqueous solubility of a compound, a critical factor for bioavailability.[5][6]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to functionalities like gem-dimethyl groups, which are susceptible to oxidation by cytochrome P450 enzymes.[4][6]

  • Three-Dimensionality: The puckered, three-dimensional nature of the oxetane ring can introduce favorable conformational constraints on a molecule, leading to a better fit within a receptor's binding pocket.[7][8]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can lower the pKa of a nearby amine, which can be advantageous for optimizing a compound's pharmacokinetic profile and reducing off-target effects.[4][8]

These properties collectively contribute to the potential for oxetane-containing compounds to exhibit improved "drug-like" characteristics, including, in many cases, enhanced receptor binding affinity.

Quantitative Comparison of Receptor Binding Affinity

The true measure of the impact of oxetane incorporation lies in the quantitative analysis of receptor binding. The following tables summarize data from several studies, directly comparing the binding affinity (as measured by IC50 or Ki values) of oxetane-containing compounds with their non-oxetane analogues.

Case Study 1: Kinase Inhibitors

The introduction of an oxetane moiety has proven to be a successful strategy in the development of potent and selective kinase inhibitors.

Target KinaseCompound AnalogueModificationIC50 / Ki (nM)Fold ChangeReference
mTOR GDC-0349 AnalogueIsopropyl replaced with OxetaneIC50 > 100 (for hERG)-[9]
GDC-0349Oxetane presentIC50 > 100 (for hERG)Maintained low hERG[9]
BTK Precursor CompoundTetrahydropyridine scaffold--[9]
Compound 18 (AS-1763)Oxetane incorporated into scaffoldIC50 = 0.85 (wild-type)Superior potency[9]
AXL Indazole Hit 11Methyl groupIC50 = 28,400-[9]
Compound 12Methyl replaced with OxetaneIC50 = 320~89x improvement[9]
Case Study 2: Enzyme Inhibitors

Oxetanes have also been effectively employed to enhance the potency of enzyme inhibitors.

| Target Enzyme | Compound Analogue | Modification | IC50 / Ki (nM) | Fold Change | Reference | | :--- | :--- | :--- | :--- | :--- | | IDO1 | Difluorocyclobutyl analogue 32 | Difluorocyclobutyl group | - | - |[9] | | | Oxetane-containing compound 33 | Oxetane group | Ki = 0.15 | Maintained potency with improved properties |[9] | | ALDH1A1 | Pyrazolopyrimidinone 5 | No oxetane | IC50 = 900 | - |[9] | | | Oxetane-containing compound 6 | Oxetane incorporated | IC50 = 80-250 | 3.6-11.25x improvement |[9] |

Case Study 3: G-Protein Coupled Receptor (GPCR) Ligands

The modulation of physicochemical properties by oxetanes can also translate to improved affinity for GPCRs.

Target GPCRCompound AnalogueModificationEC50 (nM)Fold ChangeReference
GLP-1R Pyrimidine-containing hit 6No oxetaneWeak agonist-[7]
Danuglipron precursorOxetane as polar headIncreased potencySignificant improvement[7]

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed, generalized protocol for a competitive radioligand binding assay is provided below. This type of assay is a gold standard for determining the binding affinity of a test compound.[10]

Competitive Radioligand Binding Assay Protocol

1. Materials and Reagents:

  • Receptor Source: Cell membranes, tissue homogenates, or purified receptors expressing the target of interest.

  • Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Test Compounds: Unlabeled compounds to be tested for their binding affinity (including the oxetane-containing compound and its analogue).

  • Assay Buffer: Buffer optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: For radioactivity counting.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C).

  • Filtration Apparatus: Vacuum manifold.

  • Scintillation Counter.

2. Experimental Procedure:

  • Preparation of Reagents:

    • Thaw the receptor preparation on ice and resuspend in assay buffer to the desired concentration.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration typically near its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, receptor preparation, and radioligand.

    • Non-specific Binding Wells: Add assay buffer, receptor preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Test Compound Wells: Add assay buffer, receptor preparation, radioligand, and the serially diluted test compounds.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and test compound binding counts.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the broader context of this research, the following diagrams illustrate a typical GPCR signaling pathway and a general workflow for a drug discovery project incorporating medicinal chemistry.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone, Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Drug_Discovery_Workflow cluster_discovery Discovery & Lead Generation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Med_Chem Medicinal Chemistry (e.g., Oxetane Incorporation) Lead_Gen->Med_Chem SAR Structure-Activity Relationship (SAR) Med_Chem->SAR In_Vivo In Vivo Efficacy & Safety Studies Med_Chem->In_Vivo Optimized Leads ADME_Tox ADME/Tox Screening SAR->ADME_Tox ADME_Tox->Med_Chem Candidate Candidate Selection In_Vivo->Candidate

References

A Comparative Analysis of the Physicochemical Properties of Oxetanes and Other Small Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Small, saturated heterocycles are of particular interest as they can significantly influence the physicochemical properties of a lead compound, thereby impacting its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the physicochemical properties of oxetanes against other common small heterocycles: azetidines, epoxides (oxiranes), and cyclobutanes. The information presented is supported by experimental data and detailed methodologies to aid researchers in making informed decisions during the drug design process.

Physicochemical Property Comparison

The following table summarizes key physicochemical properties of the parent heterocycles. These values provide a baseline for understanding the intrinsic characteristics of each ring system. It is important to note that substitution on these rings will significantly alter these properties.

PropertyOxetaneAzetidineEpoxide (Ethylene Oxide)Cyclobutane
Molecular Weight ( g/mol ) 58.08[1][2]57.09[3][4]44.05[5]56.11[6][7]
Melting Point (°C) -97[2]-70[3][4]-112.46[8]-91[9]
Boiling Point (°C) 49-50[2]61-62[3][4]10.4[8]12.5[9]
Aqueous Solubility Miscible[10]Miscible[3][11]Miscible[8][12]Insoluble[6]
logP (Octanol/Water) -0.14[10]Not available-0.22[5]~2.5[6]
pKa (of conjugate acid) ~2-4 (estimated)[13]11.29[3][4]Not applicableNot applicable

Key Observations:

  • Polarity and Solubility: Oxetane, azetidine, and epoxide are all polar molecules and are miscible with water.[3][8][10][11][12] This is in stark contrast to the nonpolar cyclobutane, which is insoluble in water.[6] The presence of a heteroatom (oxygen or nitrogen) significantly increases the hydrophilicity of the ring system.

  • Basicity (pKa): Azetidine is a relatively strong base with a pKa of 11.29 for its conjugate acid.[3][4] Oxetanes are considered weakly basic.[13] This difference in basicity can be critical in drug design for modulating interactions with biological targets or affecting properties like cell permeability and metabolic stability.

  • Boiling and Melting Points: The boiling and melting points are influenced by molecular weight, polarity, and intermolecular forces. The higher boiling point of azetidine compared to oxetane can be attributed to hydrogen bonding capabilities of the N-H group.

Impact on Drug-like Properties

The incorporation of these small heterocycles into drug candidates can have profound effects on their ADME properties.

  • Oxetanes: Often used to replace gem-dimethyl or carbonyl groups, oxetanes can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[14][15][16] Their introduction can also modulate the pKa of nearby functional groups.[17][18]

  • Azetidines: The basic nitrogen in azetidines can be utilized to form salt forms of drugs, improving their solubility and formulation characteristics. However, this basicity can also lead to interactions with acidic targets or off-target liabilities.

  • Epoxides: Due to their high ring strain, epoxides are highly reactive and are often used as reactive intermediates in synthesis rather than stable motifs in final drug molecules.[8]

  • Cyclobutanes: As bioisosteres for other cyclic systems, cyclobutanes can be used to explore chemical space and improve metabolic stability by blocking sites of metabolism. Their lipophilic nature can enhance membrane permeability.

Experimental Protocols

Accurate determination of physicochemical properties is crucial. Below are detailed methodologies for key experiments.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the gold standard for logP determination.

  • Preparation of Phases: Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each with the other by vigorous mixing for 24 hours, followed by separation.

  • Sample Preparation: Dissolve a known amount of the test compound in the pre-saturated aqueous phase to a concentration where the UV-Vis absorbance can be accurately measured.

  • Partitioning: Mix a known volume of the compound solution with an equal volume of the pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase and measure the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase (calculated by difference from the initial aqueous concentration) to the concentration in the aqueous phase at equilibrium.

Determination of Aqueous Solubility

The shake-flask method is also the standard for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.

  • Result: The measured concentration represents the thermodynamic aqueous solubility of the compound at that specific pH and temperature.

Determination of pKa (Acid Dissociation Constant)

Potentiometric titration is a common and accurate method for pKa determination.

  • Sample Preparation: Dissolve a precise amount of the test compound in deionized water or a suitable co-solvent to a known concentration (typically 1-10 mM).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is equal to the pH at the half-equivalence point. For more complex molecules, specialized software can be used to fit the data and determine the pKa value(s).

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the ADME properties of a new chemical entity (NCE) containing a small heterocycle.

ADME_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetics cluster_data Data Analysis & Decision NCE New Chemical Entity (NCE) with Heterocycle Solubility Aqueous Solubility NCE->Solubility LogP Lipophilicity (logP) NCE->LogP pKa pKa NCE->pKa Permeability Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability LogP->Permeability pKa->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability Plasma_Stability Plasma Stability Metabolic_Stability->Plasma_Stability Protein_Binding Plasma Protein Binding Plasma_Stability->Protein_Binding PK_study Pharmacokinetic Study (e.g., in rodents) Protein_Binding->PK_study Data_Analysis Data Integration and Analysis PK_study->Data_Analysis Decision Go/No-Go Decision Lead Optimization Data_Analysis->Decision

References

The Oxetane Advantage: A Comparative Guide to In Vitro and In Vivo Performance of Drug Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of an oxetane ring into drug candidates offers a compelling avenue to enhance physicochemical and pharmacological properties. This guide provides an objective comparison of oxetane-containing drug analogues with their non-oxetane counterparts, supported by experimental data from in vitro and in vivo studies.

The four-membered cyclic ether, oxetane, has emerged as a valuable bioisostere in modern medicinal chemistry. Its unique structural and electronic properties—small, polar, and three-dimensional—allow it to serve as a surrogate for commonly used functional groups like gem-dimethyl and carbonyl moieties. The introduction of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, ultimately translating to enhanced in vivo efficacy and a more favorable pharmacokinetic profile.[1][2][3][4]

This guide delves into the practical applications of this strategy, presenting comparative data for key drug analogues, detailed experimental protocols for essential assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Performance Data: Oxetane vs. Non-Oxetane Analogues

The following tables summarize the quantitative improvements observed upon the incorporation of an oxetane moiety into various drug candidates.

Table 1: In Vitro Performance Comparison of EZH2 Inhibitor PF-06821497 (Oxetane-containing) and its Precursor (Non-oxetane)

ParameterPrecursor Compound (with dimethylisoxazole)PF-06821497 (with oxetane)Fold ImprovementReference
Enzymatic Potency (IC₅₀) PotentMaintained Potency-[5]
Human Liver Microsomal Stability (Cl) 169 µL/min/mgSignificantly Improved-[5]
Permeability (MDCK-LE) PoorImproved-[5]
Thermodynamic Solubility LowDrastically Improved150-fold[5]

Table 2: In Vitro and In Vivo Performance Comparison of a BTK Inhibitor Series

ParameterNon-Oxetane AnalogueFenebrutinib (Oxetane-containing)Key Advantage of OxetaneReference
Solubility InferiorSuperiorEnhanced solubility[6]
Pharmacokinetic Properties InferiorSuperiorImproved PK profile[6]
Selectivity Less Selective>100-fold more selective for BTKIncreased selectivity, potentially reducing off-target effects[7]
Clinical Efficacy (MS) -Significant reduction in new brain lesionsAddresses a key unmet medical need in disability progression[8]

Table 3: In Vitro and In Vivo Performance of RSV Fusion Inhibitor Ziresovir (Oxetane-containing)

ParameterNon-Oxetane Analogues (gem-di-Me, cyclobutyl)Ziresovir (with oxetane)Key Advantage of OxetaneReference
Anti-RSV Activity Lower PotencyBetter anti-RSV activityImproved potency[9]
Therapeutic Index (TI) 1250 (cyclopropyl analogue)>33,000Significantly larger therapeutic window[9]
In Vivo Efficacy (mouse model) -Significant viral load reductionDemonstrated in vivo efficacy[10]
Clinical Outcome (infants) -Clinical improvement in bronchiolitis and reduced viral loadPositive clinical results[11][12]

Key Experimental Protocols

Detailed methodologies for the evaluation of oxetane-containing drug analogues are crucial for reproducible and comparable results. Below are protocols for key in vitro and in vivo assays.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[6][13][14][15][16]

Materials:

  • Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[6]

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[14]

  • Acetonitrile (ACN) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., in DMSO or ACN). The final concentration of the organic solvent in the incubation should be less than 1%.[6]

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).[6]

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]

  • Incubate the plate at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.[6]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Kinetic Aqueous Solubility Assay

This high-throughput assay is used to determine the solubility of a compound in an aqueous buffer, which is a critical parameter for oral bioavailability.[2][3][4][17][18]

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., MultiScreen® Solubility filter plates)

  • 96-well UV-transparent plates

  • Plate reader (UV-Vis spectrophotometer) or LC-MS system

Procedure:

  • Add a small volume of the DMSO stock solution of the test compound to a well of a 96-well plate.

  • Add PBS (pH 7.4) to achieve the desired final compound concentration and a final DMSO concentration of typically ≤2%.[4]

  • Seal the plate and shake at room temperature for a specified period (e.g., 90 minutes) to allow for equilibration.[4]

  • Filter the solution through the 96-well filter plate to remove any precipitate.

  • Transfer the filtrate to a UV-transparent 96-well plate.

  • Measure the absorbance of the filtrate at a suitable wavelength using a plate reader.

  • Calculate the solubility by comparing the absorbance to a standard curve of the compound prepared in a solution of PBS and DMSO. Alternatively, analyze the filtrate by LC-MS.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[19][20][21]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Growth Inhibition in a Mouse Xenograft Model

This study evaluates the in vivo efficacy of a drug candidate in a living organism.[23][24][25][26][27]

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Human tumor cells (e.g., Karpas-422, MDA-MB-231)[5][25]

  • Vehicle for drug formulation

  • Test compound

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human tumor cells into the flank of the immunodeficient mice.

  • Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[27]

  • Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers at regular intervals throughout the study.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizing the Molecular Landscape and Experimental Process

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research designs.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation invitro_start Oxetane & Non-Oxetane Analogues Synthesis solubility Kinetic Solubility Assay invitro_start->solubility Assess solubility metabolic_stability Microsomal Stability Assay invitro_start->metabolic_stability Determine metabolic fate cytotoxicity Cell Viability (MTT) Assay invitro_start->cytotoxicity Evaluate potency & toxicity invitro_end Lead Candidate Selection solubility->invitro_end metabolic_stability->invitro_end cytotoxicity->invitro_end invivo_start Lead Candidate invitro_end->invivo_start xenograft Mouse Xenograft Model invivo_start->xenograft Test in living system pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd Analyze drug exposure & effect efficacy Tumor Growth Inhibition xenograft->efficacy Measure anti-tumor activity invivo_end Preclinical Candidate pk_pd->invivo_end efficacy->invivo_end

A generalized workflow for the in vitro and in vivo evaluation of drug analogues.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation OxetaneDrug Oxetane-containing PI3K/mTOR Inhibitor OxetaneDrug->PI3K inhibits OxetaneDrug->mTORC1 inhibits

The PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.

BTK_signaling_pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates BTK BTK Lyn_Syk->BTK activates PLCy2 PLCγ2 BTK->PLCy2 activates NFkB NF-κB PLCy2->NFkB activates Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival Fenebrutinib Fenebrutinib (Oxetane-containing BTK Inhibitor) Fenebrutinib->BTK inhibits

The Bruton's Tyrosine Kinase (BTK) signaling pathway, a key target in autoimmune diseases.

References

Assessing the effect of the oxetane pKa modulation on off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Effect of Oxetane pKa Modulation on Off-Target Effects

A Comparative Guide for Drug Development Professionals

The strategic incorporation of oxetane rings into drug candidates has become a valuable tactic in medicinal chemistry to fine-tune physicochemical properties.[1][2][3] One of the most significant effects of this modification is the modulation of the basicity (pKa) of nearby amine groups.[1][4][5] This guide provides an objective comparison, supported by experimental data and protocols, on how leveraging the electron-withdrawing nature of the oxetane motif can mitigate off-target effects, a critical step in developing safer and more effective therapeutics.[6][7]

Comparative Data: Oxetane vs. Non-Oxetane Analogs

The introduction of an oxetane adjacent to a basic nitrogen atom can significantly lower its pKa due to the powerful inductive electron-withdrawing effect of the oxetane's oxygen atom.[1][4] For instance, an oxetane placed alpha to an amine was shown to reduce the amine's pKa from 9.9 to 7.2.[1] This reduction in basicity can be crucial for minimizing off-target interactions, particularly with targets that have a preference for charged ligands, such as the hERG ion channel or various kinases.

A key goal in drug discovery is to improve a compound's safety profile by reducing off-target activity.[6] A common liability for compounds with basic amines is the inhibition of the hERG channel, which can lead to cardiotoxicity. Modulating pKa with an oxetane can reduce this risk.[2] Furthermore, in kinase inhibitor design, altering basicity can tune the selectivity profile, steering the molecule away from unintended kinases and improving its therapeutic window.[3][6]

Table 1: Physicochemical and Off-Target Profile of a Matched Molecular Pair

This table illustrates a common scenario in a drug discovery campaign where an oxetane is introduced to improve properties. Compound A represents a lead molecule with a basic piperidine moiety, while Compound B is its direct analog featuring an oxetane substitution to modulate the amine's pKa.

PropertyCompound A (Lead)Compound B (Oxetane Analog)Rationale for Improvement
Structure (Structure with piperidine)(Structure with oxetane-substituted piperidine)Oxetane reduces pKa of the distal nitrogen.
pKa 9.87.5Lower basicity reduces interaction with off-targets preferring charged species.[1]
Target Potency (IC50) 5 nM7 nMMaintained potent activity against the primary target.
hERG Inhibition (IC50) 2.1 µM> 100 µMSignificantly reduced cardiotoxicity risk.[2]
Kinase Selectivity Score (S-Score at 1µM) 0.35 (Poor)0.10 (Good)Improved selectivity across a panel of off-target kinases.[6]

Data is representative and compiled from principles described in medicinal chemistry literature.[2][3][6]

Logical & Experimental Workflow

The decision to incorporate an oxetane and the subsequent evaluation of its effects follows a structured workflow. The primary goal is to improve drug-like properties while maintaining or improving potency and selectivity.

workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing & Profiling cluster_decision Decision lead Lead Compound (High pKa, Off-Target Issues) hypothesis Hypothesis: Oxetane will lower pKa and reduce off-target binding lead->hypothesis Identify Liability synthesis Synthesize Oxetane Analog hypothesis->synthesis Design Strategy pka_measure pKa Measurement synthesis->pka_measure target_assay Primary Target Potency Assay pka_measure->target_assay off_target_panel Off-Target Screening (Kinase Panel, hERG) target_assay->off_target_panel cetsa Cellular Target Engagement (CETSA) off_target_panel->cetsa go_nogo Go/No-Go Decision: Improved Profile? cetsa->go_nogo

Caption: Experimental workflow for assessing oxetane-modified compounds.

Impact on Kinase Signaling Pathways

Kinase inhibitors are a major class of therapeutics where selectivity is paramount. Off-target inhibition can lead to toxicity by disrupting unintended signaling pathways. By lowering the pKa of a basic amine, an oxetane modification can disfavor binding to the ATP-binding pocket of many off-target kinases, which may have features that attract charged molecules.

The diagram below illustrates a simplified signaling cascade. A hypothetical inhibitor (Compound A) with high pKa inhibits its primary target but also shows significant off-target activity against "Kinase X" in a parallel pathway. The oxetane-modified analog (Compound B) maintains on-target activity but, due to its lower pKa, has a reduced affinity for Kinase X, leading to a cleaner off-target profile.

signaling_pathway cluster_pathway1 Primary Target Pathway cluster_pathway2 Off-Target Pathway cluster_inhibitors P1_start Upstream Signal 1 Target Primary Target Kinase P1_start->Target P1_end Desired Cellular Effect Target->P1_end P2_start Upstream Signal 2 OffTarget Kinase X (Off-Target) P2_start->OffTarget P2_end Adverse Effect OffTarget->P2_end InhibitorA Cmpd A (High pKa) InhibitorA->Target Inhibition InhibitorA->OffTarget Strong Inhibition InhibitorB Cmpd B (Low pKa) InhibitorB->Target Inhibition InhibitorB->OffTarget Weak Inhibition

Caption: pKa modulation reduces off-target kinase pathway inhibition.

Experimental Protocols

Accurate assessment of off-target effects requires robust and standardized experimental protocols. The following are methodologies for key assays cited in this guide.

Kinase Profiling Assay (Radiometric)

This protocol outlines a common method for screening a compound against a panel of kinases to determine its selectivity.[8]

  • Objective: To quantify the inhibitory activity of a compound against a broad range of kinases.

  • Principle: The assay measures the transfer of a radiolabeled phosphate (³³P) from ATP to a specific substrate peptide by the kinase.[8]

  • Materials:

    • Kinase panel (e.g., Reaction Biology's HotSpot™ panel).

    • Kinase-specific peptide substrates.

    • [γ-³³P]ATP.

    • Test compound (e.g., Compound B) and DMSO (vehicle control).

    • Kinase reaction buffer.

    • Filter membranes for capturing substrate.[8]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

    • Kinase Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the reaction buffer.

    • Inhibitor Addition: Add the test compound or DMSO to the wells. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[9]

    • Reaction Initiation: Start the reaction by adding the [γ-³³P]ATP/MgCl₂ mixture. Incubate for a defined period (e.g., 60-120 minutes) at 30°C.

    • Reaction Termination: Stop the reaction by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.

    • Washing: Wash the membranes to remove unreacted [γ-³³P]ATP.

    • Detection: Measure the radioactivity on the filter using a scintillation counter.

    • Data Analysis: Calculate the percentage of kinase activity remaining relative to the DMSO control. The selectivity score can be calculated based on the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a compound to its target protein in a cellular environment.[10][11][12]

  • Objective: To confirm target engagement and assess selectivity within intact cells.

  • Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature.[10] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[10][11]

  • Materials:

    • Cultured cells (e.g., HepG2).[13]

    • Test compound and DMSO.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Instrumentation for heating (e.g., PCR cycler) and protein quantification (e.g., Western blot or Mass Spectrometry).[13]

  • Procedure:

    • Cell Treatment: Treat intact cells with the test compound or DMSO for a set time (e.g., 1 hour).[13]

    • Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[12]

    • Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles or sonication).

    • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.[13]

    • Quantification: Collect the supernatant and quantify the amount of the target protein using an appropriate method (e.g., Western blotting with a specific antibody).

    • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.

References

Head-to-head comparison of different oxetane substitution patterns on bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of oxetane substitution patterns reveals critical insights into their influence on the bioactivity of therapeutic agents. The strategic incorporation of the oxetane motif, a four-membered cyclic ether, has emerged as a powerful tool in medicinal chemistry to overcome prevalent challenges in drug development, including poor solubility, metabolic instability, and undesirable lipophilicity.

The unique structural and electronic properties of the oxetane ring allow it to serve as a versatile bioisostere for commonly employed functional groups, such as carbonyl and gem-dimethyl groups.[1][2][3][4] Its inherent polarity and three-dimensional structure can significantly enhance the physicochemical properties of a parent molecule, leading to improved pharmacokinetic profiles and biological activity.[1][3][5] This guide provides a comparative analysis of different oxetane substitution patterns, supported by experimental data, to inform rational drug design.

Impact of Substitution Pattern on Physicochemical and Biological Properties

The position of substitution on the oxetane ring plays a pivotal role in modulating a compound's properties. The most common substitution patterns are at the 2- and 3-positions, as well as spirocyclic systems.

3-Substituted Oxetanes: The Prevalent Choice

The majority of oxetane-containing clinical candidates feature a 3-substituted oxetane.[3][5] This preference is largely driven by greater synthetic accessibility and the inherent stability of this substitution pattern.[5]

Key Advantages of 3-Substitution:

  • Improved Metabolic Stability: In a study on γ-secretase inhibitors, 3-substituted oxetane analogs demonstrated significantly greater microsomal stability compared to their 2-substituted counterparts.[6] This is attributed to a reduction in lipophilicity and less favorable interactions with the active site of metabolic enzymes like cytochrome P450.[6]

  • Enhanced Solubility: The introduction of a 3-oxetanyl group can dramatically increase aqueous solubility. For instance, replacing a gem-dimethyl group with an oxetane can boost solubility by a factor of 4 to over 4000.[1]

  • Basicity Attenuation: When placed in proximity to an amine, the electron-withdrawing nature of the oxetane oxygen can reduce the amine's basicity (pKa). This is a valuable strategy for improving cell permeability and reducing off-target effects.[3][5]

2-Substituted Oxetanes: Introducing Chirality

While less common, 2-substituted oxetanes offer the opportunity to introduce a chiral center, which can be critical for specific interactions with biological targets.[2] However, this also adds a layer of synthetic complexity.

Spirocyclic Oxetanes: Constraining Conformation

Spirocyclic oxetanes, where the oxetane ring is part of a spiro system, provide a rigid scaffold that can lock the conformation of a molecule. This conformational constraint can be advantageous for optimizing binding to a specific target.[1][2] For example, spirocyclic oxetanes have been explored as conformationally restricted analogs of commonly used fragments in drug discovery.[1]

Quantitative Comparison of Oxetane Analogs

The following tables summarize experimental data from various studies, highlighting the impact of oxetane substitution on key drug-like properties and bioactivity.

Compound/Analog PairModificationLogDAqueous SolubilityMetabolic Stability (CLint, mL/min/kg)Bioactivity (IC50/EC50)Reference
γ-Secretase Inhibitors
Cyclohexyl Analog-HighLow> 293-[2]
2-Substituted OxetaneIntroduction of OxetaneLowerHigherModerately StablePotent[6]
3-Substituted OxetaneIntroduction of OxetaneLowerHigher25.9Potent[2][6]
N-Arylsulfonamides
Carbocyclic Analog-----[2]
3-Substituted OxetaneReplacement of CarbocycleIncreased PolarityIncreasedIncreasedMaintained[2]
Antimalarial Ozonide (Artefenomel)
Non-oxetane Analog-----[1]
Oxetane-containing AnalogIntroduction of Oxetane----[1]
Dual Leucine Zipper Kinase (DLK) Inhibitors
Non-oxetane Analog-----[2]
3-Methoxy-substituted OxetaneIntroduction of Oxetane---Active (inhibited tumor growth)[2]
Cytotoxicity of Indole Analogs against MCF-7 Cells
Compound Modification IC50 (µM)
5cOxetane-containing0.47 ± 0.02
5hOxetane-containingLow µM
5kOxetane-containingLow µM

Data compiled from multiple sources.[1][2][6][7]

Experimental Protocols

General Procedure for Synthesis of 3-Substituted Oxetanes

A common route to 3-substituted oxetanes involves the cyclization of appropriately functionalized 1,3-diols. The following is a generalized workflow:

G start Commercially Available 1,3-Diol step1 Protection of one hydroxyl group start->step1 step2 Activation of the other hydroxyl group (e.g., tosylation) step1->step2 step3 Intramolecular Williamson ether synthesis (base-mediated cyclization) step2->step3 step4 Deprotection step3->step4 end_node 3-Hydroxyoxetane step4->end_node

Synthetic Workflow for 3-Hydroxyoxetane

The resulting 3-hydroxyoxetane is a versatile intermediate that can be further functionalized to introduce a wide range of substituents at the 3-position.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is crucial for evaluating the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

G start Incubate test compound with human liver microsomes and NADPH (cofactor) at 37°C step1 Aliquots taken at multiple time points start->step1 step2 Reaction quenching (e.g., with acetonitrile) step1->step2 step3 Centrifugation to precipitate proteins step2->step3 step4 Analysis of supernatant by LC-MS/MS to quantify remaining parent compound step3->step4 end_node Calculate intrinsic clearance (CLint) step4->end_node

Workflow for Metabolic Stability Assay
Cell Viability (MTT) Assay

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

G start Seed cells in a 96-well plate and allow to attach overnight step1 Treat cells with varying concentrations of the test compound start->step1 step2 Incubate for a specified period (e.g., 72 hours) step1->step2 step3 Add MTT reagent and incubate for 2-4 hours step2->step3 step4 Solubilize formazan crystals with DMSO step3->step4 step5 Measure absorbance at ~570 nm step4->step5 end_node Calculate IC50 value step5->end_node

Workflow for MTT Cytotoxicity Assay

Signaling Pathway Modulation

The introduction of an oxetane can fine-tune the interaction of a drug with its biological target, thereby modulating downstream signaling pathways. For example, in the development of danuglipron, a GLP-1R agonist, the oxetane motif was introduced as a polar head group that increased potency.[5]

G danuglipron Danuglipron (with oxetane) glp1r GLP-1 Receptor danuglipron->glp1r activates ac Adenylate Cyclase glp1r->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates downstream Downstream Effects (e.g., Insulin Secretion) pka->downstream

Simplified GLP-1R Signaling Pathway

Conclusion

The strategic incorporation of oxetane rings into drug candidates is a proven strategy for enhancing bioactivity and overcoming pharmacokinetic hurdles. The choice of substitution pattern is critical, with 3-substituted oxetanes being the most widely used due to their favorable stability and synthetic tractability. However, other substitution patterns, such as 2-substituted and spirocyclic oxetanes, offer unique advantages for specific applications. A thorough understanding of the structure-activity relationships of different oxetane substitution patterns is essential for the rational design of next-generation therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (3-(Dimethylamino)oxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure are anticipated to be skin contact, eye contact, and inhalation. Based on the hazards associated with similar compounds, which can cause skin and eye irritation or burns, it is imperative to use comprehensive personal protective equipment.[1][2]

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[1]Protects against splashes and vapors that could cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][3]Provides a barrier against skin contact, which can lead to irritation or chemical burns. Gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection A flame-resistant, buttoned laboratory coat and long pants.[1]Protects skin and personal clothing from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes.[1]Prevents exposure from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1]Minimizes the inhalation of potentially harmful vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling (3-(Dimethylamino)oxetan-3-yl)methanol is critical to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response prep1 Verify fume hood functionality prep2 Ensure accessibility of eyewash station and safety shower prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 prep4 Don all required PPE prep3->prep4 handle1 Conduct all manipulations in fume hood prep4->handle1 Proceed to handling handle2 Avoid direct contact with skin, eyes, and clothing handle1->handle2 spill1 Evacuate immediate area handle1->spill1 In case of spill handle3 Use appropriate tools for transfer handle2->handle3 handle4 Keep containers tightly closed when not in use handle3->handle4 spill2 Alert personnel and safety officer spill1->spill2 spill3 Absorb small spills with inert material spill2->spill3 spill4 Place in a sealed container for disposal spill3->spill4

Caption: Standard operational workflow for handling this compound.

Detailed Methodology:

  • Preparation :

    • Ensure a chemical fume hood is operational and has adequate airflow.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents for the experiment.

    • Don all required PPE as specified in the table above.[1]

  • Handling :

    • Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Use appropriate tools, such as spatulas or pipettes, for transferring the chemical to prevent contamination.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

  • In Case of a Spill :

    • Immediately evacuate the immediate area to avoid further exposure.

    • Alert nearby laboratory personnel and the designated safety officer.

    • For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.

    • Carefully place the absorbed material into a sealed, labeled container for proper disposal.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Improper disposal can pose a threat to the environment.

Waste Disposal Procedures:

Waste TypeContainerDisposal Protocol
Solid Waste Labeled hazardous waste container.Includes contaminated gloves, weigh boats, and paper towels. Collect in a designated, sealed container for pickup by a licensed chemical waste disposal contractor.
Liquid Waste Labeled hazardous waste container for organic or aqueous waste.Includes unused stock solutions and reaction mixtures. Do not pour down the drain. Collect in a compatible, sealed container.[1]
Sharps Puncture-proof sharps container.Includes contaminated pipette tips and needles.

First Aid Measures:

In the event of exposure, prompt action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Inhalation Move the individual to fresh air. If symptoms such as dizziness or respiratory irritation occur, seek medical attention.[4]
Ingestion Do not induce vomiting. Wash out the mouth with water. If the individual is conscious, have them drink plenty of water. Seek immediate medical attention.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.